Technical Documentation Center

1-(Piperazin-1-yl)ethanone hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Piperazin-1-yl)ethanone hydrochloride
  • CAS: 69414-53-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(Piperazin-1-yl)ethanone Hydrochloride

Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers[1] Executive Summary: The "Silent" Workhorse of Medicinal Chemistry 1-(Piper...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Silent" Workhorse of Medicinal Chemistry

1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride) represents a critical scaffold in modern drug design.[1] Unlike simple solvents or generic reagents, this compound serves as a bifunctional linker and a pharmacophore modulator .

Its value lies in its structural duality:

  • The Acetyl Group: Acts as a metabolic "cap" or a specific electronic modulator, reducing the basicity of the piperazine ring compared to the parent piperazine.[1]

  • The Secondary Amine (N4): Remains free for functionalization, allowing for precise attachment to aromatic heterocycles, alkyl chains, or peptide backbones.[1]

In drug development, this moiety is frequently employed to tune logP (lipophilicity) and improve aqueous solubility via the protonatable nitrogen.[1] It is a key intermediate in the synthesis of antifungals (e.g., azole derivatives), CNS-active agents, and increasingly, as a semi-rigid linker in PROTAC (Proteolysis Targeting Chimera) designs.[1]

Physicochemical Profile

The hydrochloride salt form is preferred in process chemistry over the free base due to its superior crystallinity, non-hygroscopic nature (relative to the liquid free base), and defined stoichiometry.[1]

Table 1: Key Chemical Constants
PropertyValue / DescriptionNotes
IUPAC Name 1-(Piperazin-1-yl)ethanone hydrochloride
CAS Number 69414-53-5 (HCl salt)13889-98-0 (Free base)Ensure correct CAS is used for procurement.[1]
Molecular Formula C₆H₁₃ClN₂OFree Base: C₆H₁₂N₂O
Molecular Weight 164.63 g/mol Free Base: 128.17 g/mol
Melting Point 191 °C (dec.)[1][2]Free base melts at ~31–34 °C.
pKa (N4) 7.9 – 8.5 (Predicted/Exp)Lower than piperazine (9.8) due to amide EWG effect.[1]
Solubility High: Water, Methanol, DMSOLow: Et₂O, Hexanes, CH₂Cl₂Salt form is insoluble in non-polar organics.[1]
Appearance White to off-white crystalline solidFree base is often a viscous yellow liquid/oil.[1]

Structural Characterization & Spectroscopy

Understanding the spectroscopic signature is vital for confirming identity, especially when monitoring the conversion of the free base to the hydrochloride salt.[1]

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum of 1-acetylpiperazine HCl exhibits distinct features due to restricted rotation around the amide bond and the protonation of the N4 amine.[1]

  • Amide Rotamers: The acetyl group creates partial double bond character (C-N), often causing the piperazine ring protons adjacent to the amide (N1) to appear as broad signals or distinct multiplets at room temperature.[1]

  • N4-H Shift: In the hydrochloride salt, the ammonium protons (NH₂⁺) typically appear as a broad singlet downfield (9.0–10.0 ppm) in DMSO-d₆, exchanging with D₂O.[1]

  • Ring Protons:

    • 3.4 – 3.6 ppm: Protons adjacent to the acetyl-nitrogen (N1).[1]

    • 3.0 – 3.2 ppm: Protons adjacent to the ammonium-nitrogen (N4).[1] These shift downfield significantly compared to the free base (~2.8 ppm) due to the positive charge.[1]

Infrared Spectroscopy (IR)
  • C=O Stretch (Amide I): Strong band at 1620–1640 cm⁻¹ .[1]

  • N-H Stretch: Broad band at 2800–3200 cm⁻¹ (characteristic of ammonium salts).[1]

  • C-N Stretch: ~1250 cm⁻¹.[1]

Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis is often required to ensure salt purity or to introduce isotopically labeled acetyl groups.[1] The following protocol prioritizes regioselectivity to avoid di-acetylation.

Mechanistic Rationale

The challenge in synthesizing mono-acetylpiperazine is preventing the reaction of the second nitrogen.[1]

  • Strategy: Use a large excess of piperazine (to statistically favor mono-substitution) or selective pH control.[1]

  • Salt Formation: The hydrochloride salt is generated after purification of the free base to lock the compound into a stable solid form.[1]

Step-by-Step Protocol

Reagents: Piperazine (anhydrous), Acetic Anhydride, Dichloromethane (DCM), Ethanol, HCl (gas or in dioxane).

  • Dissolution: Dissolve Piperazine (1.0 eq, excess preferred if recycling is possible) in DCM. Cool to 0 °C.

  • Acetylation: Add Acetic Anhydride (0.9 eq) dropwise over 60 minutes.

    • Note: Limiting the acylating agent minimizes di-acetylpiperazine formation.[1]

  • Quench & Extraction: Add water. The product partitions into the aqueous phase (if acidic) or remains in organic (if neutral).[1]

    • Purification Trick: Adjust aqueous layer to pH ~9-10 and extract with DCM.[1] Di-acetylpiperazine is less basic and may partition differently, but distillation is the standard purification for the free base (BP ~127°C at reduced pressure).[1]

  • Salt Formation: Dissolve the purified free base oil in absolute Ethanol.

  • Precipitation: Slowly bubble dry HCl gas or add 4M HCl in Dioxane at 0 °C with stirring.

  • Isolation: Filter the white precipitate. Wash with cold diethyl ether to remove residual free base or acetic acid.[1]

  • Drying: Vacuum dry at 40 °C.

Process Flow Diagram (DOT)

SynthesisFlow Start Piperazine (Excess) + DCM (0°C) Acylation Add Acetic Anhydride (Dropwise, 0.9 eq) Start->Acylation Nucleophilic Acyl Substitution Quench Water Quench & Phase Separation Acylation->Quench Purification Distillation / Extraction (Isolate Free Base) Quench->Purification Remove di-acetyl byproduct SaltForm Add HCl (in EtOH/Dioxane) Precipitation Purification->SaltForm Protonation Final 1-Acetylpiperazine HCl (White Solid) SaltForm->Final Filtration & Drying

Figure 1: Synthetic workflow for the selective mono-acetylation and hydrochloride salt formation.

Reactivity & Applications in Drug Design[1]

1-(Piperazin-1-yl)ethanone HCl is primarily used as a nucleophile in SɴAr or Sɴ2 reactions.[1]

The "Deactivation" Advantage

In many synthetic schemes, using piperazine itself leads to polymerization or "double-reaction" (bridging two scaffolds).[1] The acetyl group in 1-acetylpiperazine effectively "masks" one nitrogen, forcing reaction exclusively at the N4 position.[1]

Common Reaction Pathways[1]
  • SɴAr Coupling: Reaction with chloropyrimidines or fluoronitrobenzenes.[1] Used to attach the piperazine ring to heteroaromatic cores (common in kinase inhibitors).[1]

    • Condition: Requires a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl salt and scavenge the leaving group acid.[1]

  • Reductive Amination: Reaction with aldehydes/ketones using NaBH(OAc)₃.

  • Amide Coupling: Reaction with carboxylic acids using HATU/EDC.

Reactivity Map (DOT)

ReactivityMap Center 1-Acetylpiperazine HCl (Core Scaffold) SnAr SɴAr Coupling (Ar-X + Base) Center->SnAr Neutralize HCl RedAm Reductive Amination (R-CHO + NaBH(OAc)₃) Center->RedAm Free Base Gen. Amide Peptide Coupling (R-COOH + HATU) Center->Amide Activation Prod1 Aryl-Piperazines (Kinase Inhibitors) SnAr->Prod1 Prod2 N-Alkyl Piperazines (CNS Agents) RedAm->Prod2 Prod3 Piperazine Amides (Linkers/PROTACs) Amide->Prod3

Figure 2: Primary reactivity pathways utilized in medicinal chemistry.[1]

Handling, Stability, and Safety

Hygroscopicity & Storage[1][2]
  • Free Base: Highly hygroscopic.[1] Absorbs atmospheric moisture rapidly, becoming a viscous gum.[1] Must be stored under inert gas (Argon/Nitrogen).[1]

  • HCl Salt: Significantly more stable but should still be stored in a desiccator.[1] Long-term exposure to humidity can lead to clumping and hydrolysis (rare, but possible).[1]

Safety Profile
  • Skin/Eye Irritant: Like most secondary amines and piperazines, it is a skin and eye irritant (H315, H319).[1]

  • Sensitization: Piperazine derivatives are known respiratory sensitizers.[1] Use a fume hood and N95/P100 respiratory protection when handling the powder.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride.[1][3] Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data, 54(10), 2914–2917.[1] Retrieved from [Link]

  • Desantis, J., et al. (2022).[1][5] pK a values of common substituted piperazines. ResearchGate. Retrieved from [Link]

Sources

Exploratory

1-(Piperazin-1-yl)ethanone hydrochloride CAS number and synonyms

CAS Number: 69414-53-5 (Hydrochloride Salt) | Free Base CAS: 13889-98-0[1] Executive Summary 1-(Piperazin-1-yl)ethanone hydrochloride (N-Acetylpiperazine HCl) is a critical heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 69414-53-5 (Hydrochloride Salt) | Free Base CAS: 13889-98-0[1]

Executive Summary

1-(Piperazin-1-yl)ethanone hydrochloride (N-Acetylpiperazine HCl) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a controlled "monovalent" piperazine source, where one nitrogen is protected/functionalized with an acetyl group, leaving the secondary amine available for regioselective coupling.[1][2] This orthogonal reactivity is essential for synthesizing complex pharmacophores, particularly in the development of broad-spectrum antifungals (azoles), CNS-active agents, and kinase inhibitors.[1][2] This guide details its physicochemical profile, selective synthesis, and application in drug development.[1][2][3]

Chemical Identity & Nomenclature

Unlike its free base counterpart, which is a low-melting, hygroscopic solid/liquid (MP 32-34°C), the hydrochloride salt offers superior stability and handling characteristics for GMP environments.[1][2]

AttributeDetail
IUPAC Name 1-(piperazin-1-yl)ethanone hydrochloride
Common Synonyms N-Acetylpiperazine HCl; 1-Acetylpiperazine hydrochloride; 1-Piperazin-1-ylethanone HCl
CAS Number (HCl) 69414-53-5
CAS Number (Free Base) 13889-98-0
Molecular Formula C₆H₁₂N₂O[1][4][5][6][7][8][9] · HCl
Molecular Weight 164.63 g/mol (Salt); 128.17 g/mol (Base)
SMILES CC(=O)N1CCNCC1.Cl
Structural Visualization

The following diagram illustrates the connectivity, highlighting the acetylated nitrogen (amide character, non-basic) versus the free secondary amine (basic, reactive site).[1][2]

G Acetyl Acetyl Group (Non-Basic) Piperazine Piperazine Core Acetyl->Piperazine Amide Bond Amine Secondary Amine (Reactive Center . HCl) Piperazine->Amine N4 Position

Figure 1: Functional connectivity of N-Acetylpiperazine HCl.[1]

Physicochemical Profile

Understanding the salt form's properties is vital for process optimization.[1][2] The hydrochloride salt significantly elevates the melting point, preventing the "oiling out" issues common with the free base during scale-up.[1][2]

PropertyFree Base (13889-98-0)Hydrochloride Salt (69414-53-5)Impact on Processing
Physical State Waxy solid / LiquidCrystalline SolidSalt allows for easy weighing and solids handling.[1]
Melting Point 32–34 °C191 °C High MP allows for vigorous drying and recrystallization.[1][2]
Hygroscopicity HighModerateSalt requires desiccant storage but is less prone to deliquescence.[1][2]
Solubility Water, EtOH, CHCl₃Water, MeOH, DMSOSalt is insoluble in non-polar solvents (Et₂O), aiding purification.[1][2]
pKa (Conj. Acid) ~8.5 (N4)~8.5 (N4)The N1-acetyl reduces basicity of N1, leaving N4 as the sole basic center.[1][2]

Synthesis & Production: The Mono-Acetylation Challenge

The primary synthetic challenge is selectivity .[1][2] Piperazine has two equivalent nucleophilic nitrogens. Reacting with acetic anhydride often leads to a statistical mixture of unreacted piperazine, mono-acetylpiperazine (desired), and di-acetylpiperazine (impurity).[1][2]

Reaction Pathway

The synthesis strategy relies on statistical kinetic control or pH-controlled acetylation, followed by salt formation to purify the mono-derivative.[1]

Synthesis Start Piperazine (Excess) Intermediate Reaction Mixture: 1. Mono-Acetyl (Major) 2. Di-Acetyl (Minor) 3. Piperazine Start->Intermediate Acetic Acid / 0-5°C Reagent Acetic Anhydride (0.9 eq) Reagent->Intermediate Extraction Extraction (CHCl3) Intermediate->Extraction Remove Di-acetyl & Salts SaltForm HCl Gas / EtOH Extraction->SaltForm Free Base Solution Product 1-Acetylpiperazine HCl (Precipitate) SaltForm->Product Crystallization

Figure 2: Synthetic workflow for selective mono-acetylation and salt isolation.

Optimized Experimental Protocol

Objective: Synthesis of 1-Acetylpiperazine HCl with >98% purity.

Reagents:

  • Piperazine (anhydrous): 1.0 eq (Use 2-3 eq excess if recycling is possible to minimize di-acetyl formation).[1]

  • Acetic Anhydride: 1.0 eq.[2][10]

  • Solvent: Dichloromethane (DCM) or Ethanol.[1][2]

  • HCl source: 4M HCl in Dioxane or concentrated aqueous HCl.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve Piperazine (10 g, 116 mmol) in DCM (100 mL). Cool to 0°C in an ice bath.

  • Acetylation: Add Acetic Anhydride (11.8 g, 116 mmol) dropwise over 60 minutes. Crucial: Slow addition prevents localized high concentrations that favor di-acetylation.[2]

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.

  • Workup (Removal of Di-acetyl impurity):

    • Wash the organic layer with water.[1][2] The di-acetylpiperazine is highly soluble in organic solvents but less soluble in water compared to the free base.[1][2]

    • Alternative (High Purity): Acidify the aqueous layer to pH 2.[1][2] Extract with DCM to remove non-basic di-acetylpiperazine (amide).[1][2] Then basify aqueous layer to pH 12 and extract the mono-acetylpiperazine back into DCM.[1][2]

  • Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and cool to 0°C. Bubble dry HCl gas or add HCl/EtOH solution dropwise.[1][2]

  • Isolation: The hydrochloride salt will precipitate as a white solid.[1][2] Filter and wash with cold diethyl ether.[1][2]

  • Recrystallization: Recrystallize from Ethanol/Methanol if MP is <188°C.[1][2]

Validation:

  • Yield: Expect 60–75%.[1][2][10]

  • MP Check: Target 190–192°C.

Applications in Drug Discovery

1-(Piperazin-1-yl)ethanone HCl is a "privileged structure" precursor.[1] The acetyl group acts as a permanent blocking group or a specific pharmacophore feature, while the secondary amine allows for


 reactions or Buchwald-Hartwig couplings.[1][2]
Key Therapeutic Areas
  • Antifungals: Used in the synthesis of ketoconazole analogues where the piperazine ring links the aryl core to the acetyl functionality, modulating lipophilicity and metabolic stability.[1][2]

  • CNS Agents: The acetyl-piperazine moiety mimics peptide bonds, improving blood-brain barrier (BBB) penetration compared to free piperazines.[1][2]

  • Kinase Inhibitors: Often used to solubilize hydrophobic kinase cores (e.g., quinolines) via the protonatable nitrogen.[1][2]

Case Study: Synthesis of Indolizinoquinoline Derivatives

Research indicates this compound is used to synthesize 7-alkoxyl substituted indolizinoquinoline-5,12-diones, which exhibit acetylcholinesterase inhibitory activity (Alzheimer's research).[1]

App Core Electrophilic Drug Core (e.g., Chlorinated Heterocycle) Final Drug Candidate (Solubilized) Core->Final SNAr / DMF / 80°C Linker 1-Acetylpiperazine HCl Linker->Final Base Base (K2CO3) Base->Linker Deprotonation

Figure 3: General coupling strategy using 1-Acetylpiperazine HCl.

Analytical Specifications

To verify the identity of the hydrochloride salt, the following spectral data should be obtained.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.05 (s, 3H, -COCH ₃)[2]
      
    • 
       3.0–3.2 (m, 4H, Piperazine ring protons adjacent to NH₂⁺)[1][2]
      
    • 
       3.6–3.8 (m, 4H, Piperazine ring protons adjacent to N-Ac)[1][2]
      
    • 
       9.2–9.5 (br s, 2H, -NH ₂⁺Cl⁻)[1][2]
      
  • IR Spectrum (KBr):

    • 1640 cm⁻¹ (Strong C=O stretch, Amide)[2]

    • 2400–2800 cm⁻¹ (Broad NH⁺ stretch, Ammonium salt)[2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 129.1 m/z (Free base mass observed).[1][2]

Handling & Safety

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1][2]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. The salt is hygroscopic; exposure to moist air will cause clumping and potential hydrolysis over long periods.[1][2]

  • PPE: Wear nitrile gloves and safety glasses.[1][2] Avoid dust generation.[1][2]

References

  • PubChem. (n.d.).[1][2][6] 1-(Piperazin-1-yl)ethanone hydrochloride.[1][6][11][12] National Library of Medicine.[1][2] Retrieved from [Link]

  • Wu, Z. P., et al. (2011).[1][2] Synthesis and acetylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives. Archiv der Pharmazie, 345(3), 175-184.[1][2][13] (Cited for application context).

Sources

Foundational

Scalable Synthesis of 1-(Piperazin-1-yl)ethanone Hydrochloride: A High-Fidelity Protocol

The following technical guide details the synthesis of 1-(Piperazin-1-yl)ethanone hydrochloride (1-Acetylpiperazine HCl). This protocol is designed for high selectivity, minimizing the formation of the di-acetylated bypr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 1-(Piperazin-1-yl)ethanone hydrochloride (1-Acetylpiperazine HCl). This protocol is designed for high selectivity, minimizing the formation of the di-acetylated byproduct through kinetic control and stoichiometric management.

Executive Summary

Compound: 1-(Piperazin-1-yl)ethanone Hydrochloride (1-Acetylpiperazine HCl) CAS: 13889-98-0 (Free base), Salt form varies.[1] Target Audience: Medicinal Chemists, Process Development Scientists. Core Challenge: The primary synthetic hurdle is the desymmetrization of piperazine. As a symmetric diamine, piperazine possesses two equivalent nucleophilic nitrogen atoms. Standard acetylation often leads to a statistical mixture of unreacted piperazine, mono-acetylpiperazine (target), and di-acetylpiperazine (impurity). Solution: This guide presents a Stoichiometric Excess Strategy coupled with a Selective Salt Crystallization workflow. By utilizing a 3:1 molar excess of piperazine, we statistically favor the mono-substituted product. The subsequent purification leverages the differential solubility of the hydrochloride salts to isolate the target in high purity (>98%).

Strategic Analysis & Retrosynthesis

The Selectivity Problem

The reaction of piperazine with acetic anhydride follows consecutive competitive kinetics. Once the mono-acetyl derivative is formed, the amide nitrogen becomes non-nucleophilic due to resonance withdrawal. However, the remaining secondary amine is still reactive.

  • Path A (Target): Piperazine +

    
     1-Acetylpiperazine + AcOH
    
  • Path B (Impurity): 1-Acetylpiperazine +

    
     1,4-Diacetylpiperazine + AcOH
    

While the amide group reduces the basicity of the distal nitrogen (inductive effect), the selectivity is not absolute. To suppress Path B, we flood the reaction with excess piperazine, ensuring


 is the limiting reagent and is consumed entirely by the abundant piperazine starting material.
Reaction Pathway Diagram

The following Graphviz diagram illustrates the reaction flow and the critical separation logic.

G Piperazine Piperazine (Excess) Reaction Reaction DCM, 0°C to RT Piperazine->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Crude Crude Mixture: 1. Piperazine (Excess) 2. Mono-Acetyl (Target) 3. Di-Acetyl (Trace) Reaction->Crude Distillation Vacuum Distillation Remove Solvent & Piperazine Crude->Distillation SaltForm Salt Formation EtOH + HCl(g) Distillation->SaltForm Residue (Mono + Di) Filtration Filtration Remove Piperazine.2HCl SaltForm->Filtration Precipitate Crystallization Crystallization Target Product SaltForm->Crystallization Filtrate

Caption: Figure 1. Process flow for the selective synthesis and purification of 1-acetylpiperazine HCl.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
Piperazine (Anhydrous) 86.143.0Substrate (Excess)
Acetic Anhydride 102.091.0Acylating Agent
Dichloromethane (DCM) -SolventReaction Medium
Ethanol (Absolute) -SolventCrystallization
HCl (4M in Dioxane) -1.1Salt Formation
Step-by-Step Methodology
Step 1: Mono-Acetylation Reaction
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Dissolution: Charge the flask with Piperazine (25.8 g, 300 mmol) and DCM (150 mL) . Stir until completely dissolved.

    • Note: Anhydrous piperazine is hygroscopic.[1] Handle quickly or under inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Charge the addition funnel with Acetic Anhydride (10.2 g, 100 mmol) diluted in DCM (20 mL) . Add this solution dropwise over 45-60 minutes .

    • Critical Control: Slow addition at 0°C prevents localized high concentrations of

      
      , minimizing di-acetylation.
      
  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3 hours .

    • Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9 + 1%

      
      ). Stain with Ninhydrin.
      
Step 2: Isolation of Free Base
  • Filtration (Optional): If any solid precipitates (likely piperazine acetate salts), filter them off. However, in DCM, the mixture usually remains homogeneous or slightly cloudy.

  • Solvent Removal: Evaporate the DCM under reduced pressure (Rotavap, 30°C) to yield a viscous oil or semi-solid.

  • Vacuum Distillation (Purification):

    • Set up a short-path distillation apparatus.

    • Fraction 1: Distill off unreacted Piperazine. Boiling point: 146°C (atm) / ~60-70°C (high vacuum) . Piperazine sublimes easily; ensure the condenser is warm enough to prevent clogging or use a heat gun.

    • Residue: The pot residue contains the crude 1-Acetylpiperazine (bp ~258°C atm / ~127°C vacuum).

    • Alternative: If distillation is not feasible, suspend the residue in dry diethyl ether. Piperazine is sparingly soluble, while 1-acetylpiperazine is soluble. Filter off the piperazine.[2][3][4][5] (Distillation is preferred for purity).

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified residue (approx. 12-13 g of mono-acetyl base) in Absolute Ethanol (50 mL) .

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (25 mL, ~100 mmol) dropwise.

    • Observation: A white precipitate will form.

  • Differential Precipitation:

    • If trace Piperazine remains, its dihydrochloride salt (

      
      ) is highly insoluble in ethanol and will precipitate first/immediately.
      
    • Filter the mixture if a heavy, immediate precipitate forms (likely impurity).

    • The target 1-Acetylpiperazine

      
       HCl  is moderately soluble in hot ethanol but crystallizes upon cooling/concentration.
      
  • Crystallization: Heat the ethanolic mixture to reflux to dissolve solids (if any), then allow to cool slowly to RT, then to 4°C.

  • Collection: Filter the white crystalline solid. Wash with cold acetone (to remove traces of di-acetyl byproduct, which is an amide and does not form a stable salt under these conditions).

  • Drying: Dry under vacuum at 40°C.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White Crystalline SolidVisual
Melting Point 190°C - 192°CCapillary Method [1]

NMR

2.08 (s, 3H), 3.1-3.3 (m, 4H), 3.6-3.8 (m, 4H)

or

Purity > 98.0%HPLC (C18, AcCN/Water)

Self-Validating Check:

  • NMR Diagnostic: Look for the acetyl methyl singlet at ~2.08 ppm. The integration of the piperazine ring protons should be 8H total (two multiplets of 4H).

  • Absence of Impurity: Unreacted piperazine shows a singlet at ~2.8 ppm (free base) or shifted in salt. Di-acetyl piperazine shows two acetyl peaks if rotamers exist, or a simplified ring spectrum.

Troubleshooting & Optimization

Controlling Di-acetylation

If HPLC shows >5% di-acetylpiperazine:

  • Increase Piperazine Excess: Move from 3.0 eq to 5.0 eq. The unreacted piperazine is recoverable.[4]

  • Temperature: Ensure the addition is strictly at 0°C or even -10°C.

  • Inverse Addition: Do not add piperazine to anhydride. Always add anhydride to excess piperazine.

Hygroscopicity

1-Acetylpiperazine HCl is hygroscopic.[1][6]

  • Handling: Store in a desiccator.

  • Impact: Wet product will have a depressed melting point (<185°C). Recrystallize from Ethanol/EtOAc if necessary.

References

  • PubChem. (2025).[7] 1-Acetylpiperazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(3), 361-363.
  • Organic Chemistry Portal. (2025). Synthesis of Piperazines. Retrieved from [Link]

Sources

Exploratory

1-(Piperazin-1-yl)ethanone hydrochloride mechanism of action

Topic: 1-(Piperazin-1-yl)ethanone Hydrochloride: Pharmacophore Mechanics & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperazin-1-yl)ethanone Hydrochloride: Pharmacophore Mechanics & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Identity

1-(Piperazin-1-yl)ethanone hydrochloride (CAS: 69414-53-5), also known as N-acetylpiperazine hydrochloride , occupies a critical niche in medicinal chemistry as a privileged scaffold . While often categorized as a pharmaceutical intermediate, it possesses intrinsic biological activity rooted in the piperazine pharmacophore .

Its primary utility is dual-faceted:

  • Biological Mechanism: As a piperazine derivative, it acts as a GABA-gated chloride channel agonist , primarily targeting invertebrate receptors. This mechanism underpins the anthelmintic properties of the class.

  • Synthetic Mechanism: It serves as a controlled nucleophile in the synthesis of complex CNS agents (e.g., trazodone analogs) and antifungals (e.g., ketoconazole derivatives), where the acetyl group acts as a steric modulator or metabolic handle.

Table 1: Physicochemical Profile

PropertyData
IUPAC Name 1-(piperazin-1-yl)ethanone hydrochloride
Common Name N-Acetylpiperazine HCl
Molecular Formula C₆H₁₂N₂O[1][2][3][4] · HCl
Molecular Weight 164.63 g/mol
Acidity (pKa) ~7.9 (Free base, N4 amine)
Solubility Highly soluble in water, Methanol; Insoluble in Diethyl Ether
Key Functional Group Secondary Amine (N4) - Nucleophilic center

Biological Mechanism of Action: The Piperazine Pharmacophore

The biological activity of 1-(Piperazin-1-yl)ethanone hydrochloride is defined by its structural homology to piperazine , a classic anthelmintic agent.

Target Interaction: GABA-Gated Chloride Channels

The core mechanism involves the direct agonism of γ-aminobutyric acid (GABA) receptors located on the somatic muscle cells of nematodes and other invertebrates. Unlike vertebrate GABA receptors (which are primarily CNS-localized), invertebrate GABA receptors are found at the neuromuscular junction.

  • Binding: The piperazine ring mimics the conformation of GABA, binding to the receptor site on the chloride channel.

  • Activation: Binding induces a conformational change that opens the chloride ion (

    
    ) channel.
    
  • Ion Flux:

    
     ions rush into the muscle cell, following the concentration gradient.
    
Cellular Consequence: Hyperpolarization

The influx of negatively charged chloride ions increases the resting potential of the muscle cell membrane (hyperpolarization).

  • Normal State: Resting potential ~ -40 to -50 mV.

  • Piperazine-Induced State: Hyperpolarization to ~ -70 mV.

  • Result: The muscle cell becomes less excitable and unresponsive to acetylcholine (ACh) stimulation. This leads to flaccid paralysis of the parasite, allowing it to be expelled by the host's peristalsis.

Selectivity (Therapeutic Index)

The safety profile of piperazine derivatives in humans arises from isoform selectivity. Vertebrate GABA receptors (GABA_A) differ structurally from the invertebrate isoforms (UNC-49 in C. elegans), resulting in low affinity of piperazine for human CNS receptors at therapeutic doses.

Visualization: Signaling Pathway & Mechanism

The following diagram illustrates the cascade from receptor binding to physiological paralysis.

G Compound 1-(Piperazin-1-yl)ethanone (Piperazine Pharmacophore) Receptor Invertebrate GABA Receptor (Neuromuscular Junction) Compound->Receptor Agonist Binding Channel Chloride Channel Opening Receptor->Channel Conformational Change Influx Cl- Ion Influx Channel->Influx Permeability Increase Hyper Membrane Hyperpolarization (Increased Negative Potential) Influx->Hyper Electrochemical Gradient Block Inhibition of Action Potential (Desensitization to ACh) Hyper->Block Excitability Threshold Raised Outcome Flaccid Paralysis (Parasite Expulsion) Block->Outcome Physiological Effect

Figure 1: Mechanism of Action for Piperazine-based Pharmacophores targeting Invertebrate GABA Receptors.

Chemical Mechanism: Synthetic Utility in Drug Design

In drug development, 1-(Piperazin-1-yl)ethanone HCl is valued not just for its biological mimicry, but for its chemical reactivity . It serves as a "monoprotected" piperazine, allowing selective functionalization at the N4 position.

Nucleophilic Substitution (N-Alkylation/Acylation)

The N1 nitrogen is acetylated (amide-like, non-nucleophilic), leaving the N4 nitrogen (secondary amine) as the sole reactive center. This eliminates the need for protection/deprotection steps common with symmetrical piperazine.

  • Reaction Type:

    
     Nucleophilic Substitution or Buchwald-Hartwig Amination.
    
  • Application: Synthesis of Azole Antifungals (e.g., Ketoconazole analogs) and Atypical Antipsychotics .

  • Mechanism: The free electron pair on the N4 nitrogen attacks an electrophile (e.g., alkyl halide, epoxide), forming a stable tertiary amine linkage.

Experimental Workflow: Synthesis of a Bioactive Derivative

Below is a standard protocol for utilizing 1-(Piperazin-1-yl)ethanone HCl to synthesize a target drug candidate (e.g., a substituted phenylpiperazine).

Protocol 1: N-Alkylation of 1-(Piperazin-1-yl)ethanone

  • Reagents:

    • Substrate: 1-(Piperazin-1-yl)ethanone HCl (1.0 eq)

    • Electrophile: 4-Fluorobenzaldehyde (or substituted benzyl chloride) (1.1 eq)

    • Base: Potassium Carbonate (

      
      ) (3.0 eq) - Critical for neutralizing HCl and scavenging protons.
      
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Step 1 (Free Base Liberation): Suspend the HCl salt in ACN. Add

      
       and stir at room temperature for 30 min. Why: The salt form is non-nucleophilic; the base liberates the free amine.
      
    • Step 2 (Coupling): Add the electrophile dropwise.

    • Step 3 (Reflux): Heat the mixture to 80°C for 6-12 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Step 4 (Workup): Filter off inorganic salts. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

    • Step 5 (Purification): Recrystallize from Ethanol/Ether to yield the N-substituted product.

Visualization: Synthetic Workflow

Synthesis Start 1-(Piperazin-1-yl)ethanone HCl (Salt Form) Base Base Treatment (K2CO3/ACN) Start->Base FreeBase Free Amine (Nucleophile) Base->FreeBase -HCl Transition Transition State (SN2 Attack) FreeBase->Transition + Electrophile Electrophile Electrophile (R-X) Electrophile->Transition Product N-Substituted Bioactive Ligand Transition->Product Bond Formation

Figure 2: Synthetic pathway for converting the HCl salt into a bioactive drug scaffold.

Experimental Validation: In Vitro Anthelmintic Assay

To verify the biological activity of the piperazine moiety in this specific salt, the following motility assay is the gold standard.

Protocol 2: Motility Reduction Assay (Phenotypic Screen)

  • Objective: Quantify the paralytic effect of 1-(Piperazin-1-yl)ethanone HCl on Caenorhabditis elegans (model organism).

  • Materials:

    • Wild-type C. elegans (N2 strain).

    • M9 Buffer.

    • Test Compound: 1-(Piperazin-1-yl)ethanone HCl (10 mM stock).

    • Control: Levamisole (Positive), M9 Buffer (Negative).

  • Methodology:

    • Synchronization: Obtain L4 stage larvae.

    • Exposure: In a 96-well plate, add 50 worms per well.

    • Dosing: Treat with serial dilutions of the compound (0.1 mM to 50 mM).

    • Observation: Record motility at 1h, 4h, and 24h intervals using a stereomicroscope.

    • Scoring:

      • Active: Sinusoidal movement.

      • Paralyzed: No movement upon physical prodding.

    • Analysis: Calculate

      
       (concentration required to paralyze 50% of the population).
      

Expected Result: A dose-dependent reduction in motility, confirming the retention of GABAergic activity by the N-acetylated piperazine core, albeit potentially with lower potency than the parent piperazine due to the acetyl group's steric influence.

References

  • PubChem. (2025).[5] 1-(Piperazin-1-yl)ethanone hydrochloride | C6H13ClN2O.[3] National Library of Medicine. [Link]

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of 1-(Piperazin-1-yl)ethanone Hydrochloride

This technical guide provides an in-depth analysis of the solubility profile of 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride). It synthesizes specific physicochemical data with...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile of 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride). It synthesizes specific physicochemical data with standardized experimental protocols to support researchers in synthesis, purification, and formulation.

Executive Summary & Compound Characterization

1-(Piperazin-1-yl)ethanone hydrochloride (CAS: 69414-53-5) is the monohydrochloride salt of N-acetylpiperazine. It serves as a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including anthelmintics and antipsychotics.

Unlike its free base form—which is a liquid or low-melting solid soluble in organic solvents like dichloromethane—the hydrochloride salt is a crystalline solid (m.p. 191°C) with distinct solubility characteristics governed by its ionic lattice structure. Understanding these properties is essential for optimizing recrystallization yields and designing bio-relevant formulations.

Physicochemical Identity
PropertyData
IUPAC Name 1-(Piperazin-1-yl)ethanone hydrochloride
Molecular Formula C₆H₁₂N₂O[1][2][3][4][5][6] · HCl
Molecular Weight 164.63 g/mol
Appearance White crystalline powder
Melting Point 191°C (Recrystallized from EtOH) [1]
Hygroscopicity Hygroscopic (Requires desiccated storage)

Solubility Profile in Various Solvents

The following data categorizes solvent interactions based on experimental recrystallization behaviors and polarity principles. This profile is critical for selecting solvents for purification (recrystallization) versus extraction.

Solubility Data Table
Solvent SystemSolubility RatingTemperature DependencePrimary Application
Water Very Soluble High at all tempsAqueous stock solutions; Biological assays.
Ethanol (Abs.) Soluble (Hot) / Sparingly Soluble (Cold) Critical : High thermal gradientRecrystallization (Standard protocol).
Methanol Soluble Moderate increaseAnalytical sample preparation (HPLC/LC-MS).
Isopropanol (IPA) Sparingly Soluble Increases with heatAlternative recrystallization (lower yield).
Diethyl Ether Insoluble NegligibleAnti-solvent : Used to precipitate the salt from alcohols.
Acetone Insoluble / Very Low NegligibleWashing filter cakes to remove organic impurities.
Dichloromethane Insoluble LowExtracting non-polar impurities (free base remains soluble).
Mechanistic Insight: The "Salting-Out" Effect

The hydrochloride salt forms a stable crystal lattice driven by ionic interactions between the protonated secondary amine and the chloride anion.

  • Protic Solvents (Water, MeOH, EtOH): Solvate the ions effectively, breaking the lattice energy.

  • Aprotic/Non-polar Solvents (Ether, Hexane): Lack the dielectric constant to stabilize the ions, forcing the compound to precipitate. This causality is utilized in the EtOH/Et₂O purification method .

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

For precise quantification of solubility in a specific solvent system.

Objective: Determine the saturation concentration (


) at 25°C.
  • Preparation : Weigh excess (~500 mg) 1-(Piperazin-1-yl)ethanone HCl into a 20 mL scintillation vial.

  • Solvent Addition : Add 5.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration :

    • Seal the vial tightly to prevent evaporation.

    • Agitate at 25°C ± 0.1°C for 24–48 hours using an orbital shaker or magnetic stirrer.

  • Phase Separation :

    • Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

    • Critical Step: Ensure the filtration apparatus is at the same temperature to prevent precipitation.

  • Quantification :

    • Dilute the filtrate with Mobile Phase (see HPLC conditions below).

    • Analyze via HPLC-UV to determine concentration against a standard curve.

Protocol B: Purification via Recrystallization

The authoritative method for purifying this specific salt [1, 2].

  • Dissolution : Suspend crude 1-(Piperazin-1-yl)ethanone HCl in minimal boiling Ethanol (EtOH) .

  • Saturation : Add hot EtOH dropwise until the solid just dissolves.

  • Filtration (Optional) : If insoluble particulates remain, filter while hot.

  • Crystallization :

    • Allow the solution to cool slowly to room temperature.

    • Transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

    • Note: If crystallization is slow, add Diethyl Ether dropwise as an anti-solvent until turbidity persists.

  • Isolation : Filter the white needles/plates under vacuum.[5] Wash with cold Acetone or Ether. Dry in a vacuum oven at 50°C.

Visualizing the Solubility Workflow

The following diagram illustrates the logical decision tree for solvent selection based on the solubility profile described above.

SolubilityWorkflow Start Start: 1-(Piperazin-1-yl)ethanone HCl CheckMedium Select Solvent Medium Start->CheckMedium Water Water (Highly Polar) CheckMedium->Water High Polarity Alcohol Ethanol (Protic) CheckMedium->Alcohol Medium Polarity NonPolar Ether/Acetone (Aprotic) CheckMedium->NonPolar Low Polarity Dissolve Complete Dissolution (Formulation) Water->Dissolve Recryst Heat to Dissolve -> Cool to Precipitate (Purification) Alcohol->Recryst Temp Dependent Precip Remains Solid / Anti-Solvent (Washing/Isolation) NonPolar->Precip Recryst->Precip Add Ether (Anti-solvent)

Caption: Decision matrix for solvent selection based on polarity and temperature-dependent solubility behavior.

Analytical Validation (HPLC)

To validate solubility data, use the following chromatographic conditions verified for acetylpiperazine derivatives:

  • Column : C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Phosphate Buffer (pH 7.0) : Acetonitrile (90:10 v/v). Note: High aqueous content is required due to high polarity.

  • Detection : UV at 210 nm (Amide bond absorption).

  • Flow Rate : 1.0 mL/min.

References

  • Cites authoritative synthesis data including recrystallization
  • Confirms purific
  • Organic Syntheses . (1963). 1-Benzylpiperazine.[5] Org. Synth. 1963, 43, 83. Retrieved February 18, 2026, from [Link]

    • Provides foundational protocols for handling piperazine hydrochloride salts and their solubility in absolute ethanol.
  • General reference for the shake-flask solubility determination method for piperazine deriv

Sources

Exploratory

The Piperazine Scaffold: From Uric Acid Solvent to Privileged Pharmacophore

Content Type: Technical Guide & Historical Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Introduction: The "Privileged" Heterocycle In the lexicon of medicinal chemistry, few...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Historical Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Introduction: The "Privileged" Heterocycle

In the lexicon of medicinal chemistry, few structures earn the title of "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Piperazine (1,4-diazacyclohexane ) is a quintessential example.[1]

Structurally, piperazine is a six-membered saturated ring containing two nitrogen atoms at opposite positions (1 and 4).[1][2][3][4] This architecture offers unique physicochemical properties that drive its ubiquity in drug design:

  • Conformational Rigidity: Unlike linear diamines, the ring creates a defined spatial orientation, typically adopting a chair conformation that minimizes steric strain.

  • Tunable Basicity: With pKa values of approximately 5.3 and 9.7, piperazine can exist as a mono- or dication at physiological pH, influencing solubility and membrane permeability.

  • H-Bonding Potential: The nitrogen atoms serve as both hydrogen bond acceptors and donors (if unsubstituted), facilitating critical interactions within receptor binding pockets.

This guide traces the evolution of piperazine from a failed gout remedy to a cornerstone of modern oncology and psychopharmacology.

Phase I: The False Start & The Anti-Parasitic Breakthrough (1890s–1940s)

The Uric Acid Fallacy

Piperazine was first synthesized in the late 19th century. Its initial medical application was based on in vitro chemistry rather than pharmacology. Chemists observed that piperazine urate was highly soluble in water.[1] This led to the hypothesis that oral piperazine could dissolve uric acid crystals in patients with gout.

  • Outcome: Clinical failure. The physiological pH and metabolic clearance rendered it ineffective as a solvent in vivo. However, this established the molecule's safety profile in humans.

The Anthelmintic Revolution

The true pharmacological potential of piperazine was realized in the mid-20th century with the discovery of its activity against nematodes (roundworms).

  • Mechanism: Piperazine acts as a GABA agonist on the nematode muscle membrane. It induces hyperpolarization, leading to flaccid paralysis. The worms, unable to maintain their position against peristalsis, are expelled alive.

Key Derivative: Diethylcarbamazine (DEC)

Discovered in 1947, DEC remains a first-line treatment for lymphatic filariasis. Unlike simple piperazine, DEC’s mechanism is complex and host-dependent.

  • Mechanism Update: Recent studies suggest DEC activates Transient Receptor Potential (TRP) channels in the parasite, causing Ca²⁺ influx and paralysis, while also modulating the host immune response via the arachidonic acid pathway [1].

DEC_Mechanism cluster_0 Parasite Cell Membrane DEC Diethylcarbamazine (DEC) TRP Parasite TRP Channels (TRP-2, GON-2) DEC->TRP Activates Host_Immune Host Immune System (Arachidonic Acid Pathway) DEC->Host_Immune Modulates Ca_Influx Ca2+ Influx TRP->Ca_Influx Opens Pores Paralysis Flaccid Paralysis (Parasite Detachment) Ca_Influx->Paralysis Triggers Clearance Clearance by Host Phagocytes Paralysis->Clearance Enables Host_Immune->Clearance Enhances

Figure 1: Dual mechanism of action for Diethylcarbamazine (DEC) involving direct channel activation and immune modulation.[5]

Phase II: The Psychopharmacology Boom (1950s–1970s)

The 1950s marked the "Golden Age" of piperazine, where the ring was used to rigidify side chains in antihistamines and antipsychotics.

The Antihistamines (H1 Antagonists)

Researchers at Burroughs Wellcome synthesized Cyclizine in 1947 [2]. By incorporating the piperazine ring, they achieved:

  • Slow onset/Long duration: High lipophilicity allowed CNS penetration.

  • Antiemetic Activity: Cyclizine became a standard for motion sickness and was even selected by NASA for the Apollo moon missions [3].

  • Derivatives:Meclizine (less sedating), Hydroxyzine (anxiolytic properties), and later Cetirizine (a metabolite of hydroxyzine that does not cross the BBB).[6]

The Phenothiazine Evolution

The introduction of Chlorpromazine (aliphatic side chain) revolutionized psychiatry. However, medicinal chemists sought to improve potency.

  • The Piperazine Substitution: Replacing the aliphatic nitrogen with a piperazine ring (e.g., Prochlorperazine , Fluphenazine , Trifluoperazine ) dramatically altered the pharmacology.

  • SAR Consequence: The piperazine tail locks the nitrogen in a specific distance/orientation relative to the tricyclic ring system. This increases affinity for the Dopamine D2 receptor but also significantly increases the risk of Extrapyramidal Symptoms (EPS) [4].

Table 1: Evolution of Phenothiazine Antipsychotics

Drug ClassSide Chain TypeExample DrugPotency (Relative)EPS RiskSedation
Aliphatic Linear amineChlorpromazineLow (1x)ModerateHigh
Piperidine Cyclic (1 N)ThioridazineMediumLowHigh
Piperazine Cyclic (2 N)Fluphenazine High (50-100x) Very High Low

Phase III: Modern Era & Kinase Inhibition (1990s–Present)

In modern drug discovery, the piperazine ring is frequently used to improve the pharmacokinetic profile (solubility) of large lipophilic molecules.

Kinase Inhibitors

Imatinib (Gleevec) , the breakthrough drug for CML, utilizes a N-methylpiperazine moiety.

  • Role: It increases aqueous solubility and forms a critical hydrogen bond with the backbone carbonyl of Ile-360 in the Abl kinase domain, stabilizing the inactive conformation.

PDE5 Inhibitors

Sildenafil (Viagra) and Vardenafil contain a piperazine ring sulfonyl-linked to the core pharmacophore. This mimics the phosphate group of cGMP, the natural substrate of the PDE5 enzyme [5].

Technical Deep Dive: Synthesis of Monosubstituted Piperazines

A major challenge in piperazine chemistry is preventing bis-alkylation (reaction at both nitrogens) when synthesizing monosubstituted derivatives. The standard protocol utilizes Boc-protection .[7]

Experimental Protocol: N-Alkylation via Mono-Boc Strategy

Objective: Synthesize 1-benzylpiperazine (as a model intermediate).

Reagents:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc₂O)[7]

  • Benzyl bromide[8][9]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

  • Dichloromethane (DCM)[7]

Step-by-Step Methodology:

  • Protection: Dissolve piperazine (1.0 eq) in DCM. Add Boc₂O (0.9 eq) dropwise at 0°C. Stir for 12h. The stoichiometry favors mono-protection. Purify N-Boc-piperazine via column chromatography.

  • Alkylation: Dissolve N-Boc-piperazine (1.0 eq) in acetonitrile with K₂CO₃ (2.0 eq). Add Benzyl bromide (1.0 eq) slowly. Reflux for 4-6 hours.

    • Why? The Boc group sterically and electronically deactivates N1, ensuring reaction only occurs at N4.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20 eq) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours until gas evolution (CO₂) ceases.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM.[7] The free base 1-benzylpiperazine is obtained after solvent evaporation.

Synthesis_Workflow Start Piperazine (C4H10N2) Step1 Step 1: Protection (Boc2O, DCM, 0°C) Start->Step1 Inter1 N-Boc-Piperazine Step1->Inter1 Step2 Step 2: N-Alkylation (R-Br, K2CO3, ACN) Inter1->Step2 Inter2 1-R-4-Boc-Piperazine Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Monosubstituted Piperazine (Product) Step3->Final

Figure 2: Synthetic workflow for selective N-monosubstitution using the Boc-protection strategy.

References

  • BenchChem. (2025).[6] Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diethylcarbamazine Citrate in Filariasis. Link

  • Wikipedia. (2025). Cyclizine: History and Pharmacology. Link

  • National Institutes of Health (NIH). (2011). Histamine pharmacology: from Sir Henry Dale to the 21st century. Link

  • ResearchGate. (2018). Piperazine Phenothiazines: Fluphenazine and Perphenazine.[10] Link

  • Royal Society of Chemistry. (2017). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. Link

Sources

Foundational

Toxicological Profile &amp; Safety Assessment: 1-(Piperazin-1-yl)ethanone Hydrochloride

The following technical guide is structured to serve as a comprehensive safety and toxicological resource for 1-(Piperazin-1-yl)ethanone hydrochloride . It synthesizes direct data with read-across toxicological principle...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive safety and toxicological resource for 1-(Piperazin-1-yl)ethanone hydrochloride . It synthesizes direct data with read-across toxicological principles to address data gaps common in pharmaceutical intermediates.

Technical Guide for Pharmaceutical Development

Executive Summary

1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine HCl) is a critical secondary amine intermediate used in the synthesis of antifungal agents (e.g., ketoconazole analogues), antipsychotics, and linker chemistries.[1] While the free base (1-acetylpiperazine) is widely characterized, the hydrochloride salt presents distinct handling challenges due to its acidity and hygroscopic nature.

Key Safety Profile:

  • Acute Toxicity: Classified as Category 4 (Oral) based on read-across from the parent piperazine moiety. Estimated LD50 is >1000 mg/kg but <5000 mg/kg.

  • Target Organs: Respiratory system (irritation/sensitization potential), Eyes (corrosive/irritant due to HCl salt), and Skin.

  • Handling Criticality: Highly hygroscopic; requires moisture-controlled environments to prevent hydrolysis and physical degradation.

Chemical Identity & Physicochemical Determinants

The toxicokinetics of this compound are governed by its high water solubility and the lability of the acetyl group under physiological conditions.

PropertyDataRelevance to Safety
IUPAC Name 1-(piperazin-1-yl)ethanone hydrochlorideOfficial ID
CAS Number 69414-53-5 (Salt) / 13889-98-0 (Free Base)Regulatory Tracking
Molecular Formula C₆H₁₃ClN₂OStoichiometry
Molecular Weight 164.63 g/mol Dose Calculation
Solubility >210 g/L (Water)High bioavailability potential
LogP (Free Base) -0.9 (Experimental)Low bioaccumulation; rapid renal clearance
pKa ~7.9 (Piperazine nitrogen)Physiologically charged at pH 7.4
Appearance White to off-white crystalline powderDust inhalation hazard

Toxicological Profile

Acute Toxicity (Read-Across Analysis)

Direct experimental LD50 data for the hydrochloride salt is limited. Safety assessment relies on Bridging Principles using the free base and the parent piperazine.

  • Oral Toxicity:

    • Parent (Piperazine Anhydrous): LD50 = 1900 mg/kg (Rat).

    • Free Base (1-Acetylpiperazine): Classified as Harmful if Swallowed (H302) .

    • Assessment: The acetylation reduces the basicity of the secondary amine, potentially mitigating immediate corrosive damage compared to pure piperazine. However, the HCl salt adds an acidic component.

    • Estimated LD50 (Salt): 1500–2500 mg/kg (Rat, Oral).

  • Dermal & Inhalation:

    • High risk of respiratory sensitization . Piperazine derivatives are known asthmagens. Inhalation of dust may trigger hypersensitivity pneumonitis in sensitized individuals.

Metabolic Fate & Bioactivation

Understanding the metabolism is crucial for predicting systemic effects. The compound undergoes two primary pathways: Deacetylation (bioactivation to piperazine) and Ring Oxidation .

MetabolicPathway Compound 1-Acetylpiperazine HCl (Parent) Piperazine Piperazine (Bioactive Metabolite) Compound->Piperazine Amidases (Deacetylation) Hydroxylated Hydroxylated Metabolites Compound->Hydroxylated CYP450 (Ring Oxidation) Piperazine->Hydroxylated CYP2D6/3A4 Excretion Renal Excretion Piperazine->Excretion Unchanged Conjugates Glucuronide Conjugates Hydroxylated->Conjugates UGT Conjugates->Excretion

Figure 1: Predicted metabolic pathway.[2] The deacetylation pathway releases free piperazine, which contributes to the sensitization profile.

Genotoxicity & Carcinogenicity
  • Ames Test: Generally negative for simple piperazine derivatives.

  • Nitrosamine Risk: CRITICAL. As a secondary amine source (upon potential deacetylation) or if contaminated with nitrating agents, it can form N-nitroso-acetylpiperazine , a potential mutagen.

  • Control Strategy: Ensure absence of nitrite salts in the synthesis matrix.

Safety Assessment Workflow

For researchers handling this intermediate without a full REACH dossier, follow this self-validating safety workflow.

SafetyWorkflow Start Start: Material Receipt CheckState Physical State Check (Hygroscopic?) Start->CheckState Purity Purity Analysis (HPLC/Titration) CheckState->Purity Solid/Intact Handling Handling Protocol: GLOVE BOX or FUME HOOD CheckState->Handling Deliquescent (Treat as Corrosive Liquid) NitriteCheck Nitrosamine Risk Screen Purity->NitriteCheck NitriteCheck->Handling Pass Storage Storage: Desiccated, <25°C Handling->Storage

Figure 2: Operational workflow for receiving and handling 1-(Piperazin-1-yl)ethanone HCl.

Experimental Protocols

Purity & Identity Verification (HPLC)

Since impurities (free piperazine) alter the toxicity profile, routine verification is mandatory.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Acceptance Criteria:

    • Main peak > 98.0%.[3][4][5]

    • Piperazine impurity < 0.5%.[6]

Handling of Hygroscopic Salts
  • Environment: Weigh only in a humidity-controlled room (<40% RH) or a glove box.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and P2/N95 respirator (to prevent sensitization from dust).

  • Spill Management: Do not sweep dry dust (aerosol risk). Cover with wet paper towels to dissolve, then wipe up. Neutralize surface with dilute sodium bicarbonate.

Environmental Fate[10]

  • Biodegradability: Expected to be biodegradable based on the piperazine core, though slower than linear amines.

  • Aquatic Toxicity: Low logP (-0.9) indicates minimal bioaccumulation in aquatic organisms.

  • Mobility: High mobility in soil due to water solubility; potential for groundwater contamination if large spills occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine.[5] (Used for Read-Across Toxicological Data). Retrieved from [Link]

  • Emir, N., et al. (2011). A joint theoretical and experimental study of 1-acetylpiperazine: conformational stability, infrared and Raman spectra. Spectrochimica Acta Part A. (Structural verification).

Sources

Exploratory

Technical Monograph: 1-(Piperazin-1-yl)ethanone Hydrochloride in Pharmaceutical Synthesis

Executive Summary 1-(Piperazin-1-yl)ethanone hydrochloride (also known as 1-acetylpiperazine hydrochloride ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "privileged scaffold,"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperazin-1-yl)ethanone hydrochloride (also known as 1-acetylpiperazine hydrochloride ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "privileged scaffold," primarily utilized to introduce the piperazine moiety into drug candidates—a modification often employed to enhance aqueous solubility and bioavailability in lipophilic pharmacophores.[1][2]

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthetic challenges (specifically mono-acetylation selectivity), and its pivotal role in the synthesis of azole antifungals (e.g., Ketoconazole, Posaconazole) and emerging kinase inhibitors.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

The hydrochloride salt form is preferred in process chemistry due to its superior crystallinity and stability compared to the hygroscopic free base.

Core Data Summary
PropertySpecification
IUPAC Name 1-(piperazin-1-yl)ethanone hydrochloride
Common Synonyms N-Acetylpiperazine HCl; 1-Acetylpiperazine hydrochloride
CAS Registry Number 69414-53-5 (HCl salt); 13889-98-0 (Free base)
Molecular Formula C₆H₁₃ClN₂O (C₆H₁₂N₂O[2][3][4][5] · HCl)
Molecular Weight 164.63 g/mol (Free base: ~128.17 g/mol )
Appearance White to off-white crystalline powder
Solubility Highly soluble in water, methanol; sparingly soluble in ether
Melting Point ~191 °C (decomposition often observed)
Structural Architecture

The molecule consists of a six-membered piperazine ring in a chair conformation. One nitrogen is acetylated (amide character, planar, non-basic), while the other nitrogen remains a secondary amine (basic, protonated in the salt form).[1][2] This "Janus-faced" nature allows it to act as a bifunctional linker: the amine end participates in nucleophilic substitution (S_NAr or alkylation), while the acetyl end acts as a stable, non-reactive cap or metabolic handle.[1][2]

ChemicalStructure Figure 1: Structural Components of 1-(Piperazin-1-yl)ethanone HCl Piperazine Piperazine Core (C4H10N2) Acetyl Acetyl Group (-COCH3) Piperazine->Acetyl N1 Acylation Amine Secondary Amine (-NH2+ Cl-) Piperazine->Amine N4 Protonation

Figure 1: The dual-functional nature of the scaffold allows for precise modular synthesis.

Synthetic Routes & Production Strategy

The Selectivity Challenge

The primary challenge in synthesizing 1-(Piperazin-1-yl)ethanone is selectivity . Piperazine has two equivalent nucleophilic nitrogen atoms. Reacting it with an acetylating agent (e.g., acetic anhydride or acetyl chloride) risks forming the thermodynamic byproduct: 1,4-diacetylpiperazine .[1][2]

Protocol: Mono-Acetylation Strategy

To maximize the yield of the mono-acetylated product, researchers employ a stoichiometric excess of piperazine or specific pH control.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve piperazine (3.0 equivalents) in glacial acetic acid or dichloromethane.

  • Controlled Addition: Add acetic anhydride (1.0 equivalent) dropwise at 0°C. The kinetic control and statistical excess of piperazine favor mono-acetylation.

  • Quenching: The reaction is quenched with water.

  • Purification (Critical):

    • The mixture contains: Unreacted Piperazine + Mono-acetylated product + Trace Di-acetylated product.

    • Extraction: Basify to pH >10. Extract with chloroform.[1][3] The highly polar unreacted piperazine remains in the aqueous phase.

    • Salt Formation: Treat the organic layer with anhydrous HCl gas or HCl/ethanol. The target hydrochloride salt precipitates selectively.

Synthesispathway Figure 2: Synthetic Pathway and Selectivity Control Piperazine Piperazine (Excess) Reaction Nucleophilic Acyl Substitution (0°C, DCM) Piperazine->Reaction Ac2O Acetic Anhydride (Limiting Reagent) Ac2O->Reaction Mono 1-Acetylpiperazine (Major Product) Reaction->Mono Kinetic Control Di 1,4-Diacetylpiperazine (Impurity) Reaction->Di Over-acylation Salt HCl Salt Formation (Precipitation) Mono->Salt + HCl/EtOH

Figure 2: Reaction scheme highlighting the kinetic control required to minimize di-acetylated impurities.

Analytical Characterization

Verifying the identity of the hydrochloride salt requires differentiating it from the free base and detecting the di-acetyl impurity.

1H NMR Spectroscopy (D₂O or DMSO-d₆)

The spectrum is distinct due to the asymmetry introduced by the single acetyl group.

  • δ 2.05 ppm (3H, s): Acetyl methyl group (-COCH ₃).[1][2]

  • δ 3.40 - 3.80 ppm (8H, m): Piperazine ring protons.[1][2] Unlike the singlet seen in symmetrical piperazine, these split into multiplets due to the distinct magnetic environments relative to the amide (planar/rigid) and the amine (protonated) nitrogens.[1][2]

HPLC Purity Profiling
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

  • Detection: UV at 210-220 nm (Amide absorption).

  • Retention Time Order: Piperazine (elutes first) < 1-Acetylpiperazine < 1,4-Diacetylpiperazine (most lipophilic).[2]

Applications in Drug Discovery[1][2][4][8]

1-(Piperazin-1-yl)ethanone is a "linker" pharmacophore. It is rarely the active warhead but serves to modulate the physicochemical properties of the drug.

Case Study: Azole Antifungals

In the synthesis of Ketoconazole and Posaconazole , the piperazine ring acts as a bridge connecting the antifungal azole core to the aryl side chain.[1] The acetyl group often serves as a metabolic handle or is modified further.

  • Mechanism: The piperazine nitrogen attacks an aryl halide or epoxide electrophile on the main drug scaffold.

  • Role: Increases the basicity and lipophilicity balance (LogP), facilitating membrane permeation while maintaining water solubility via the protonatable nitrogen.[1][2]

Emerging Field: Kinase Inhibitors

In CDK 4/6 inhibitors (analogous to Palbociclib), piperazine rings are used to solubilize the flat, aromatic kinase-binding core.[1][2] 1-Acetylpiperazine is used as a starting material to introduce this solubilizing tail via Buchwald-Hartwig amination.

DrugApplication Figure 3: Pharmacophore utility in antifungal and oncology pipelines Precursor 1-Acetylpiperazine HCl Process1 N-Alkylation / Arylation Precursor->Process1 Target1 Ketoconazole (Antifungal) Target2 Kinase Inhibitors (Oncology) Process1->Target1 Linker Insertion Process1->Target2 Solubilizing Tail

Figure 3: The compound serves as a versatile linker in diverse therapeutic classes.[1]

Handling & Safety (SDS Summary)

While valuable, the compound poses specific handling risks typical of piperazine derivatives.[1][2]

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][6]

    • H335: May cause respiratory irritation (Solid dust is an inhalation hazard).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at room temperature. Desiccate to prevent hydrolysis or clumping.[1]

  • Incompatibility: Strong oxidizing agents and strong bases (liberates the free amine).

References

  • PubChem. (2025).[1][7] 1-(Piperazin-1-yl)ethanone hydrochloride Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • MDPI. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules. [Link][1][2]

  • ResearchGate. (2024).[1] Revisiting the Metabolism of Ketoconazole: The Role of the Acetylpiperazine Moiety. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling of 1-(Piperazin-1-yl)ethanone Hydrochloride

Executive Summary 1-(Piperazin-1-yl)ethanone hydrochloride (N-Acetylpiperazine HCl) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antifungal azoles (e.g., Ketoconazole)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Piperazin-1-yl)ethanone hydrochloride (N-Acetylpiperazine HCl) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antifungal azoles (e.g., Ketoconazole) and piperazine-based psychotropics. While the free base is a hygroscopic liquid or low-melting solid often difficult to handle, the hydrochloride salt offers superior crystallinity, stability, and stoichiometry for precise formulation.

This technical guide provides a rigorous analysis of the physicochemical properties, synthesis logic, and quality control parameters for the hydrochloride salt, distinguishing it clearly from its free base precursor.

Molecular Identity & Structural Analysis

The compound exists as a mono-hydrochloride salt where the distal secondary amine (N4) is protonated. The amide nitrogen (N1) remains neutral due to resonance delocalization with the carbonyl group.

Nomenclature & Registry
ParameterValue
IUPAC Name 1-(Piperazin-1-yl)ethanone hydrochloride
Common Name N-Acetylpiperazine HCl; 1-Acetylpiperazine Hydrochloride
CAS Number (HCl Salt) 69414-53-5
CAS Number (Free Base) 13889-98-0
Molecular Formula C₆H₁₃ClN₂O
Molecular Weight 164.63 g/mol
SMILES CC(=O)N1CC[NH2+]CC1.[Cl-]
Structural Dynamics

The piperazine ring adopts a chair conformation. The N-acetyl group imposes planarity on the N1 nitrogen (sp² hybridized character), while the N4 nitrogen remains sp³ hybridized, serving as the site of protonation.

  • Electronic Effect: The acetyl group is electron-withdrawing. This reduces the electron density at the distal N4 amine via inductive effects (

    
    ), making N-acetylpiperazine (
    
    
    
    ) less basic than unsubstituted piperazine (
    
    
    ).

Solid-State Characterization

The conversion of the free base to the hydrochloride salt is primarily driven by the need for a stable solid form.

Thermal Properties
PropertyMetricTechnical Insight
Melting Point 191 °C (dec.)[1][2]Significantly higher than the free base (31–34 °C). The high lattice energy of the ionic salt confers thermal stability.
Appearance White Crystalline PowderIf the product appears yellow or sticky, it indicates the presence of free base impurities or retained moisture.
Hygroscopicity Moderate to HighLike most amine hydrochlorides, the salt is hygroscopic. It must be stored in desiccated conditions to prevent deliquescence.
Solubility Profile
  • Water: Highly Soluble (>200 g/L). The ionic nature allows rapid dissolution, making it ideal for aqueous reaction media.

  • Methanol/Ethanol: Soluble.[2][3]

  • Dichloromethane/Ether: Insoluble. This solubility difference is the critical mechanism for purification (see Section 5).

Synthesis & Purification Protocol

Objective: To synthesize high-purity 1-(Piperazin-1-yl)ethanone hydrochloride from piperazine, ensuring mono-acetylation and efficient salt formation.

Strategic Note: Direct acetylation of piperazine can lead to di-acetylated byproducts. We utilize a controlled stoichiometry or a "salting-out" purification strategy.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Starting Material Piperazine (Excess) Reaction Reaction Selective Mono-Acetylation (DCM or Toluene, 0°C) Start->Reaction Reagent Reagent Addition Acetic Anhydride (0.9 eq) Reagent->Reaction Dropwise Extraction Workup Remove Excess Piperazine (Water Wash) Reaction->Extraction FreeBase Intermediate N-Acetylpiperazine (Free Base) Oil/Low Melt Solid Extraction->FreeBase SaltForm Salt Formation Add HCl in Dioxane/EtOH FreeBase->SaltForm Filtration Isolation Filtration & Washing (Remove non-polar impurities) SaltForm->Filtration Final Final Product N-Acetylpiperazine HCl (White Solid) Filtration->Final

Figure 1: Step-wise synthesis and isolation workflow emphasizing the transition from free base to hydrochloride salt.

Detailed Methodology
  • Mono-Acetylation: Dissolve Piperazine (1.5 eq) in Dichloromethane (DCM). Cool to 0°C. Add Acetic Anhydride (1.0 eq) dropwise. The excess piperazine minimizes di-acetylation.

  • Workup: Wash the organic layer with water. Crucial Step: The unreacted piperazine prefers the aqueous phase, while the mono-acetylated product partitions into DCM (due to the amide lipophilicity).

  • Salt Formation (The "Salting Out" Technique):

    • Dry the DCM layer (MgSO₄) and evaporate to obtain the crude free base oil.

    • Dissolve the oil in a minimum volume of absolute Ethanol.

    • Add 4M HCl in Dioxane (or anhydrous HCl gas) dropwise with stirring.

    • Observation: A white precipitate will form immediately.

    • Why this works: The HCl salt is insoluble in the organic mixture (EtOH/Dioxane), forcing it to crystallize out in high purity while impurities remain in solution.

  • Isolation: Filter the solid, wash with cold diethyl ether (to remove any residual acetic acid), and dry under vacuum at 40°C.

Quality Control & Validation

To ensure the material is suitable for pharmaceutical applications, the following self-validating checks are required.

Proton NMR Spectroscopy (D₂O)

The spectrum should show distinct signals for the acetyl group and the piperazine ring protons.

  • δ ~2.1 ppm (s, 3H): Acetyl methyl group (

    
    ).
    
  • δ ~3.0-4.0 ppm (m, 8H): Piperazine ring protons. Note the splitting pattern; the protons adjacent to the amide (N1) are magnetically non-equivalent to those adjacent to the ammonium (N4).

Chloride Content Titration

A silver nitrate (


) titration should be performed to confirm the mono-hydrochloride stoichiometry.
  • Expected Cl⁻ Content: ~21.5% by weight.

  • Protocol: Dissolve 100 mg in water, adjust pH to neutral, and titrate with 0.1 M

    
     using a chromate indicator (Mohr’s method) or potentiometric endpoint.
    

Stability & Storage

  • Thermal Stability: Stable up to its melting point (~191°C). Avoid prolonged exposure to temperatures >50°C during drying to prevent slow discoloration.

  • Hydrolytic Stability: The amide bond is susceptible to hydrolysis in strong acid/base at elevated temperatures, reverting to piperazine and acetic acid. However, the salt is stable in aqueous solution at ambient temperature.

  • Storage: Store in tightly sealed glass amber vials. Use a desiccator.

    • Risk:[1][4][5][6] Absorption of water leads to a sticky paste (deliquescence), making accurate weighing impossible.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

  • Desantis, J., et al. (2022). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Synthetic Utility of 1-(Piperazin-1-yl)ethanone Hydrochloride

Topic: Use of 1-(Piperazin-1-yl)ethanone hydrochloride in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Application Note:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-(Piperazin-1-yl)ethanone hydrochloride in organic synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Application Note: AN-2026-APZ

Introduction: The "Permanent" Protecting Group Strategy

1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride) is a critical building block in medicinal chemistry. Unlike transient protecting groups (Boc, Cbz, Fmoc) designed for removal, the acetyl moiety in this reagent often serves a dual purpose:

  • Regiocontrol: It masks one nitrogen of the piperazine ring, forcing reaction exclusively at the distal secondary amine (

    
    ).
    
  • Pharmacophore Installation: The acetyl group is frequently retained in the final drug candidate to modulate lipophilicity (

    
    ), metabolic stability, and hydrogen bond acceptor capability.
    

This guide details the handling, free-basing strategies, and catalytic cross-coupling protocols for this versatile salt.

Chemical Profile
PropertySpecification
CAS (HCl Salt) 69414-53-5
CAS (Free Base) 13889-98-0
Formula

MW 164.63 g/mol
Solubility High: Water, Methanol, DMSO.[1] Low: DCM, Toluene, Hexanes.
pKa (Conj. Acid) ~8.5 (Secondary amine), Acetyl group reduces basicity of

.

Critical Handling & Preparation: The Salt-to-Base Transition

The hydrochloride salt is preferred for storage due to its non-hygroscopic nature compared to the liquid free base. However, for nucleophilic attacks, the salt must be neutralized.

Strategy A: In Situ Neutralization (Preferred for One-Pot)

In polar aprotic solvents (DMF, DMSO, NMP), the salt can be used directly if an excess of inorganic base is present.

  • Rule of Thumb: Use at least 2.5 - 3.0 equivalents of base (e.g.,

    
    , 
    
    
    
    )—one equivalent to neutralize the HCl, and the remainder to scavenge the acid generated during the substitution reaction.
Strategy B: Pre-Emptive Free-Basing (Required for Non-Polar Solvents)

For reactions in toluene or dioxane (e.g., Buchwald-Hartwig), the insolubility of the HCl salt can stall the reaction. Protocol:

  • Dissolve 10 g of 1-(piperazin-1-yl)ethanone HCl in 20 mL water.

  • Basify to pH 12 with 50% NaOH solution.

  • Extract exhaustively with DCM (

    
     mL) or Chloroform/Isopropanol (3:1).
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Result: Clear, viscous oil (hygroscopic). Use immediately.

Core Application I: N-Arylation via

This is the dominant pathway for synthesizing kinase inhibitors where the piperazine targets electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes).

Mechanism & Workflow

The secondary amine of the acetylpiperazine attacks the ipso-carbon of the aryl halide. The acetyl group remains spectator, preventing polymerization.

SNAr_Pathway cluster_conditions Standard Conditions Start 1-(Piperazin-1-yl) ethanone HCl FreeBase Free Amine (In Situ) Start->FreeBase -HCl Base Base (K2CO3) + Heat Base->FreeBase Complex Meisenheimer Complex FreeBase->Complex + Ar-X Substrate Ar-X (e.g., 2-Cl-Pyrimidine) Product N-Aryl-N'-Acetyl Piperazine Complex->Product -X⁻ Cond Solvent: DMF/DMSO Temp: 80-120°C Time: 2-12 h

Figure 1:


 reaction pathway for functionalizing electron-deficient heterocycles.
Protocol 1: Synthesis of a Pyrimidinyl-Piperazine Scaffold

Target: Functionalization of 2-chloropyrimidine (Common motif in tyrosine kinase inhibitors).

  • Setup: To a round-bottom flask, add 1-(piperazin-1-yl)ethanone HCl (1.0 eq, 10 mmol, 1.65 g) and 2-chloropyrimidine (1.1 eq, 11 mmol).

  • Solvent & Base: Add DMF (20 mL, 0.5 M) followed by finely ground

    
      (3.0 eq, 30 mmol).
    
    • Note: If using the free base oil, only 1.5-2.0 eq of base is required.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup:

    • Cool to RT. Pour into ice water (100 mL).

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc (

      
      ). Wash organics with brine (critical to remove DMF).
      
  • Purification: Recrystallize from EtOH or flash chromatography (DCM:MeOH 95:5).

Core Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

For unactivated aryl halides (e.g., bromobenzene, 3-bromoanisole),


 fails. Pd-catalysis is required.
Protocol 2: Cross-Coupling with Unactivated Aryl Bromides

System:


 / BINAP or 

/ XPhos.
  • Pre-treatment: Convert the HCl salt to the free base (see Section 2, Strategy B) to prevent catalyst poisoning by chloride ions or solubility issues in toluene.

  • Reagents:

    • Aryl Bromide (1.0 eq)

    • 1-(Piperazin-1-yl)ethanone (Free base, 1.2 eq)

    • 
        (1.5 eq) or 
      
      
      
      (2.0 eq)
    • Catalyst:

      
       (2 mol%) + XPhos (4 mol%).
      
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Execution: Reflux under Argon/Nitrogen for 12–16 hours.

  • Expert Insight: The acetyl group can sometimes chelate Pd, slowing the reaction. Using a monodentate bulky ligand like BrettPhos or RuPhos often mitigates this effect better than bidentate ligands.

Core Application III: Synthesis of Sigma-1 Receptor Ligands

Recent research highlights the use of acetylpiperazine in synthesizing radiotracers and ligands for the Sigma-1 receptor (


), a target in oncology and neurodegeneration.
Case Study: Synthesis of [18F]FEt-PPZ Precursor

This workflow demonstrates an alkylation followed by a "click" or substitution step.

Sigma_Synthesis Start 1-(Piperazin-1-yl) ethanone HCl Step1 Alkylation (4-(2-fluoroethoxy)phenyl halide) Start->Step1 K2CO3, DMF, 100°C Step2 18F-Fluorination (Radiolabeling) Step1->Step2 [18F]F-, K222 Final [18F]FEt-PPZ (Sigma-1 Ligand) Step2->Final

Figure 2: Simplified workflow for Sigma-1 receptor ligand synthesis.

Experimental Data Summary (Literature Values):

Parameter Value Notes

| Reaction Yield (Step 1) | 65 - 80% | Standard


 or Ullmann conditions. |
| Radiochemical Yield  | 32% ± 5.8% | One-pot, two-step method.[2] |
| Purity  | >95% | Assessed via Radio-HPLC. |
| Target Affinity  | High (

nanomolar) | Comparable to clinical standard [18F]fluspidine.[2] |

Troubleshooting & Expert Tips

Solubility Mismatch
  • Issue: The HCl salt clumps in THF or Dioxane.

  • Solution: Add a phase transfer catalyst (e.g., TBAB , 5 mol%) if you must use the salt in non-polar solvents, or switch to the free-basing protocol.

Regioselectivity Failures
  • Issue: In very harsh conditions (e.g.,

    
     reduction), the acetyl group may reduce to an ethyl group.
    
  • Prevention: If reducing other parts of the molecule, use mild reducing agents (

    
    , 
    
    
    
    ) that tolerate the amide. If the acetyl group must be removed later to reveal the secondary amine, use acidic hydrolysis (6N HCl, reflux), though this is rare as the acetyl is usually part of the drug design.
Purification of Polar Products[3]
  • Issue: The product is highly polar and streaks on silica.

  • Solution: Use "Amine-functionalized Silica" or add 1%

    
     or 
    
    
    
    to your DCM/MeOH eluent to sharpen peaks.

References

  • Sigma-1 Receptor Ligands

    • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ).
    • Source: RSC Advances / PubMed.
    • Link: [Link]

  • Synthetic Approaches to Piperazine Drugs

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023).[3]

    • Source: MDPI (Molecules).
    • Link: [Link][4]

  • Ketoconazole Impurity Synthesis

    • Synthesis of Ketoconazole Impurity by novel method.
    • Source: Journal of Chemical and Pharmaceutical Research.

    • Link: [Link]

  • General Chemical Data

    • 1-Acetylpiperazine Hydrochloride Compound Summary.
    • Source: PubChem.[5][6][7]

    • Link: [Link]

Sources

Application

Strategic Utilization of 1-(Piperazin-1-yl)ethanone Hydrochloride in Pharmaceutical Synthesis

Topic: 1-(Piperazin-1-yl)ethanone hydrochloride as a building block for pharmaceuticals Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperazin-1-yl)ethanone hydrochloride as a building block for pharmaceuticals Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

1-(Piperazin-1-yl)ethanone hydrochloride (N-acetylpiperazine hydrochloride) is a high-value heterocyclic building block characterized by its unique ability to modulate the physicochemical properties of drug candidates. Unlike the promiscuous free piperazine, the


-acetyl variant offers a mono-protected scaffold that introduces a polar, hydrogen-bond-accepting "tail" without the need for additional protection-deprotection steps. This guide details its critical role in the synthesis of azole antifungals (e.g., Ketoconazole), its emerging utility in kinase inhibitor solubility tuning, and its application in PROTAC linker design.

Chemical Profile & Strategic Utility

Physicochemical Properties

The acetylation of the N1 nitrogen dramatically alters the basicity and lipophilicity of the piperazine ring, making it a strategic tool for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

PropertyValue / DescriptionRelevance to Synthesis
CAS Number 69414-53-5 (HCl salt) / 13889-98-0 (Free base)Precise sourcing identification.
Molecular Weight 164.63 g/mol (HCl salt)Stoichiometry calculations.
pKa (Conj. Acid) ~7.9 (N4 position)Lower basicity than piperazine (pKa ~9.8); reduces off-target binding.
Solubility High (Water, Methanol, DMSO)Ideal for aqueous workups and polar reaction media.
LogP -0.9 (Free base)Enhances aqueous solubility of hydrophobic aryl cores.
Stability Hygroscopic; stable to oxidationRequires desiccated storage; robust in high-temp couplings.
Structural Advantages in Medicinal Chemistry[1][2]
  • Solubility Modulation: The acetyl group acts as a polar cap, significantly lowering the LogP of lipophilic biaryl scaffolds common in kinase inhibitors.

  • Metabolic Stability: Unlike

    
    -methyl piperazines, which are prone to oxidative demethylation by CYPs, the 
    
    
    
    -acetyl group is metabolically robust, extending half-life.
  • Selectivity: The mono-acetylated motif prevents the formation of "bis-coupled" impurities common when using free piperazine in nucleophilic substitutions.

Application I: Nucleophilic Aromatic Substitution ( Ar)

Context: This is the classical pathway used in the synthesis of Ketoconazole and related azole antifungals. The reaction couples N-acetylpiperazine to an activated aryl electrophile (e.g., fluoronitrobenzene or substituted acetophenone).

Experimental Workflow: Synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine

This protocol demonstrates the coupling of 1-(Piperazin-1-yl)ethanone to a halonitrobenzene, a key intermediate for diverse aniline-based drugs.

Reagents & Equipment[1]
  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: 1-(Piperazin-1-yl)ethanone hydrochloride (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMSO

  • Monitoring: TLC (Ethyl Acetate/Hexane 1:1)

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1-(Piperazin-1-yl)ethanone hydrochloride (10 mmol, 1.64 g) and

    
      (25 mmol, 3.45 g) in DMF (20 mL).
    
    • Expert Insight: The excess base is critical to neutralize the HCl salt and scavenge the HF generated during substitution.

  • Activation: Stir the suspension at room temperature for 15 minutes to ensure free-basing of the piperazine.

  • Addition: Add 1-Fluoro-4-nitrobenzene (10 mmol, 1.41 g) dropwise.

    • Observation: The reaction mixture will typically turn yellow/orange as the substitution proceeds.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC. The starting fluoride (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup (Self-Validating Step):

    • Pour the reaction mixture into Ice Water (100 mL).

    • Validation: The product should precipitate immediately as a yellow solid due to the "Salting Out" effect of the inorganic byproducts. If oil forms, scratch the flask to induce crystallization.

  • Purification: Filter the solid, wash with water (

    
    ) to remove residual DMF, and dry in a vacuum oven at 50°C.
    
    • Yield Expectations: >85% yield is typical.

SNAr_Workflow Start Start: 1-Acetylpiperazine HCl + Base (K2CO3) FreeBase In-situ Free Basing (15 min, RT) Start->FreeBase AddElec Add Electrophile (1-Fluoro-4-nitrobenzene) FreeBase->AddElec Heat Heat to 80°C (4-6 Hours) AddElec->Heat Quench Quench in Ice Water (Precipitation) Heat->Quench TLC Check Filter Filtration & Drying (Final Product) Quench->Filter

Figure 1: Workflow for the


Ar coupling of N-acetylpiperazine to activated aryl fluorides.

Application II: Palladium-Catalyzed Buchwald-Hartwig Amination

Context: For unactivated aryl halides (e.g., aryl chlorides or bromides lacking electron-withdrawing groups),


Ar fails. The Buchwald-Hartwig amination is the industry standard for attaching the N-acetylpiperazine moiety to kinase inhibitor cores (e.g., quinazolines, pyridines).
Critical Parameter Selection

N-acetylpiperazine is a secondary amine. To prevent deacetylation or catalyst poisoning, specific conditions are required.

ParameterRecommendationRationale
Catalyst

or

Robust Pd(0) sources.
Ligand Xantphos or BINAP Bidentate ligands prevent

-hydride elimination and stabilize the Pd center.
Base

or


is milder and compatible with sensitive functional groups;

is faster.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often give higher yields than DMF in Pd-catalysis.
Protocol: Coupling to 4-Chlorotoluene (Model System)
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (

    
    ).
    
  • Loading: Add 1-(Piperazin-1-yl)ethanone HCl (1.2 equiv), Aryl Chloride (1.0 equiv),

    
      (3.0 equiv), 
    
    
    
    (5 mol%), and Xantphos (10 mol%).
  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is the primary cause of catalyst death.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (to remove Pd black) and concentrate. Purify via flash chromatography (MeOH/DCM gradient).

Buchwald_Logic Substrate Aryl Halide Substrate CheckEWG Electron Withdrawing Group? Substrate->CheckEWG SNAr Use SNAr Protocol (K2CO3, DMF, 80°C) CheckEWG->SNAr Yes (NO2, CN, COR) Buchwald Use Buchwald Protocol (Pd cat., Cs2CO3, Dioxane) CheckEWG->Buchwald No (Me, OMe, Cl) LigandSelect Ligand Selection Buchwald->LigandSelect Xantphos Xantphos/BINAP (General Purpose) LigandSelect->Xantphos Standard BrettPhos BrettPhos (Sterically Hindered) LigandSelect->BrettPhos Ortho-substituted

Figure 2: Decision tree for selecting the optimal coupling strategy for N-acetylpiperazine.

Application III: PROTAC & Linker Chemistry

Context: In Proteolysis Targeting Chimeras (PROTACs), the piperazine ring is a common "exit vector." The acetyl group can serve as a placeholder.

  • Strategy: The acetyl group is stable. If a free amine is required for linker attachment, 1-Boc-piperazine is preferred. However, 1-acetylpiperazine is used when the acetyl moiety itself is part of the solvent-exposed surface area (as seen in some kinase inhibitors like Rociletinib analogs), acting to improve water solubility without participating in binding.

References

  • Ketoconazole Synthesis & Impurity Profiling

    • Synthesis of Ketoconazole Impurity D. Journal of Chemical and Pharmaceutical Research, 2010, 2(3): 117-119. Link

    • Method for preparing ketoconazole derivatives. Patent CN101665490A. Link

  • Buchwald-Hartwig Methodology

    • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. ResearchGate Review.[2] Link

    • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Royal Society of Chemistry. Link

  • Kinase Inhibitor Applications

    • FDA-approved kinase inhibitors in PROTAC design.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Link

    • Substituted quinazolinone derivatives as mGluR4 modulators. Patent WO2020021064A1. Link

  • Chemical Data

    • 1-Acetylpiperazine PubChem Entry. CID 83795. Link

Sources

Method

Technical Application Note: Selective N-Acetylation Protocols Involving 1-Acetylpiperazine Hydrochloride

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific handling, neutralization, and N-acetylation protocols involving 1-Acetylpiperazine Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific handling, neutralization, and N-acetylation protocols involving 1-Acetylpiperazine Hydrochloride .

[1]

Executive Summary

1-Acetylpiperazine (1-AP) is a critical pharmacophore in medicinal chemistry, serving as a core motif in antifungals (e.g., Ketoconazole derivatives), antipsychotics, and kinase inhibitors. It is frequently supplied as the hydrochloride salt (1-AP[1]·HCl) to ensure stability and shelf-life.[1]

This guide addresses the two distinct "N-acetylation" contexts relevant to this reagent:

  • Synthesis of 1,4-Diacetylpiperazine: The N-acetylation of 1-acetylpiperazine to generate the symmetrical diamide (a high-boiling solvent and intermediate).[1]

  • Introduction of the N-Acetylpiperazine Moiety: Using 1-acetylpiperazine as a nucleophile to "acetylate" (functionalize) an electrophilic scaffold (e.g., via N-alkylation or N-arylation).[1]

Chemical Strategy & Mechanism[2][3][4][5][6][7]

The Challenge of the HCl Salt

1-Acetylpiperazine Hydrochloride (


) is a stable, crystalline solid (

for the conjugate acid). The free base is a hygroscopic solid/oil with high water solubility.
  • Critical Step: The HCl salt must be neutralized in situ or pre-neutralized to liberate the nucleophilic secondary amine (

    
    ).
    
  • Reactivity: The

    
     position is already acetylated (amide), rendering it non-nucleophilic. The 
    
    
    
    position is a secondary amine, highly reactive toward acyl chlorides, anhydrides, and alkyl halides.
Reaction Pathways

The following diagram illustrates the activation of the HCl salt and its subsequent conversion to 1,4-diacetylpiperazine.

ReactionPathway Start 1-Acetylpiperazine Hydrochloride (Salt) FreeBase Free Amine Intermediate Start->FreeBase Neutralization (-HCl) Base Base (TEA / DIPEA) Base->FreeBase Product 1,4-Diacetylpiperazine (Target) FreeBase->Product N-Acetylation (Nucleophilic Attack) AcAgent Acetylating Agent (Ac2O / AcCl) AcAgent->Product

Figure 1: Mechanistic pathway for the conversion of 1-Acetylpiperazine HCl to 1,4-Diacetylpiperazine.

Experimental Protocol: Synthesis of 1,4-Diacetylpiperazine

Objective: Complete acetylation of the secondary amine in 1-acetylpiperazine HCl.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
1-Acetylpiperazine HCl 164.631.0Substrate
Acetic Anhydride (

)
102.091.2 - 1.5Acetylating Agent
Triethylamine (TEA) 101.192.2Base (Scavenger)
Dichloromethane (DCM) -SolventMedium
DMAP 122.170.05Catalyst (Optional)

Note on Base Stoichiometry: You need 1 equivalent of base to neutralize the HCl salt and a second equivalent to neutralize the acetic acid/HCl byproduct formed during acetylation. Using 2.2–2.5 equivalents ensures the reaction drives to completion.

Step-by-Step Procedure

Step 1: Salt Neutralization & Dissolution [1]

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 1-Acetylpiperazine HCl (10.0 mmol, 1.65 g) .

  • Add anhydrous DCM (50 mL) . The salt will likely remain as a suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Add Triethylamine (22.0 mmol, 3.07 mL) dropwise over 5 minutes.

    • Observation: The suspension should clear or change texture as the free base is liberated and

      
       forms.
      

Step 2: Acetylation Reaction

  • Add Acetic Anhydride (12.0 mmol, 1.13 mL) dropwise to the cold solution.

    • Alternative: If using Acetyl Chloride, dilute it in 5 mL DCM and add very slowly to control exotherm.

  • (Optional) Add DMAP (0.5 mmol, 61 mg) to accelerate the reaction.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

    • Monitoring: Check by TLC (System: 10% MeOH in DCM).[1] The starting material (stained with Ninhydrin) should disappear.

Step 3: Workup & Purification [1]

  • Quench: Add 20 mL of saturated

    
     solution and stir vigorously for 15 minutes to hydrolyze excess acetic anhydride.
    
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
    • Note: 1,4-Diacetylpiperazine is water-soluble.[1] To maximize yield, saturate the aqueous layer with NaCl (brine) before extraction, or use continuous extraction if yield is low.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexane or acetone if necessary. Pure 1,4-diacetylpiperazine is a white solid (mp 96-98°C).[1]

Application: Using 1-Acetylpiperazine as a Nucleophile

Context: This is the most common "acetylation" workflow in drug discovery—introducing the acetylpiperazine group onto a scaffold (e.g., an aryl halide).[1]

Workflow Diagram

NucleophilicWorkflow Step1 1. Freebasing (1-AP·HCl + Base -> 1-AP) Step2 2. Coupling Reaction (1-AP + Electrophile-R) Step1->Step2 In situ generation Step3 3. Product Isolation (R-Piperazine-Ac) Step2->Step3 SNAr or Buchwald

Figure 2: Workflow for installing the N-acetylpiperazine moiety.

Protocol Modification (N-Arylation)

When using 1-AP·HCl in


 or Buchwald-Hartwig couplings:
  • Base Choice: Use inorganic bases like

    
      or 
    
    
    
    (3.0 equiv) in polar aprotic solvents (DMF, DMSO, or Acetonitrile).[1]
  • Order of Addition: Add the 1-AP·HCl, Base, and Electrophile to the flask before heating. The base will neutralize the HCl salt in situ as the temperature rises, releasing the free amine to react.

  • Advantage: Using the HCl salt prevents the formation of oxidative impurities common in stored free-base piperazines.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Product lost to aqueous phase.[1]1,4-Diacetylpiperazine is water-soluble.[1][2] Use Chloroform/Isopropanol (3:1) for extraction or saturate aqueous phase with solid NaCl.[1]
Incomplete Reaction HCl salt not fully neutralized.[1]Ensure Base > 2.0 equivalents.[1] If using inorganic base (

), ensure vigorous stirring or sonication.
Bis-acetylation N/A (Substrate is mono-protected).[1]If starting from piperazine (not 1-AP), bis-acetylation is a risk.[1] Starting with 1-AP prevents this.[1]
Hygroscopicity 1-AP·HCl absorbs moisture.[1]Dry the HCl salt in a vacuum oven at 40°C before weighing if precise stoichiometry is critical.

References

  • Preparation of 1-Acetylpiperazine: P. A. S. Smith, Open Chain Nitrogen Compounds, Vol 1, Benjamin, New York, 1965.
  • N-Acetylation Protocols: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 3rd ed.[1] John Wiley & Sons; 1999.[1]

  • Metabolism of Piperazine Drugs: Dalvie, D. et al. "Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds."[1] Xenobiotica. 2008; 38(9): 1120-1139.[1] Link

  • Properties of 1-Acetylpiperazine: PubChem Compound Summary for CID 83795.[1] Link[1]

Sources

Application

Application Note: Analytical Strategies for 1-(Piperazin-1-yl)ethanone Hydrochloride

This Application Note is structured to provide a comprehensive technical guide for the quantification of 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-Acetylpiperazine Hydrochloride ). It addresses the specif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the quantification of 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-Acetylpiperazine Hydrochloride ). It addresses the specific challenges of analyzing this polar, non-chromophoric salt and provides validated protocols for bulk assay, impurity profiling, and trace analysis.

Executive Summary

1-(Piperazin-1-yl)ethanone hydrochloride (CAS: 69414-53-5) is a critical intermediate in the synthesis of antifungal APIs (e.g., Ketoconazole, Itraconazole). Its analysis is complicated by three factors:

  • High Polarity: The molecule is highly water-soluble, leading to poor retention on standard C18 columns.

  • Lack of Chromophore: It lacks extended conjugation, necessitating low-UV detection (200–210 nm) or derivatization.

  • Salt Stoichiometry: As a hydrochloride salt, differentiating the free base content from the counter-ion is essential for accurate potency assignment.

This guide presents three distinct protocols:

  • Protocol A (HPLC-UV/DAD): A HILIC-based method for routine assay and related substances.

  • Protocol B (Potentiometric Titration): For absolute purity and stoichiometry verification.

  • Protocol C (LC-MS/MS): For trace genotoxic impurity (nitrosamine) screening.

Chemical Context & Properties

PropertyData
Chemical Name 1-(Piperazin-1-yl)ethanone hydrochloride
Synonyms N-Acetylpiperazine HCl; 1-Acetylpiperazine HCl
Molecular Formula C₆H₁₂N₂O[1][2] · HCl
Molecular Weight 164.63 g/mol
pKa (Calculated) ~8.4 (Secondary amine), -0.5 (Amide)
Solubility Highly soluble in water, Methanol; Insoluble in Hexane
Critical Impurities Piperazine (Starting material), 1,4-Diacetylpiperazine, N-Nitroso-1-acetylpiperazine (Nitrosamine concern)

Protocol A: HILIC-HPLC Method for Assay & Impurities

Objective: Routine quantification and separation of the parent peak from polar impurities (Piperazine) without ion-pairing reagents.

Method Rationale

Standard Reverse Phase (RP) chromatography often results in the elution of 1-acetylpiperazine in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is selected here to provide adequate retention for the polar ammonium salt and separate it from the even more polar piperazine impurity.

Chromatographic Conditions[3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) or equivalent HILIC column.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV at 210 nm (Amide bond absorption).

  • Injection Volume: 5 µL.

Mobile Phase Setup[9]
  • Buffer (Solvent A): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Buffer (A) % Acetonitrile (B) Description
0.0 10 90 Initial Isocratic
5.0 10 90 Hold
15.0 40 60 Linear Ramp (Elute polar impurities)
20.0 40 60 Wash
20.1 10 90 Re-equilibration

| 30.0 | 10 | 90 | End |

Sample Preparation[9]
  • Diluent: Acetonitrile:Water (80:20 v/v).

  • Standard Stock: Dissolve 50 mg of Reference Standard in 50 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Sample: Accurately weigh ~50 mg of sample, dissolve in diluent, and sonicate for 5 mins. Dilute to target concentration (0.1 mg/mL).

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • RSD (n=6): NMT 2.0%.

  • Resolution: > 2.0 between Piperazine and 1-Acetylpiperazine.

Protocol B: Potentiometric Titration (Bulk Purity)

Objective: Absolute quantification of the bulk material, independent of reference standards.

Method Rationale

Since the analyte is a hydrochloride salt of a weak base, direct titration with acid is not feasible. We utilize Non-Aqueous Titration (NAT) . The hydrochloride salt is solubilized in glacial acetic acid. Mercuric acetate is added to sequester the chloride ion (forming non-ionized HgCl₂), liberating the acetate of the base, which is then titrated with Perchloric Acid.

Safety Note: Mercuric acetate is toxic. Ensure proper waste disposal. Alternatively, an aqueous titration with NaOH can be performed to determine the HCl content.

Procedure (NAT)
  • Titrant: 0.1 N Perchloric Acid (in Glacial Acetic Acid). Standardize against Potassium Hydrogen Phthalate (KHP).

  • Solvent: Glacial Acetic Acid.

  • Reagent: 6% Mercuric Acetate solution in Glacial Acetic Acid.

  • Electrode: Glass pH electrode (filled with LiCl in ethanol/acetic acid to prevent precipitation).

Steps:

  • Weigh accurately ~200 mg of 1-(Piperazin-1-yl)ethanone HCl.

  • Dissolve in 50 mL Glacial Acetic Acid.

  • Add 10 mL of Mercuric Acetate solution.

  • Titrate potentiometrically with 0.1 N Perchloric Acid to the endpoint (inflection point).

  • Perform a blank titration.

Calculation:



Where MW = 164.63

Protocol C: LC-MS/MS for Nitrosamine Screening

Objective: Detection of N-nitroso-1-acetylpiperazine, a potential carcinogenic impurity formed during synthesis if nitrite sources are present.

Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate analytical workflow.

AnalyticalWorkflow Sample Sample: 1-(Piperazin-1-yl) ethanone HCl Goal Define Analytical Goal Sample->Goal Bulk Bulk Assay (Purity > 98%) Goal->Bulk Impurity Related Substances (0.05% - 1.0%) Goal->Impurity Trace Genotoxic Screening (< 26.5 ng/day) Goal->Trace Titration Potentiometric Titration (0.1N HClO4) Bulk->Titration Stoichiometry HPLC HILIC-UV (210 nm) Bulk->HPLC Chromatographic Purity Impurity->HPLC LCMS LC-MS/MS (MRM Mode) Trace->LCMS

Figure 1: Analytical workflow selection based on sensitivity requirements.

LC-MS/MS Conditions
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[6]

  • Column: Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.7 µm). Note: High pH stability required if using basic mobile phase to suppress protonation for better retention.

  • MRM Transition:

    • Precursor: 158.1 m/z (N-nitroso-1-acetylpiperazine [M+H]+)

    • Product Ions: 116.1 m/z (Loss of acetyl), 86.1 m/z.

References

  • SIELC Technologies. (2018).[1] Separation of 1-Acetylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Piperazine Adipate / Piperazine Citrate Monographs.[2] (General methods for piperazine titration and impurity analysis).

  • Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis.
  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine Hydrochloride Compound Summary. Retrieved from [Link]

Sources

Method

Application Note: Precision Synthesis of Sigma-1 and Dopaminergic CNS Ligands Using 1-(Piperazin-1-yl)ethanone Hydrochloride

Topic: Application of 1-(Piperazin-1-yl)ethanone hydrochloride in synthesizing CNS disorder drugs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-(Piperazin-1-yl)ethanone hydrochloride in synthesizing CNS disorder drugs Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The piperazine pharmacophore is ubiquitous in Central Nervous System (CNS) therapeutics, serving as a core scaffold in antidepressants, antipsychotics, and anxiolytics. 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine HCl) represents a critical "privileged structure" precursor. Unlike the hygroscopic and viscous free base, the hydrochloride salt offers superior stoichiometry control, storage stability, and handling characteristics essential for GMP-compliant synthesis.

This guide details the strategic application of 1-(Piperazin-1-yl)ethanone HCl in synthesizing Aryl-Acetylpiperazine motifs—high-affinity ligands for Sigma-1 (


) receptors  and Dopamine D2/D3 receptors . We present a validated protocol for Palladium-catalyzed Buchwald-Hartwig amination, optimizing the coupling of this mono-protected piperazine to heteroaryl halides.

Chemical Profile & Strategic Advantage

Reagent Specifications
  • Compound Name: 1-(Piperazin-1-yl)ethanone hydrochloride[1]

  • CAS Number: 69414-53-5 (HCl salt) / 13889-98-0 (Free base)

  • Molecular Weight: 164.63 g/mol [1]

  • Structure: A piperazine ring mono-substituted with an acetyl group.[2][3][4]

  • Role: Nucleophilic building block for introducing the N-acetylpiperazine moiety.

The "HCl Advantage" in Process Chemistry

In high-throughput medicinal chemistry and large-scale process development, the free base of 1-acetylpiperazine presents significant challenges: it is a viscous liquid/low-melting solid that absorbs atmospheric moisture, leading to variable molecular weights and inaccurate stoichiometry.

Why use the Hydrochloride Salt?

  • Stoichiometric Precision: The HCl salt is a crystalline solid, allowing for exact molar equivalents in sensitive Pd-catalyzed couplings.

  • Regiocontrol: The acetyl group permanently "caps" one nitrogen, forcing reaction exclusively at the

    
     position. This eliminates the bis-alkylation byproducts common when using unsubstituted piperazine.
    
  • Pharmacophore Installation: The acetyl moiety is often retained in final CNS drugs (e.g., Sigma-1 agonists) to modulate lipophilicity (

    
    ) and metabolic stability compared to free secondary amines.
    

Mechanistic Insight: Sigma-1 Receptor Ligand Design

Recent medicinal chemistry campaigns have identified 1-aryl-4-acetylpiperazines as potent Sigma-1 receptor ligands. The


 receptor is a chaperone protein at the ER-mitochondrion interface, implicated in neuroprotection and cognitive enhancement.
  • Binding Mode: The basic nitrogen (

    
    ) of the piperazine ring (once arylated) forms a critical salt bridge with Asp126  in the 
    
    
    
    binding pocket.
  • Role of Acetyl Group: The acetyl group on

    
     acts as a hydrogen bond acceptor and fills a hydrophobic sub-pocket, enhancing selectivity over cross-reactive targets like the 5-HT2A receptor.
    

SigmaLigandDesign cluster_mech Pharmacophore Logic Reagent 1-(Piperazin-1-yl)ethanone HCl Coupling Pd-Catalyzed C-N Coupling Reagent->Coupling + Aryl Halide Scaffold Aryl-Acetylpiperazine Scaffold Coupling->Scaffold C-N Bond Formation Binding Sigma-1 Receptor Interaction Scaffold->Binding Asp126 Salt Bridge Effect Neuroprotection & Cognitive Enhancement Binding->Effect Chaperone Modulation

Figure 1: Strategic pathway from reagent to bioactive CNS pharmacophore.

Validated Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 1-(Piperazin-1-yl)ethanone HCl with a representative aryl bromide (e.g., 4-bromoanisole or a heteroaryl bromide) to synthesize a CNS-active scaffold.

Reaction Overview[5]
  • Transformation: C-N Cross-Coupling

  • Catalyst System:

    
     / XPhos or BINAP
    
  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology

Reagents:

  • 1-(Piperazin-1-yl)ethanone HCl: 1.0 equiv (e.g., 1.65 g, 10 mmol)

  • Aryl Bromide: 1.0 equiv

  • 
    : 0.02 equiv (2 mol%)
    
  • BINAP (ligand): 0.06 equiv (6 mol%)

  • 
    : 2.5 equiv (Note: Extra base is required to neutralize the HCl salt and act as the base for the coupling).
    
  • Toluene (Anhydrous): 10 volumes (mL/g)

Procedure:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a dry Schlenk flask under Argon, charge

      
       and BINAP.
      
    • Add anhydrous Toluene (5 mL) and stir at room temperature for 15 minutes until the solution turns a deep orange/red. This ensures active catalyst formation.

  • Reaction Assembly:

    • To a separate 3-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 1-(Piperazin-1-yl)ethanone HCl (1.0 equiv) and the Aryl Bromide (1.0 equiv).

    • Add

      
        (2.5 equiv). Crucial Step: The first equivalent of base neutralizes the HCl salt, generating the free amine in situ. The remaining 1.5 equivalents drive the catalytic cycle.
      
    • Purge the flask with Argon for 5 minutes.

  • Coupling:

    • Transfer the pre-formed catalyst solution via cannula or syringe into the reaction flask.

    • Add the remaining Toluene.

    • Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

    • Monitor reaction progress via TLC or LC-MS. Typical reaction time: 4–12 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification:

    • Purify the crude residue via Flash Column Chromatography (Silica Gel).

    • Eluent: Dichloromethane : Methanol (95:5 to 90:10). The acetyl group makes the product moderately polar.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Conversion HCl salt not fully neutralized.Ensure at least 2.2–2.5 equiv of base is used. The HCl consumes 1 equiv immediately.
Pd Black Formation Oxygen contamination or ligand instability.Degas solvents thoroughly (sparge with Argon). Switch to XPhos for sterically hindered substrates.
Product Stuck on Column High polarity of piperazine product.Add 1% Triethylamine or Ammonia to the eluent to reduce tailing.

Alternative Protocol: Nucleophilic Substitution ( )

For electron-deficient heteroaryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene), a transition-metal-free approach is preferred.

Workflow:

  • Dissolve 1-(Piperazin-1-yl)ethanone HCl (1.0 equiv) in DMF or Acetonitrile.

  • Add

    
      (3.0 equiv) to liberate the free base and scavenge acid.
    
  • Add the electrophile (1.0 equiv).

  • Heat to 80°C for 2–6 hours.

  • Note: This method is cheaper but limited to activated substrates.

Analytical Quality Control

To validate the synthesis of the CNS scaffold, look for these key spectral markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Acetyl Methyl: Singlet,

      
       ppm (3H).
      
    • Piperazine Ring: Two distinct multiplets. The protons adjacent to the acetyl amide appear at

      
       ppm. The protons adjacent to the aryl ring appear at 
      
      
      
      ppm.
  • LC-MS:

    • Expect a molecular ion peak of

      
      .
      
    • Check for the absence of bis-arylated byproducts (unlikely with this reagent) and unreacted aryl halide.

Safety and Handling

  • 1-(Piperazin-1-yl)ethanone HCl: Irritant. Avoid inhalation of dust.

  • Sodium tert-butoxide: Moisture sensitive and corrosive. Handle in a glovebox or under inert atmosphere.

  • Palladium Catalysts: Potential sensitizers. Use in a fume hood.

References

  • Sigma-1 Receptor Ligands: Kavitha, C. N., et al. "1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone."[6] Acta Crystallographica Section E, vol. 69, no. 11, 2013, pp. o1637. Link

  • Piperazine Synthesis Review: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, vol. 54, no. 10, 2011, pp. 3451–3479. (Context on piperazine lipophilicity modulation). Link

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link

  • CNS Drug Scaffolds: Robichaud, A. J., et al. "Recent Advances in Selective Sigma-1 Receptor Antagonists." Annual Reports in Medicinal Chemistry, vol. 46, 2011, pp. 35-49. Link

  • Reagent Properties: PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride. National Center for Biotechnology Information (2025). Link

Sources

Application

Application Note: Step-by-Step Synthesis of Derivatives from 1-(Piperazin-1-yl)ethanone Hydrochloride

Strategic Overview: The Privileged Scaffold 1-(Piperazin-1-yl)ethanone (N-acetylpiperazine) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., Ketoconazole), G...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Privileged Scaffold

1-(Piperazin-1-yl)ethanone (N-acetylpiperazine) is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antifungal agents (e.g., Ketoconazole), GPCR ligands, and kinase inhibitors.[1] Its value lies in its bifunctionality: the acetyl group acts as a stable, polar hydrogen-bond acceptor, while the secondary amine (


) serves as a reactive handle for diversification.[1]

This guide addresses the practical challenge of using the hydrochloride salt (CAS: 16015-69-3), which is more stable and less prone to oxidation than the free base but requires specific "free-basing" protocols to restore nucleophilicity.

Core Chemical Properties
PropertyValueImplication for Synthesis
Molecular Weight 164.63 g/mol (HCl salt)Stoichiometry calculations must account for the HCl counterion.[1]
pKa (Conjugate Acid) ~8.5 (Piperazine

)
Requires bases with pKa > 10 (e.g.,

,

) for deprotonation.
Solubility High:

, MeOH; Low:

, Hexanes
Biphasic extractions are efficient for purification.
Hygroscopicity HighThe salt must be stored in a desiccator; weigh quickly to avoid mass errors.[1]

Pre-Processing: Liberation of the Free Base

Critical Causality: The hydrochloride salt locks the


 nitrogen's lone pair, rendering it non-nucleophilic. While in situ neutralization is possible, isolating the free base is preferred for sensitive catalytic reactions to avoid poisoning catalysts with chloride ions.
Protocol A: Biphasic Neutralization (Recommended for Bulk >5g)
  • Dissolution: Dissolve 10.0 g (60.7 mmol) of 1-(piperazin-1-yl)ethanone HCl in 30 mL of distilled water.

  • Basification: Slowly add solid

    
     (12.6 g, 1.5 equiv) with stirring until gas evolution ceases and pH > 10.
    
    • Why: Carbonate is preferred over hydroxide to prevent accidental hydrolysis of the acetyl amide bond.[1]

  • Extraction: Extract the aqueous layer with

    
     (DCM) (
    
    
    
    mL).
    • Note: The free base is highly soluble in DCM.[1]

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~90-95% of a pale yellow oil/low-melting solid.[1]

Module 1: Heteroarylation via

Application: Synthesis of kinase inhibitor cores (e.g., pyrimidine/pyridine coupling).

Mechanism: The secondary amine attacks an electron-deficient aromatic ring via a Meisenheimer complex intermediate.[1]

Experimental Protocol

Reagents: N-acetylpiperazine free base (1.0 equiv), 4-chloro-2-substituted-pyrimidine (1.0 equiv),


 (2.0 equiv), DMF (dimethylformamide).[1]
  • Setup: In a dry round-bottom flask, suspend

    
     (2.0 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
    
  • Addition: Add the heteroaryl chloride followed by N-acetylpiperazine.

  • Reaction: Heat to

    
     under 
    
    
    
    atmosphere for 4–12 hours.
    • Validation: Monitor by TLC (System: 5% MeOH in DCM). The product will be more polar than the aryl chloride but less polar than the amine.

  • Workup: Pour into ice water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.[1]

  • Purification: Recrystallization from EtOH is common for these adducts.

Technical Insight: If the aryl halide is unreactive (e.g., simple chlorobenzene), switch to Buchwald-Hartwig amination conditions (


, BINAP, 

, Toluene,

).

Module 2: Reductive Amination (N-Alkylation)

Application: Installing lipophilic benzyl or alkyl chains to modulate LogP.[1]

Mechanism: Formation of an iminium ion followed by irreversible hydride reduction.[1]

Experimental Protocol (STAB Method)

Reagents: N-acetylpiperazine HCl (1.0 equiv), Aldehyde (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DIPEA (1.0 equiv), DCE (1,2-Dichloroethane).

  • Salt Breaking (In Situ): Suspend the HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 min.

    • Why: STAB is acid-labile but tolerates weak acids.[1] Neutralizing the HCl prevents rapid decomposition of the hydride reagent.

  • Imine Formation: Add the aldehyde (1.1 equiv) and stir for 30 min at Room Temperature (RT).

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 2–16 hours.[1]

    • Safety: STAB is safer than

      
       (no toxic cyanide byproduct) and more selective than 
      
      
      
      (won't reduce ketones/aldehydes before imine formation).
  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 min.
    
  • Isolation: Extract with DCM. The product is usually pure enough for the next step.

Module 3: Urea Synthesis (Linker Chemistry)

Application: Creating peptidomimetics or linking two pharmacophores.

Experimental Protocol

Reagents: N-acetylpiperazine free base, Isocyanate (


), DCM.[1]
  • Conditions: Dissolve N-acetylpiperazine free base in anhydrous DCM at

    
    .
    
  • Addition: Dropwise add the isocyanate (1.0 equiv).

  • Reaction: Warm to RT. Reaction is usually complete in <1 hour.[1]

    • Self-Validation: The reaction is extremely fast. If a precipitate forms, it is likely the pure urea product (urea derivatives often have low solubility in DCM).

  • Workup: Filter the solid or evaporate solvent.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergence from the HCl salt to the three primary derivative classes, highlighting the specific reagents required for each pathway.

G Start 1-(Piperazin-1-yl)ethanone HCl (Starting Material) FreeBase Free Base Intermediate (Nucleophilic Species) Start->FreeBase Neutralization (K2CO3, DCM/H2O) SNAr Pathway A: Heteroarylation (Kinase Inhibitor Scaffolds) FreeBase->SNAr Ar-Cl, K2CO3 DMF, 90°C RedAm Pathway B: Reductive Amination (Lipophilic Modulation) FreeBase->RedAm R-CHO, STAB DCE, AcOH Urea Pathway C: Urea/Amide Formation (Linker Chemistry) FreeBase->Urea R-NCO DCM, 0°C ProdA N-Aryl Derivative (Biaryl System) SNAr->ProdA ProdB N-Alkyl Derivative (Benzyl/Alkyl Chain) RedAm->ProdB ProdC Urea/Amide Derivative (Peptidomimetic) Urea->ProdC

Caption: Divergent synthesis map showing the conversion of the HCl salt to three distinct medicinal chemistry scaffolds.

Analytical Validation (Self-Check)

When characterizing your derivatives, use these diagnostic NMR signals to confirm substitution at the


 position.
Signal1H NMR Shift (

, ppm)
Change upon Derivatization
Acetyl-

~2.08 (s, 3H)Remains constant (Internal Standard).[1]

-CH2 (Amide side)
3.4 – 3.6 (m, 4H)Minimal change.[1]

-CH2 (Reactive side)
2.8 – 2.9 (m, 4H)Significant Shift: Downfield to 3.2–3.8 ppm upon arylation or acylation; slight shift for alkylation.[1]
NH Proton (Salt) >9.0 (broad)Disappears in all derivatives.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Journal of Organic Chemistry.[2][6] (Fundamental protocol for STAB reduction). Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Ureas: Isocyanate Addition Protocols.[1][6][7] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Proper Handling and Storage of Piperazine Compounds

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for piperazine and its derivatives. The piperazine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for piperazine and its derivatives. The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, and a thorough understanding of its chemical properties, stability, and safety considerations is paramount for ensuring experimental integrity and personnel safety. These notes detail best practices for personal protective equipment (PPE), storage conditions, chemical incompatibilities, spill management, and waste disposal. Furthermore, protocols for conducting forced degradation studies are provided to aid in the development of stability-indicating analytical methods, a critical aspect of pharmaceutical development.

Introduction: The Piperazine Scaffold - A Double-Edged Sword

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in modern drug discovery. Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, antiviral, and antipsychotic properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties and pharmacological activity. However, these same nitrogen atoms also impart a basic and often hygroscopic nature to the molecule, presenting unique challenges in handling and storage. Improper procedures can lead to degradation, the formation of unknown impurities, and potential safety hazards. This guide aims to provide the necessary expertise to mitigate these risks.

General Safety and Handling Precautions for All Piperazine Compounds

All work with piperazine and its derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] A comprehensive risk assessment should be performed before handling any new piperazine compound.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Due to the corrosive and potentially sensitizing nature of many piperazine compounds, a robust PPE protocol is essential.[1][3]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[2][4]

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene are generally suitable, but always check manufacturer compatibility data) and a lab coat are mandatory. For larger quantities or in case of a splash risk, an impervious apron or suit should be worn.[1][4]

  • Respiratory Protection: For solid compounds that may generate dust or for volatile derivatives, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[4][5]

General Handling Practices
  • Avoid inhalation of dust, fumes, and vapors.[3][5]

  • Prevent contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in areas where piperazine compounds are handled.[6]

  • Wash hands thoroughly after handling.[6]

  • Use non-sparking tools when handling flammable piperazine derivatives.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Storage Protocols: Preserving Compound Integrity

The stability of piperazine compounds is highly dependent on their substitution pattern and storage conditions. The following are general guidelines, with specific considerations for different classes of derivatives outlined in subsequent sections.

ParameterGeneral RecommendationRationale
Temperature Store in a cool, dry, well-ventilated area.[4][6]Prevents thermal degradation and reduces volatility.
Light Protect from light by using amber vials or storing in the dark.[2][7]Many piperazine derivatives are light-sensitive and can undergo photodegradation.
Moisture Store in tightly sealed containers.[2][6] Consider storage in a desiccator for particularly hygroscopic compounds.Piperazines are often hygroscopic and can absorb atmospheric moisture, leading to degradation or inaccurate weighing.
Atmosphere For highly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).[7]Prevents oxidation of the piperazine ring or sensitive functional groups.

Chemical Incompatibility: What Not to Mix

Piperazine and its derivatives are basic compounds and can react violently with a range of other chemicals. Store them separately from:

  • Strong Acids and Acid Anhydrides: Violent neutralization reactions can occur.[2]

  • Strong Oxidizing Agents: Can lead to fire or explosion.[3]

  • Metals: Some piperazines can corrode metals.[3]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials for the specific piperazine derivative you are working with.

Specific Handling and Storage Considerations for Common Piperazine Derivatives

N-Boc-Piperazine and Other Protected Piperazines

N-Boc-piperazine is a common intermediate in the synthesis of monosubstituted piperazine derivatives.[8]

  • Handling: While the Boc group reduces the basicity of one nitrogen, it is still a chemical that requires careful handling. Follow general PPE and handling guidelines.

  • Storage: Store in a cool, dry place away from acids, with which the Boc group can be cleaved.[4]

Phenylpiperazines

This class of compounds, often used in the development of CNS-active drugs, can be susceptible to degradation.

  • Stability: Phenylpiperazines are generally less stable than benzylpiperazines.[9] Studies have shown that they can degrade significantly after six months, even under refrigerated or frozen conditions.[9] Storing samples at room temperature should be avoided.[9]

  • Degradation: The nitrogen atoms in the piperazine and the phenyl ring are potential sites for oxidation, leading to the formation of N-oxides.[10]

Benzylpiperazines

Benzylpiperazines are generally more stable than their phenylpiperazine counterparts.[9]

  • Handling: The benzyl group is a useful protecting group that can be removed by hydrogenolysis.[11] Ensure proper ventilation and take precautions against catalyst-related hazards during this procedure.

  • Storage: Follow general storage guidelines, protecting from light and moisture.

Spill Management and Waste Disposal

Prompt and proper cleanup of spills is crucial to prevent exposure and environmental contamination.

Spill Response Protocol

Spill_Response_Protocol start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent for liquids, cover solids to prevent dust) ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate waste Collect Waste in a Labeled, Sealed Container decontaminate->waste disposal Dispose of as Hazardous Waste waste->disposal end Spill Managed disposal->end

Waste Disposal

All piperazine waste, including contaminated materials, should be treated as hazardous waste.[5][12]

  • Collect waste in clearly labeled, sealed containers.[12]

  • Dispose of waste through a licensed hazardous waste disposal company.[5][12]

  • Do not dispose of piperazine waste down the drain.[12]

Protocols for Stability and Degradation Studies

For professionals in drug development, understanding the stability of a piperazine-containing active pharmaceutical ingredient (API) is critical. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][13]

Protocol: Forced Degradation Study of a Piperazine Derivative

Objective: To investigate the degradation pathways of a piperazine-containing compound under various stress conditions.

Materials:

  • Piperazine derivative of interest

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Heat the solution at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize it with a base, and dilute for HPLC analysis.[7]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Heat the solution at 60°C for 24 hours. At appropriate time points, withdraw a sample, neutralize it with an acid, and dilute for HPLC analysis.[7]

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂. Store the solution at room temperature for 24 hours. Withdraw samples at various time points for HPLC analysis.[7]

  • Thermal Degradation: Place the solid compound in a calibrated oven at a temperature above that used for accelerated stability testing (e.g., 80°C) for a specified period.[7]

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.[7]

Forced_Degradation_Workflow start Piperazine Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation heat Thermal Stress stress_conditions->heat light Photostability stress_conditions->light analysis Analyze by Stability-Indicating Method (e.g., LC-MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway end Stability Profile Established pathway->end

Conclusion

The versatile nature of the piperazine scaffold ensures its continued importance in scientific research and drug development. Adherence to the stringent handling and storage procedures outlined in these application notes is crucial for ensuring the safety of laboratory personnel, maintaining the integrity of experimental data, and producing high-quality, stable pharmaceutical products. A proactive approach to safety and a thorough understanding of the chemical properties of piperazine derivatives are the cornerstones of successful and responsible research.

References

  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Retrieved from [Link]

  • PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. EDQM. Retrieved from [Link]

  • New Jersey Department of Health. (2004, April). Piperazine - HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Alpha Chemika. Retrieved from [Link]

  • Quality Assurance and Safety of Crops & Foods. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. qascf. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]

  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. Retrieved from [Link]

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ACS Publications. (2021, May 21). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Biomed J Sci & Tech Res. (2022, November 30). Forced Degradation – A Review. Biomed J Sci & Tech Res. Retrieved from [Link]

Sources

Application

Optimal Reaction Conditions for the Synthesis of 1-(Piperazin-1-yl)ethanone Hydrochloride

An Application Guide for Drug Development Professionals Introduction: The Significance of 1-Acetylpiperazine in Medicinal Chemistry 1-(Piperazin-1-yl)ethanone, commonly known as 1-acetylpiperazine, is a pivotal chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction: The Significance of 1-Acetylpiperazine in Medicinal Chemistry

1-(Piperazin-1-yl)ethanone, commonly known as 1-acetylpiperazine, is a pivotal chemical intermediate in modern drug discovery and development.[1][2] Its structure, which features a reactive secondary amine within the piperazine ring, makes it an exceptionally versatile scaffold. This moiety is integral to the synthesis of a multitude of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system (CNS), such as anxiolytics and antidepressants.[1] The piperazine ring often enhances the pharmacological properties of a drug candidate, including its solubility, bioavailability, and ability to cross the blood-brain barrier.[3][4]

The hydrochloride salt of 1-acetylpiperazine is frequently the preferred form for handling, storage, and subsequent reactions.[2][5] It typically presents as a stable, crystalline solid, which is more convenient to weigh and handle than the often hygroscopic free base.[2] This guide provides a comprehensive overview of the synthesis of 1-(Piperazin-1-yl)ethanone hydrochloride, detailing the underlying reaction mechanism, a robust core protocol, and an in-depth analysis of critical parameters to empower researchers to optimize the reaction for yield, purity, and scalability.

Reaction Overview and Mechanism

The synthesis is a classic nucleophilic acyl substitution. Piperazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of an acetylating agent. The primary challenge in this synthesis is achieving selective mono-N-acetylation, as the symmetrical nature of piperazine presents two equally reactive secondary amine sites, which can lead to the formation of the undesired N,N'-diacetylpiperazine byproduct.[6]

Overall Reaction: Piperazine + Acetylating Agent → 1-Acetylpiperazine (+ Byproduct) 1-Acetylpiperazine + HCl → 1-(Piperazin-1-yl)ethanone hydrochloride

The Mechanism of N-Acetylation

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A lone pair of electrons from one of the nitrogen atoms in the piperazine ring attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (acetate in the case of acetic anhydride, or chloride for acetyl chloride). A final deprotonation step yields the neutral 1-acetylpiperazine product.

Reaction_Mechanism Figure 1: Mechanism of Mono-N-Acetylation of Piperazine piperazine Piperazine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate piperazine->tetrahedral_intermediate 1. Nucleophilic Attack acetylating_agent Acetic Anhydride (Electrophile) acetylating_agent->tetrahedral_intermediate product 1-Acetylpiperazine tetrahedral_intermediate->product 2. Elimination leaving_group Acetate (Leaving Group) tetrahedral_intermediate->leaving_group

Caption: Figure 1: Mechanism of Mono-N-Acetylation of Piperazine.

Core Synthesis Protocol

This protocol describes a standard lab-scale synthesis of 1-(Piperazin-1-yl)ethanone hydrochloride. It is designed as a robust baseline from which optimizations can be derived.

Safety First: This procedure involves corrosive and sensitizing chemicals. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Piperazine (Anhydrous)86.1425.0 g0.290Corrosive, sensitizer.[9][10] Handle with care.
Acetic Anhydride102.0910.0 mL (10.8 g)0.106Corrosive, lachrymator.[8]
Dichloromethane (DCM)-250 mL-Solvent.
Hydrochloric Acid (in Dioxane, 4M)-~30 mL~0.120Corrosive.
Diethyl Ether-200 mL-Flammable. Used for precipitation.
Saturated NaHCO₃ (aq)-100 mL-For workup.
Brine-50 mL-For workup.
Anhydrous MgSO₄-As needed-Drying agent.
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck flask, dissolve piperazine (25.0 g, 0.290 mol) in dichloromethane (200 mL). Note: Using a significant excess of piperazine is a key strategy to favor mono-acetylation and minimize the formation of the di-acetylated byproduct.[6]

  • Controlled Addition: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Slowly add acetic anhydride (10.0 mL, 0.106 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the acetic anhydride spot is no longer visible.

  • Workup:

    • Quench the reaction by carefully adding 100 mL of saturated sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-acetylpiperazine free base as an oil or waxy solid.

  • Hydrochloride Salt Formation:

    • Dissolve the crude product in a minimal amount of cold methanol or isopropanol (~50 mL).

    • While stirring, slowly add 4M HCl in dioxane (~30 mL, 1.1 equivalents) to the solution. A white precipitate should form immediately.[11]

    • Stir the resulting slurry at room temperature for 30 minutes.

  • Isolation and Drying:

    • Add diethyl ether (~200 mL) to fully precipitate the product.

    • Collect the white solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold diethyl ether.

    • Dry the product under vacuum to yield 1-(Piperazin-1-yl)ethanone hydrochloride.

Optimization of Reaction Conditions

Achieving high yield and purity requires careful consideration of several interconnected parameters. The choices made will depend on the scale of the reaction, cost constraints, and available equipment.

ParameterOptions & ConsiderationsRationale & Impact on Reaction
Acetylating Agent Acetic Anhydride: Common, cost-effective. Byproduct is acetic acid, which is easily removed during aqueous workup. Acetyl Chloride: More reactive, may not require heating. Byproduct is HCl gas, which must be neutralized by a base.[2]Acetic anhydride is generally preferred for its ease of handling. Acetyl chloride can lead to faster reactions but requires the addition of a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl.
Stoichiometry Piperazine in Excess: Using a 2.5 to 3-fold excess of piperazine statistically favors the mono-acetylated product over the di-acetylated one. Slow Addition: Adding the acetylating agent slowly to a solution of piperazine maintains a high local concentration of the amine, further promoting mono-substitution.[6]This is the most critical parameter for controlling selectivity. Insufficient excess of piperazine will invariably lead to significant amounts of the di-acetylated impurity, which can be difficult to remove.
Solvent Chlorinated Solvents (DCM): Excellent solubility for piperazine and the product; facilitates easy workup. Alcohols (Methanol, Ethanol): Can be used, but may compete as a nucleophile with highly reactive acylating agents.[12] Aprotic Solvents (Dioxane): Effective, especially for reactions at higher temperatures.[13]DCM is a reliable choice for lab-scale synthesis due to its inertness and low boiling point. For greener or larger-scale processes, other solvents like 2-MeTHF or even water with a suitable base could be explored.
Temperature Initial Addition (0-5 °C): Controls the initial exothermic reaction, preventing runaway reactions and minimizing side product formation. Reaction Progression (Room Temp to Reflux): A gentle reflux may be required to drive the reaction to completion, particularly with less reactive substrates.[12][13]Low-temperature addition is crucial for safety and selectivity. The reaction is often allowed to proceed to completion at room temperature to conserve energy, but heating can be used to reduce reaction times.
Base (if using Acyl Halide) Tertiary Amines (Triethylamine): Acts as an effective HCl scavenger. Inorganic Bases (K₂CO₃): A heterogeneous base that is cheap and easily filtered off.[13]The choice of base is only relevant when using reagents like acetyl chloride. The base must be non-nucleophilic to avoid competing with the piperazine.

Experimental Workflow and Purification

The overall process from starting materials to the final, characterized product follows a logical sequence designed to maximize purity and yield.

Experimental_Workflow Figure 2: Overall Experimental Workflow A 1. Reagent Setup (Dissolve Piperazine in DCM) B 2. Controlled Addition (Add Acetic Anhydride at 0-5 °C) A->B C 3. Reaction Monitoring (Stir at RT, check by TLC) B->C D 4. Aqueous Workup (Quench, Wash, Extract) C->D E 5. Isolation of Free Base (Dry & Concentrate via Rotovap) D->E F 6. Salt Formation (Dissolve in Alcohol, Add HCl) E->F G 7. Product Isolation (Precipitate, Filter & Dry) F->G H 8. Characterization (NMR, LC-MS, MP) G->H

Caption: Figure 2: Overall Experimental Workflow.

Purification and Characterization
  • Purification: The primary purification method described is the formation and precipitation of the hydrochloride salt. This step effectively separates the desired polar salt from non-polar impurities, such as any residual di-acetylated byproduct. For exceptionally high purity requirements, the free base can be purified by column chromatography on silica gel before salt formation. Recrystallization of the final hydrochloride salt from a suitable solvent like ethanol can further enhance purity.[2][13]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H-NMR: Will show characteristic peaks for the acetyl methyl group (~2.1 ppm) and the piperazine ring protons.

    • LC-MS: To confirm the molecular weight of the free base (M+H⁺ ≈ 129.1 m/z).

    • Melting Point: The hydrochloride salt has a reported melting point of around 191 °C.[2]

Safety and Handling Precautions

  • Piperazine: Classified as corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer, and inhalation of dust should be strictly avoided.[7][9][10]

  • Acetic Anhydride: A corrosive and combustible liquid that causes severe irritation to the eyes and respiratory tract. It reacts violently with water.[8]

  • Handling: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and butyl rubber gloves.[8] Ensure an emergency eyewash station and safety shower are readily accessible.

References

  • PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2008, September 15). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Future Origin. (2026, February 12). The Role of 1-Acetylpiperazine in Drug Development & Discovery. Retrieved from [Link]

  • PMC. (2024, October 15). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. National Library of Medicine. Retrieved from [Link]

  • PMC. (n.d.). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. National Library of Medicine. Retrieved from [Link]

  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Library of Medicine. Retrieved from [Link]

  • WIPO Patentscope. (2005, May 18). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Identifying Common Side Products in 1-(Piperazin-1-yl)ethanone Hydrochloride Reactions

Introduction 1-(Piperazin-1-yl)ethanone hydrochloride (N-acetylpiperazine HCl) is a critical building block in medicinal chemistry, widely used to introduce the piperazine pharmacophore while maintaining a distinct polar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Piperazin-1-yl)ethanone hydrochloride (N-acetylpiperazine HCl) is a critical building block in medicinal chemistry, widely used to introduce the piperazine pharmacophore while maintaining a distinct polarity profile via the acetyl group. While structurally simple, its reactivity profile—specifically the interplay between the nucleophilic N4 amine and the non-basic N1 amide—can lead to specific, often overlooked side products that complicate purification and SAR interpretation.

This guide provides a forensic approach to identifying these impurities, distinguishing them from the desired product, and optimizing reaction conditions to suppress their formation.

Part 1: The Reagent Audit (Input Quality)

Before initiating a reaction, one must verify the integrity of the starting material. Commercial batches of 1-(Piperazin-1-yl)ethanone HCl often contain two primary impurities: 1,4-diacetylpiperazine (bis-acetylation) and piperazine (hydrolysis or incomplete acetylation).

Troubleshooting Guide: Purity & Stoichiometry

Q: How do I distinguish the mono-acetyl starting material from the di-acetyl impurity by NMR?

A: The symmetry of the molecule is the key diagnostic tool.

  • 1-(Piperazin-1-yl)ethanone (Target): Asymmetric.[1] The acetyl group creates distinct chemical environments for the piperazine ring protons. In

    
    H NMR (DMSO-
    
    
    
    ), you will observe complex multiplets for the ring protons due to the restricted rotation of the amide bond and the asymmetry.
  • 1,4-Diacetylpiperazine (Impurity): Symmetric.[1] The molecule possesses a

    
     axis (or inversion center depending on conformation). The ring protons appear as simpler signals (often two sets of triplets or broad singlets depending on temperature/rotamers) compared to the mono-species.
    

Q: My reaction yield is consistently lower than calculated. Could the salt form be the issue?

A: Yes. 1-(Piperazin-1-yl)ethanone is hygroscopic.

  • Issue: The commercial HCl salt is typically a monohydrochloride (1:1 stoichiometry). However, if the material has absorbed water, you are weighing water, not reagent.

  • Impact: If you calculate stoichiometry based on dry weight, you will under-load the nucleophile. In coupling reactions, this leaves excess electrophile, which complicates purification.

  • Protocol: Always dry the reagent under vacuum over

    
     before use, or perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the precise wt% of active amine.
    

Part 2: Reaction-Specific Side Products (The Process)

When 1-(Piperazin-1-yl)ethanone is used as a nucleophile (e.g.,


, 

, or Amide Coupling), three specific side-reaction pathways are dominant.
Scenario A: Alkylation Reactions ( )

Risk: Over-Alkylation (Quaternization).

Q: I see a polar spot on TLC that doesn't move. What is it? A: It is likely the quaternary ammonium salt.

  • Mechanism: The product of the reaction is a tertiary amine (N-alkyl-N'-acetylpiperazine). Tertiary amines are often more nucleophilic than the secondary amine starting material (due to the inductive effect of the alkyl group), leading to a second alkylation event.

  • Prevention: Use a slight excess of the piperazine reagent (1.1–1.2 eq) rather than the electrophile. Add the electrophile slowly to a solution of the piperazine.

Scenario B: Amide Coupling (EDC/HATU)

Risk: N-Acylurea Adducts.

Q: I have a peak at M+129 (or similar) relative to my expected mass. Is it a dimer? A: If you are using carbodiimides (EDC/DCC), this is likely the N-acylurea rearrangement product.

  • Mechanism: The O-acylisourea intermediate rearranges if the amine nucleophile is slow to react (steric hindrance or low solubility).

  • Diagnosis: Check for a distinct carbonyl stretch in IR or a mass shift corresponding to the coupling reagent urea.

Scenario C: Hydrolysis

Risk: Deacetylation.

Q: I found free piperazine in my crude mixture after workup. Did the reaction reverse? A: The acetyl group is generally robust, but it can hydrolyze under strong acidic reflux (e.g., 6N HCl) or strong alkaline conditions at high heat.

  • Context: If your workup involves strong acid to remove Boc groups elsewhere in the molecule, you might partially cleave the acetyl group, generating free piperazine which then acts as a scavenger in subsequent steps.

Part 3: Analytical Forensics (The Output)

Use the following data tables to identify species in your crude mixture.

Table 1: Key Analytical Signatures
SpeciesStructureMolecular Weight (Free Base)LCMS (ESI+)

H NMR Diagnostic (DMSO-

)
1-Acetylpiperazine Target128.17129.1


2.0 (s, 3H, Ac), Multiplets 2.6-3.4 ppm
1,4-Diacetylpiperazine Impurity170.21171.2


2.0 (s, 6H, 2xAc), Simplified ring signals
Piperazine Hydrolysis Product86.1487.1

Singlet

2.6-2.8 ppm (in

/

)
Quaternary Salt Over-alkylationVariable

(Fixed charge)
Distinct downfield shift of

-CH2 protons
Visualizing the Impurity Landscape

The following diagram maps the formation pathways of these impurities, aiding in root-cause analysis.

G cluster_legend Legend Piperazine Piperazine (SM / Hydrolysis Product) MonoAcetyl 1-Acetylpiperazine (Target Reagent) Piperazine->MonoAcetyl Acetylation (Controlled) MonoAcetyl->Piperazine Acid/Base Hydrolysis DiAcetyl 1,4-Diacetylpiperazine (Bis-Impurity) MonoAcetyl->DiAcetyl Excess Ac2O or Poor Mixing TargetProduct Target Product (N-Alkyl-N'-acetyl) MonoAcetyl->TargetProduct Reaction w/ Electrophile (R-X) QuatSalt Quaternary Salt (Over-Alkylation) TargetProduct->QuatSalt Excess R-X (Over-Alkylation) Target Desired Path Impurity Impurity Path

Figure 1: Reaction pathways showing the origin of common side products. Red nodes indicate impurities; green indicates the desired product pathway.

Experimental Protocol: Purification of 1-(Piperazin-1-yl)ethanone HCl

If your starting material is contaminated with 1,4-diacetylpiperazine, recrystallization is the most effective purification method due to the solubility difference.

  • Solvent System: Ethanol (EtOH).

  • Procedure:

    • Dissolve the crude hydrochloride salt in minimal boiling absolute ethanol.

    • If the solution is colored, treat with activated charcoal and filter hot through Celite.

    • Allow the filtrate to cool slowly to room temperature, then chill to 0°C.

    • 1-(Piperazin-1-yl)ethanone HCl crystallizes (mp 191°C), while the non-salt impurities (like diacetylpiperazine) tend to remain in the mother liquor or crystallize separately (mp ~99°C for diacetyl free base).

  • Validation: Check the melting point. A sharp melt at 191°C indicates high purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Piperazin-1-yl)ethanone Hydrochloride

Welcome to the technical support guide for the purification of 1-(Piperazin-1-yl)ethanone hydrochloride (CAS No: 69414-53-5). This document is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(Piperazin-1-yl)ethanone hydrochloride (CAS No: 69414-53-5). This document is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate. Piperazine derivatives are foundational building blocks in numerous active pharmaceutical ingredients (APIs)[1]. The purity of these intermediates is paramount to the success of subsequent synthetic steps and the quality of the final drug substance.

This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive laboratory experience.

Physicochemical Properties & Purification Fundamentals

Understanding the properties of 1-(Piperazin-1-yl)ethanone hydrochloride is the first step to effective troubleshooting. As a hydrochloride salt of a secondary amine, its behavior is governed by its polarity, pKa, and solubility profile.

  • Structure: 1-(Piperazin-1-yl)ethanone hydrochloride is the salt formed between the basic piperazine ring and hydrochloric acid[2]. The presence of the acetyl group on one nitrogen atom reduces its basicity compared to piperazine, but the free secondary amine remains available for protonation.

  • Solubility: As a salt, it is generally soluble in polar protic solvents like water, methanol, and ethanol, and has low solubility in non-polar organic solvents such as hexanes, diethyl ether, and ethyl acetate. This solubility profile is the cornerstone of its purification by recrystallization.

  • Stability: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle and weigh than its free-base form, which may be an oil or low-melting solid[3].

The primary goal of purification is to separate the desired product from unreacted starting materials, by-products, and residual solvents. For this compound, the most common and effective method is recrystallization .

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product has a low yield after recrystallization. What are the common causes and solutions?

Low yield is one of the most frequent issues. The cause can often be traced to the choice of solvent or the procedure itself.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures[4][5]. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Solution: Re-evaluate your solvent system. For amine hydrochlorides, polar protic solvents are a good starting point. If a single solvent is not effective, a two-solvent system may be required[4][6].

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching saturation upon cooling, leading to poor recovery[7].

    • Solution: Add the hot solvent portion-wise, just until the solid fully dissolves. This ensures you are creating a saturated solution at that temperature[5].

  • Cooling Too Rapidly: Crash-cooling the solution (e.g., by immediately placing it in an ice bath) can lead to the formation of very fine, impure crystals and traps mother liquor within the crystal lattice[7].

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop first. Once it has reached room temperature and crystal formation has begun, you can then place it in an ice bath to maximize recovery[4].

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, you must perform a hot gravity filtration. If the solution cools during this process, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and flask. Add a slight excess of hot solvent (~5-10%) before filtration to ensure the product remains in solution[6]. The excess solvent can be boiled off before cooling.

Q2: Instead of crystals, my product is "oiling out." How do I fix this?

"Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution becomes supersaturated at a temperature above the melting point of the solute[7]. The oil often traps impurities and is difficult to handle.

Potential Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of your product, making it more prone to oiling out.

    • Solution: Attempt to remove some impurities first. If the impurities are non-polar, you can dissolve the crude salt in a minimal amount of water or ethanol and wash with a non-polar solvent like dichloromethane or ethyl acetate. The protonated product will remain in the polar layer[8].

  • Solution Cooled Too Quickly: Rapid cooling can favor oil formation.

    • Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. Insulating the flask can help.

  • Inappropriate Solvent: The boiling point of the solvent may be too high relative to the product's melting point.

    • Solution: Switch to a lower-boiling solvent or use a two-solvent system. In a two-solvent system, dissolve the compound in a "soluble solvent" and then add a "less soluble solvent" dropwise at a lower temperature until turbidity appears, then re-heat to clarify and cool slowly[6].

Q3: My purified product is discolored (e.g., yellow or brown). How can I obtain a white solid?

Color is a common indicator of persistent, often highly conjugated, impurities.

Potential Causes & Solutions:

  • Oxidation or Degradation By-products: Amine-containing compounds can be susceptible to air oxidation over time, especially if heated for prolonged periods.

    • Solution: Minimize the time the solution is kept at reflux. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.

  • Colored Impurities: The synthesis may have produced colored side-products that are co-crystallizing with your product.

    • Solution: Use activated charcoal (carbon). Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this will cause violent bumping. Let the solution cool slightly first. You must then perform a hot gravity filtration to remove the charcoal[4].

Q4: My NMR/HPLC analysis shows a persistent impurity. What could it be and how do I remove it?

Identifying the impurity is key to selecting the right purification strategy.

Common Impurities & Removal Strategies:

  • Unreacted Piperazine: If the acetylation reaction was incomplete, you may have residual piperazine. As the free base, it is more non-polar. However, during workup or purification with HCl, it will form piperazine dihydrochloride.

    • Identification: Look for a singlet in the ¹H NMR around 2.8-3.0 ppm that integrates to 8 protons (for the free base) or a signal in a different region for the dihydrochloride salt.

    • Removal: The dihydrochloride salt has different solubility characteristics. A careful recrystallization, potentially using a solvent mixture like ethanol/isopropanol, can often separate the mono- and di-hydrochloride salts.

  • 1,4-Diacetylpiperazine: This is a common by-product if both nitrogen atoms of piperazine are acetylated.

    • Identification: This compound is neutral and more non-polar than the desired product. It will have a distinct set of peaks in the NMR and a different retention time in HPLC.

    • Removal: As a neutral, non-basic compound, it can be removed via an acid-base extraction. Dissolve the crude mixture in an organic solvent (like dichloromethane) and wash with dilute aqueous HCl. The desired product will move to the aqueous layer, while the 1,4-diacetylpiperazine remains in the organic layer[8].

  • Residual Solvents (e.g., DMF, Dichloromethane): Solvents used in the reaction or workup can be trapped in the crystals.

    • Identification: Characteristic peaks in the ¹H NMR (e.g., ~8.0, 2.9, 2.7 ppm for DMF; ~5.3 ppm for CH₂Cl₂).

    • Removal: Dry the final product thoroughly under high vacuum, potentially with gentle heating (if the compound is thermally stable). If the solvent is stubborn, re-dissolving in a different solvent and re-precipitating or re-crystallizing can be effective.

Frequently Asked Questions (FAQs)

Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is ideal.

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can be used to detect and quantify proton-containing impurities.

  • HPLC-UV: An excellent method for assessing purity and quantifying trace impurities[9]. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water (containing a buffer like ammonium formate or a modifier like TFA).

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q: How should I store 1-(Piperazin-1-yl)ethanone hydrochloride? A: As a hydrochloride salt, it is generally stable. However, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, away from strong bases.

Q: Can I use column chromatography to purify this compound? A: While possible, it is often challenging. The high polarity and ionic nature of the hydrochloride salt can cause it to streak badly or stick irreversibly to a standard silica gel column. If chromatography is necessary, it is often better to purify the free base form using a column treated with a small amount of triethylamine or ammonia in the eluent to prevent streaking, and then convert the pure free base back to the hydrochloride salt[10].

Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying 1-(Piperazin-1-yl)ethanone hydrochloride. Ethanol or isopropanol are excellent starting points[11].

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., absolute ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring.

  • Create a Saturated Solution: Continue adding hot ethanol in small portions until all the solid has just dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask during this time.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any adhering mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data & Visualization

Table 1: Recommended Solvents for Recrystallization
SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticGood general-purpose solvent for amine hydrochlorides. Often provides good crystal formation[11].
Isopropanol82Polar ProticSlightly less polar than ethanol; may offer better recovery if the product is too soluble in ethanol.
Methanol65Polar ProticHighly polar; the compound may be too soluble even when cold, potentially leading to lower yields.
Ethanol/WaterVariablePolar ProticA two-solvent system. Dissolve in hot ethanol/water, then cool. The water reduces the solubility.
Isopropanol/HexaneVariableMixedA two-solvent system. Dissolve in hot isopropanol (soluble solvent), then add hexane (insoluble solvent) dropwise until cloudy, then re-heat to clarify and cool[3].
Diagrams

// Workflow Path Crude -> Dissolve; Dissolve -> Decision_Insoluble; Decision_Insoluble -> HotFilter [label=" Yes"]; Decision_Insoluble -> Cool [label=" No"]; HotFilter -> Cool; Cool -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> Pure; Pure -> Analysis; } dot Caption: A typical decision workflow for the recrystallization of 1-(Piperazin-1-yl)ethanone HCl.

// Node definitions with labels and images Target [label=<

Target Molecule 1-(Piperazin-1-yl)ethanone HCl

];

Impurity1 [label=<

Impurity 1 Piperazine (Unreacted)

];

Impurity2 [label=<

Impurity 2 1,4-Diacetylpiperazine (By-product)

];

// Invisible edges for layout {rank=same; Impurity1; Target; Impurity2;} Impurity1 -> Target [style=invis]; Target -> Impurity2 [style=invis]; } dot Caption: The target molecule and common process-related impurities.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • Refining Community. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • ITW Technologies. (n.d.). Heat Stable Salts Cleaning and Prevention. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. Retrieved from [Link]

  • Kavitha, C. N., et al. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Archer, R., et al. (2010). A validated GC-MS method for the simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants. Analytical Methods, 2(5), 549-557. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Mylan Laboratories Limited. (n.d.). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Retrieved from [Link]

  • Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. Retrieved from [Link]

  • Kouril, J. (2012). Ph.D. Thesis - IS MUNI. Masaryk University. Retrieved from [Link]

  • Analytical Methods. (2013). A novel chemical spot test for the presumptive identification of piperazine analogues in seized illicit materials. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 29(15), 2209-2222. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction time for 1-(Piperazin-1-yl)ethanone hydrochloride synthesis

Topic: Optimization of Reaction Time & Kinetic Control Status: Operational | Tier: Level 3 (Process Chemistry) Introduction: The Kinetic Challenge Welcome to the Advanced Synthesis Support Hub. You are likely here becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Time & Kinetic Control

Status: Operational | Tier: Level 3 (Process Chemistry)

Introduction: The Kinetic Challenge

Welcome to the Advanced Synthesis Support Hub. You are likely here because your synthesis of 1-(piperazin-1-yl)ethanone hydrochloride (N-acetylpiperazine HCl) is suffering from one of two issues: low yield due to incomplete conversion, or—more commonly—contamination with the 1,4-diacetylpiperazine impurity.

In the acetylation of piperazine, Reaction Time is not a passive variable; it is a critical control point. Because piperazine contains two equivalent secondary amines, the reaction is a consecutive competitive kinetic system.

  • 
     : Rate of mono-acetylation (Desired).
    
  • 
     : Rate of di-acetylation (Undesired).
    

While


 (due to statistical probability and steric/electronic effects), 

is significant. If the reaction time is extended beyond the consumption of the limiting reagent (acetic anhydride), or if local concentration hotspots occur, the di-acetyl impurity forms irreversibly.

Module 1: Reaction Mechanism & Kinetic Visualization

To optimize time, you must visualize the competition occurring in your flask.

Pathway Analysis

ReactionKinetics cluster_0 Optimization Zone Pip Piperazine (Starting Material) Mono 1-Acetylpiperazine (Target Intermediate) Pip->Mono k1 (Fast) Primary Amine Attack Ac2O Acetic Anhydride (Limiting Reagent) Ac2O->Mono Di 1,4-Diacetylpiperazine (Critical Impurity) Mono->Di k2 (Slower but Active) Over-reaction Salt 1-Acetylpiperazine HCl (Final Product) Mono->Salt HCl (g) or conc. Salt Formation

Figure 1: Kinetic pathway showing the competitive acetylation. The goal is to maximize the "Optimization Zone" by quenching before k2 becomes dominant.

Module 2: Validated Experimental Protocol

This protocol uses stoichiometric excess of piperazine and temperature control to widen the window of optimal reaction time.

Reagents & Setup
  • Piperazine (Anhydrous): 1.5 to 2.0 equivalents (Crucial for selectivity).

  • Acetic Anhydride: 1.0 equivalent.

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH). Note: Aqueous synthesis is possible but requires precise pH control.

  • Acid Source: HCl gas or 4M HCl in Dioxane/Ethanol.

Step-by-Step Workflow
StepActionCritical Technical Note
1 Dissolution Dissolve Piperazine (2.0 eq) in DCM (10 volumes). Cool to 0–5°C .
2 Addition Add Acetic Anhydride (1.0 eq) dropwise over 30–60 mins .
3 Reaction Stir at 0–5°C for 30 mins , then warm to 20–25°C for 1–2 hours .
4 Quench/Wash Wash organic layer with water (3x).
5 Salt Formation Dry DCM layer (

), filter, and cool to 0°C. Bubble HCl gas or drip HCl/EtOH until pH ~2.
6 Isolation Filter the white solid. Wash with cold Acetone or Et2O.

Module 3: Troubleshooting & Optimization Guide

Decision Tree for Process Control

Troubleshooting Start Start Reaction Monitoring (T = 60 min) Check Check TLC/HPLC Is Ac2O consumed? Start->Check ImpurityCheck Check Di-acetyl Impurity Level Check->ImpurityCheck Yes Action3 Continue stirring Check every 15 mins Check->Action3 No Yes Yes No No HighDi > 5% Di-acetyl ImpurityCheck->HighDi LowDi < 1% Di-acetyl ImpurityCheck->LowDi Action1 STOP. Workup immediately. Reduce Temp/Time next batch. HighDi->Action1 Action2 Proceed to Aqueous Wash (Remove excess Piperazine) LowDi->Action2

Figure 2: In-process control logic for determining the reaction endpoint.

Frequently Asked Questions (FAQs)

Q1: My yield is low (<50%), but purity is high. What happened?

  • Diagnosis: You likely lost product during the aqueous wash (Step 4).

  • Fix: 1-Acetylpiperazine is amphiphilic. It has significant water solubility. When washing away the excess piperazine, ensure your aqueous phase is saturated with NaCl (brine) to "salt out" the mono-acetylated product back into the organic phase. Alternatively, use continuous extraction (DCM) if yield is critical.

Q2: I see a large spot for 1,4-diacetylpiperazine. Can I purify it out?

  • Diagnosis: Reaction time was too long or temperature too high.

  • Fix: Purification is difficult because the solubilities are similar.

    • Immediate Fix: Recrystallize the final HCl salt from Ethanol/Water (9:1) . The di-acetyl byproduct does not form a hydrochloride salt (it has no basic nitrogen) and will remain in the mother liquor.

    • Process Fix: In the next run, increase the Piperazine:Anhydride ratio to 2.5:1 .

Q3: The product is turning into a goo/oil instead of a solid.

  • Diagnosis: 1-Acetylpiperazine HCl is hygroscopic .[1]

  • Fix:

    • Ensure all solvents (Acetone/Ether wash) are anhydrous.

    • Dry the salt in a vacuum oven at 40°C over

      
       or silica desiccant.
      
    • If it oils out during salt formation, add a seed crystal and scratch the glass surface; use Isopropanol instead of Ethanol.

Q4: Can I use Acetyl Chloride instead of Acetic Anhydride?

  • Answer: Yes, but it is much more aggressive.

  • Risk: Acetyl chloride releases HCl immediately, which protonates the unreacted piperazine, deactivating it. You will need to add a stoichiometric base (like

    
     or excess piperazine) to scavenge the acid. Acetic anhydride is preferred for smoother kinetics (
    
    
    
    selectivity).

References

  • Selectivity in Piperazine Acetylation

    • Mechanism:[2][3][4] The reduced nucleophilicity of the second nitrogen (after mono-acetylation) is the basis for selectivity, but requires kinetic control.

    • Source: Desai, K. R., et al. "Synthesis and biological evaluation of some novel piperazine derivatives." Connect Journals.

  • General Synthesis & Purification

    • Protocol: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." PMC (PubMed Central).
    • Source:

  • Physical Properties & Handling

    • Data: Melting points (HCl salt: ~191°C) and hygroscopicity warnings.[1]

    • Source: ChemicalBook / GuideChem Entries for CAS 13889-98-0.

  • Industrial Preparation (Patent Basis)

    • Method: Batch processes involving acetylation and recrystallization.[5]

    • Source: GuideChem Technical Data.

Sources

Optimization

Technical Support Center: 1-(Piperazin-1-yl)ethanone Hydrochloride Solution Stability

An in-depth technical guide Welcome to the technical support guide for 1-(Piperazin-1-yl)ethanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and t...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Welcome to the technical support guide for 1-(Piperazin-1-yl)ethanone hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this compound's stability in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 1-(Piperazin-1-yl)ethanone hydrochloride in water, but I'm seeing a decrease in potency over time. What is the likely cause?

The most probable cause of potency loss in an aqueous solution is hydrolysis. The acetyl group on the piperazine ring forms an amide bond, which is susceptible to cleavage in the presence of water, especially under non-neutral pH conditions.[1] This reaction would yield piperazine hydrochloride and acetic acid. Additionally, oxidative degradation of the piperazine ring can occur, although this is generally a slower process unless catalyzed.[2]

Q2: What is the optimal pH range for storing solutions of this compound?

While specific data for this exact molecule is not extensively published, for many pharmaceutical compounds, a slightly acidic pH range of 4 to 6 is often optimal for stability in solution.[3] Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the amide bond. It is crucial to perform a pH-rate profile study to determine the empirical pH of maximum stability for your specific application and concentration.

Q3: My solution has turned slightly yellow. What does this indicate?

A color change often suggests the formation of degradation products. This could be due to oxidative degradation or the formation of chromophoric (light-absorbing) impurities from more complex degradation pathways. It is a clear sign of instability, and the solution should be analyzed to identify the degradants before further use.[4]

Q4: Can I autoclave a solution containing 1-(Piperazin-1-yl)ethanone hydrochloride for sterilization?

Autoclaving involves high temperatures (typically 121°C or higher), which can significantly accelerate degradation.[3] Studies on piperazine and its analogs have shown that thermal degradation is a significant factor, with the rate increasing with temperature.[5][6] Therefore, autoclaving is not recommended. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.

Q5: How should I store my stock solutions to ensure maximum longevity?

Based on general principles of chemical stability, stock solutions should be:

  • Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or -80°C) will slow down the rate of chemical reactions.[4] For frozen stocks, perform freeze-thaw stability studies to ensure the compound remains stable after multiple uses.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[7]

  • Maintained at an optimal pH: Buffer the solution to a pH determined to be most stable.

  • Purged with an inert gas: For long-term storage, purging the headspace of the vial with nitrogen or argon can displace oxygen and minimize oxidative degradation.[1]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

Encountering unexpected results can be frustrating. This guide provides a logical workflow to identify and resolve common stability problems.

Initial Observation: Inconsistent Assay Results or Loss of Activity

If you suspect your compound is degrading, follow this systematic approach to pinpoint the cause.

Caption: Troubleshooting workflow for stability issues.

Potential Chemical Degradation Pathways

Understanding how the molecule can degrade is key to preventing it. The primary vulnerability of 1-(Piperazin-1-yl)ethanone is the amide bond.

1. Hydrolysis (Acid or Base Catalyzed) Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield piperazine and acetic acid. This is often the most significant degradation pathway in aqueous solutions.[1]

Hydrolysis Compound 1-(Piperazin-1-yl)ethanone Products Piperazine + Acetic Acid Compound->Products Hydrolysis Water H₂O Water->Products Catalyst H⁺ or OH⁻ Catalyst->Products

Caption: Potential hydrolysis of 1-(Piperazin-1-yl)ethanone.

2. Oxidation The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or peroxides. This can lead to the formation of N-oxides or ring-opening products.[2]

3. Photodegradation Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The exact products can be complex and varied. Following ICH Q1B guidelines for photostability testing is recommended if the compound will be handled in the light.[7][8]

Experimental Protocols

Protocol 1: Basic pH-Rate Profile Study

This experiment will help you determine the pH at which your compound is most stable.

Objective: To evaluate the stability of 1-(Piperazin-1-yl)ethanone hydrochloride across a range of pH values.

Materials:

  • 1-(Piperazin-1-yl)ethanone hydrochloride

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (UV)

  • Constant temperature incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-buffered solvent like water or acetonitrile.

  • Sample Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8).

    • Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each pH sample into the HPLC system to determine the initial concentration. This is your T=0 reference.

  • Incubation: Store all samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.[3] Ensure samples are protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72, 168 hours), remove an aliquot from each sample and analyze by HPLC.

  • Data Analysis:

    • For each pH, plot the concentration of the parent compound versus time.

    • Determine the degradation rate constant (k) for each pH, typically by plotting the natural log of the concentration vs. time (for first-order kinetics).

    • Plot the log(k) vs. pH. The lowest point on this curve indicates the pH of maximum stability.[9]

Protocol 2: Forced Degradation Study

This study helps identify potential degradation products and establishes that your analytical method is "stability-indicating."

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Methodology:

  • Prepare several aliquots of your compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration.

  • Expose each aliquot to one of the following stress conditions as outlined in ICH guidelines[10]:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for several hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for several hours.

    • Thermal Stress: Heat the solution at a high temperature (e.g., 70°C) for several days.

    • Photolytic Stress: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A dark control sample should be stored under the same temperature conditions.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, by a high-resolution method like LC-MS.

  • Analysis: Compare the chromatograms. The goal is to see a partial degradation of the parent peak and the appearance of new peaks (degradants). A stability-indicating method is one where the degradant peaks are well-resolved from the parent peak.[11]

Data Summary

Factor Potential Impact on Stability Recommended Mitigation Strategy
pH Catalyzes hydrolysis of the amide bond. Most drugs are stable between pH 4-8.[3]Buffer solutions to the empirically determined pH of maximum stability (typically slightly acidic). Avoid strongly acidic or alkaline conditions.
Temperature Increases the rate of all chemical degradation reactions (hydrolysis, oxidation).[3]Store solutions at reduced temperatures (2-8°C or -20°C). Avoid autoclaving.
Light (UV/Visible) Provides energy for photolytic degradation reactions.[7]Store and handle solutions in amber glass vials or protect them from light using opaque materials like aluminum foil.
Oxygen Can cause oxidative degradation of the piperazine ring.[1]For sensitive applications or long-term storage, purge the solution and vial headspace with an inert gas (N₂ or Ar).
Solvent Protic solvents like water are required for hydrolysis.While aqueous solutions are common, for long-term storage, consider storing as a dry powder or in an anhydrous aprotic solvent like DMSO or DMF.

References

  • PubChem. 1-(piperazin-1-yl)ethanone hydrochloride. National Center for Biotechnology Information. URL: [Link]

  • Slideshare. Factors affecting stability of drugs. URL: [Link]

  • Royal Society of Chemistry. Analytical Methods. URL: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. URL: [Link]

  • ARL Bio Pharma. What Factors Influence Stability?. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. URL: [Link]

  • ScienceDirect. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. URL: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. URL: [Link]

  • ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. URL: [Link]

  • OPUS at UTS. Analytical Methods. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. URL: [Link]

  • PMC. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. URL: [Link]

  • ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. URL: [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. URL: [Link]

  • The University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. URL: [Link]

  • ResearchGate. Piperazine Degradation in Pilot Plants. URL: [Link]

  • PMC. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. URL: [Link]

  • Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. URL: [Link]

  • FDA.gov. Center for Drug Evaluation and Research - Application Number: 022113Orig1s000. URL: [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. URL: [Link]

Sources

Troubleshooting

Methods for removing impurities from 1-(Piperazin-1-yl)ethanone hydrochloride

Technical Support Center: 1-(Piperazin-1-yl)ethanone Hydrochloride A Guide to Effective Purification Strategies Welcome to the technical support center for drug development professionals. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Piperazin-1-yl)ethanone Hydrochloride

A Guide to Effective Purification Strategies

Welcome to the technical support center for drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the purification of 1-(Piperazin-1-yl)ethanone hydrochloride. This guide is structured as a series of frequently asked questions that address common challenges encountered in the lab.

Part 1: Understanding the Core Challenges

This section addresses the fundamental issues you may encounter: identifying the "enemy" (the impurities) and understanding the inherent properties of your target compound that make purification challenging.

Q1: What are the most likely impurities I'm dealing with in my crude 1-(Piperazin-1-yl)ethanone hydrochloride?

A1: The impurities in your sample are almost always a direct result of the synthetic route. For a typical synthesis involving the acylation of piperazine, you should anticipate the following species:

  • Unreacted Starting Materials: Residual piperazine is a common impurity. Due to its basicity and polarity, it can be challenging to remove completely.

  • Di-acylated Byproduct: The major byproduct is often 1,4-diacetylpiperazine. This occurs when both nitrogen atoms of the piperazine ring are acylated. Using an excess of piperazine during the reaction can minimize, but not eliminate, its formation.[1]

  • Structurally Related Impurities: Depending on the quality of the starting piperazine, impurities from its own synthesis, such as ethylene diamine or other alkylated piperazines, may be present.[1][2]

  • Degradation Products: If the reaction or storage conditions involve high temperatures, degradation can occur, potentially forming species like N-formylpiperazine.[2]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, toluene, triethylamine) are common process-related impurities.[3][4]

Q2: Why is 1-(Piperazin-1-yl)ethanone hydrochloride sometimes difficult to purify?

A2: The purification challenges stem directly from the physicochemical properties of the piperazine moiety and its hydrochloride salt form.[2]

  • High Polarity & Basicity: The two nitrogen atoms make the parent molecule highly polar and basic.[2] As the hydrochloride salt, it is highly water-soluble, which can complicate extractions and may require specific solvent systems for chromatography and recrystallization.

  • Hygroscopicity: Piperazine derivatives are known to readily absorb moisture from the air, which can affect accurate weighing and may introduce water into your purification systems, potentially hindering crystallization.[2]

  • Chromatographic Difficulties: The basic nitrogen can interact strongly with the acidic silica gel stationary phase in normal-phase chromatography, leading to significant peak tailing and sometimes irreversible adsorption.[1][2] This necessitates special techniques to achieve good separation.

Part 2: Selecting Your Purification Strategy

Choosing the right method is critical and depends on factors like the scale of your synthesis, the nature of the impurities, and the required final purity.

Q3: How do I decide which purification method is best for my situation?

A3: This is a critical decision. Use the following flowchart to guide your choice. The most common and effective techniques are Recrystallization, Column Chromatography, and Acid-Base Extraction.

Purification_Decision_Tree start Crude 1-(Piperazin-1-yl)ethanone HCl q_scale What is your scale? start->q_scale large_scale Large Scale (>5g) q_scale->large_scale Large small_scale Small Scale (<5g) q_scale->small_scale Small q_impurities_large Are impurities structurally similar? large_scale->q_impurities_large q_impurities_small Are impurities structurally similar? small_scale->q_impurities_small recrystallization Recrystallization (High Yield, Good for Purity >95%) q_impurities_large->recrystallization No extraction Acid-Base Extraction (Removes neutral/acidic impurities) q_impurities_large->extraction Yes (if different basicity) q_impurities_small->recrystallization No chromatography Column Chromatography (High Purity, Good for Complex Mixtures) q_impurities_small->chromatography Yes extraction->recrystallization Follow with

Figure 1. Decision tree for selecting a purification method.

Table 1: Comparison of Primary Purification Techniques

MethodPrimary Use CaseProsCons
Recrystallization Removing small amounts of impurities from a solid; large-scale purification.Cost-effective, scalable, can yield very high purity material.Finding a suitable solvent can be time-consuming; risk of "oiling out"; lower recovery for highly impure samples.[5]
Column Chromatography Separating complex mixtures or structurally similar compounds.High resolution and separation power; versatile.Time-consuming, requires larger solvent volumes, potential for product loss on the column, difficult to scale up.[1][6]
Acid-Base Extraction Removing non-basic or weakly basic impurities from the amine product.Simple, fast, good for initial cleanup before another method.Not effective for removing other basic impurities (e.g., piperazine, di-acetylpiperazine); requires solvent-solvent partitioning.[7][8]

Part 3: Protocols and Troubleshooting

Here we provide detailed, step-by-step guidance for the most common purification methods, along with solutions to frequent problems.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most effective method for purifying crystalline solids like hydrochloride salts. The principle relies on the differential solubility of your compound and its impurities in a solvent at different temperatures.[5][9]

Q4: How do I perform a single-solvent recrystallization for 1-(Piperazin-1-yl)ethanone hydrochloride?

A4: The key is to find a solvent that dissolves your compound well when hot but poorly when cold.[10] For a polar hydrochloride salt, polar protic solvents or mixtures are a good starting point. Ethanol, methanol, or isopropanol are excellent candidates.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation step1 1. Place crude solid in Erlenmeyer flask. step2 2. Add MINIMUM amount of hot solvent to dissolve. step1->step2 Boiling stick/stir bar step3 3. If insoluble impurities are present, perform hot gravity filtration. step2->step3 If needed step4 4. Allow filtrate to cool SLOWLY to room temp. step2->step4 If no solids present step3->step4 step5 5. Chill in an ice bath to maximize crystal yield. step4->step5 step6 6. Collect crystals via suction filtration. step5->step6 step7 7. Wash crystals with a small amount of COLD solvent. step6->step7 step8 8. Dry crystals under vacuum. step7->step8

Figure 2. Standard workflow for single-solvent recrystallization.

Detailed Protocol:

  • Solvent Selection: Test small amounts of your crude product in different solvents (e.g., ethanol, isopropanol, methanol). A good solvent will require heating to dissolve the solid.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate beaker. Add the hot solvent to the solid dropwise while stirring and heating until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing crystal recovery.[10][11]

  • Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals using a Büchner funnel under vacuum filtration.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor that contains the impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q5: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[9] This is common with impure samples, as impurities can depress the melting point.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution.[9]

  • Cool Slower: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Scratch/Seed: If crystals are reluctant to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.[9] Alternatively, adding a tiny "seed" crystal from a previous pure batch can induce crystallization.

Column Chromatography: For High-Purity Separations

When recrystallization fails to remove impurities that have similar solubility profiles, column chromatography is the method of choice. For a basic compound like 1-(Piperazin-1-yl)ethanone, special care must be taken.

Q6: How can I purify my compound using silica gel chromatography without severe peak tailing?

A6: The key is to neutralize the acidic sites on the silica gel that strongly bind to your basic compound. This is achieved by adding a competing base to your mobile phase.

Protocol for Basic Amine Purification on Silica Gel:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Start with a non-polar solvent system like Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient might be 98:2 DCM:MeOH.

    • Crucially, add a small amount of a basic modifier. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase mixture.[1][2]

    • Causality: The TEA will preferentially bind to the acidic silanol groups on the silica surface, preventing your target compound from sticking and allowing it to elute with a symmetrical peak shape.

  • Column Packing: Pack the column with a slurry of silica gel in your initial, least polar eluent.

  • Sample Loading: Dissolve your crude hydrochloride salt in a minimal amount of methanol. Important: Before loading, it's often better to free-base your compound. To do this, dissolve the crude salt in a small amount of water, make the solution basic (pH > 10) with NaOH, and extract the free base into DCM or ethyl acetate. Dry the organic layer, evaporate the solvent, and then dissolve this crude free base for loading. This prevents introducing a highly polar salt directly onto the column.

  • Elution: Run the column, collecting fractions. You can gradually increase the polarity (e.g., from 2% MeOH to 5% or 10% MeOH) to elute your compound if it is slow to move.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Combine the pure fractions.

  • Re-formation of Salt: After evaporating the solvent from the pure fractions, dissolve the resulting free base in a suitable solvent (like diethyl ether or isopropanol) and bubble dry HCl gas through it, or add a stoichiometric amount of HCl in a solvent, to precipitate the pure hydrochloride salt.

Part 4: Verification of Purity

Purification is incomplete until you have verified the purity of your final product.

Q7: How can I confirm the purity of my 1-(Piperazin-1-yl)ethanone hydrochloride after purification?

A7: A combination of methods should be used to confidently assess purity.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot. Use the same eluent system as for your column chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reverse-phase C18 column is typically used. The mobile phase will likely require an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte.[2] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present in significant amounts (>1-2%). The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the mass of minor impurity peaks seen in the HPLC chromatogram.[3]

References

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025).
  • U.S. Patent 3,481,933. (1969). Recovery and purification of piperazine.
  • Kollárová, Z., et al. (2022).
  • University of California, Irvine.
  • University of Colorado, Boulder.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Alberta.
  • Grasys. Absorption Technology.
  • Williamson, K. L., & Masters, K. M. (2011). Chem 267.
  • Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC.
  • Asian Journal of Chemistry. (2016). Synthesis, isolation and characterization of a new process related impurity in cetirizine dihydrochloride.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 1-(Piperazin-1-yl)ethanone Hydrochloride

[1][2][3] Status: Operational Ticket ID: T-APZ-HCL-001 Subject: Degradation Pathways, Troubleshooting & Analytical Method Optimization Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Status: Operational Ticket ID: T-APZ-HCL-001 Subject: Degradation Pathways, Troubleshooting & Analytical Method Optimization Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1][2]

Executive Summary

Welcome to the technical support hub for 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine HCl).[1][2] This compound serves as a critical intermediate in the synthesis of piperazine-based APIs (e.g., antifungal azoles, antipsychotics).[2]

While the hydrochloride salt significantly improves solid-state stability compared to the free base, the compound remains susceptible to specific degradation pathways in solution—primarily amide hydrolysis and oxidative N-dealkylation/N-oxidation .[1][3][2]

This guide provides a mechanistic understanding of these pathways and actionable troubleshooting protocols for researchers encountering stability or analytical anomalies.

Module 1: Degradation Pathways & Mechanisms

The Degradation Map

The following diagram illustrates the primary stress pathways.[2] The molecule contains two reactive centers: the acetyl amide (susceptible to hydrolysis) and the secondary amine (susceptible to oxidation and nitrosation).

DegradationPathways Parent 1-(Piperazin-1-yl)ethanone HCl (Parent API/Intermediate) Piperazine Piperazine (Hydrolysis Product) [Highly Polar] Parent->Piperazine Acid/Base Hydrolysis (pH < 2 or pH > 10) AceticAcid Acetic Acid Parent->AceticAcid NOxide 1-Acetylpiperazine-4-oxide (Oxidation Product) [+16 Da Mass Shift] Parent->NOxide Oxidation (H2O2, Air) Secondary Amine Attack Nitrosamine 1-Acetyl-4-nitrosopiperazine (Mutagenic Impurity) Parent->Nitrosamine Nitrite Interaction (Excipient Contamination)

Figure 1: Primary degradation and impurity pathways for 1-(Piperazin-1-yl)ethanone HCl.[1]

Detailed Pathway Analysis
A. Hydrolytic Degradation (Amide Cleavage)
  • Mechanism: Nucleophilic attack on the carbonyl carbon of the acetyl group.[2]

  • Trigger: Extreme pH.[2] While the HCl salt creates an acidic solution (pH ~3-4), the amide bond is relatively stable at ambient temperature.[2] However, strong bases (pH > 10) or strong acids with heat will cleave the acetyl group.

  • Product: Piperazine (free base or salt) and Acetic Acid.

  • Impact: Loss of assay and formation of Piperazine, which is difficult to detect by UV due to lack of chromophores.[2]

B. Oxidative Degradation [2][4][5][6][7]
  • Mechanism: The secondary amine (N4 position) has a lone pair electrons susceptible to oxidation, forming the N-oxide.[2]

  • Trigger: Exposure to atmospheric oxygen over long periods, or presence of peroxides in solvents (e.g., uninhibited THF or ethers).

  • Product: 1-Acetylpiperazine-4-oxide (Mass shift: M+16).[1][2]

C. Nitrosamine Formation (Critical Safety Note)
  • Mechanism: Reaction of the secondary amine with nitrosating agents (nitrites) under acidic conditions.

  • Risk: Formation of 1-acetyl-4-nitrosopiperazine.[1][3][2] This is a regulatory "red flag" impurity due to mutagenic potential.[2]

  • Prevention: Avoid sodium nitrite in steps involving this intermediate; screen excipients for nitrite traces.[2]

Module 2: Troubleshooting Guide

Scenario A: "I see a new peak at the solvent front (dead volume) in HPLC."
  • Diagnosis: Likely Hydrolysis .[2][8] The product, Piperazine, is extremely polar and will not retain on standard C18 columns.[2]

  • Root Cause:

    • Sample solvent pH is too high (basic).

    • Sample was left in aqueous solution for extended periods at elevated temperatures.[2][5]

  • Validation Protocol:

    • Inject a standard of pure Piperazine.[2]

    • If retention times match the dead-volume peak, hydrolysis is confirmed.[2]

  • Corrective Action:

    • Prepare fresh samples.

    • Maintain sample diluent pH between 3.0 and 6.0.[2]

    • Switch to HILIC or Ion-Pairing Chromatography (using octane sulfonic acid) to retain the polar degradant.[2]

Scenario B: "My assay is dropping, but I see no new peaks by UV."
  • Diagnosis: Chromophore-less Degradation .[2]

  • Explanation: The parent molecule has weak UV absorbance (amide absorption ~205-210 nm).[2] If it degrades to Piperazine, the absorbance drops further because Piperazine lacks the carbonyl auxochrome.[2]

  • Corrective Action:

    • Switch Detection: Use Refractive Index (RI), Charged Aerosol Detection (CAD), or LC-MS.

    • Derivatization: React the sample with Dansyl Chloride or Fmoc-Cl pre-column to visualize the secondary amine of the degradation product.[2]

Scenario C: "LC-MS shows a peak with M+16 mass shift."
  • Diagnosis: Oxidation (N-Oxide formation) .[1][3][2]

  • Root Cause:

    • Aged samples.[2]

    • Use of solvents containing peroxides (e.g., old THF, dioxane).

  • Corrective Action:

    • Use fresh, HPLC-grade solvents.[1][2]

    • Add an antioxidant (e.g., ascorbic acid) to the sample diluent if permissible.

    • Store the solid HCl salt in a desiccator under nitrogen/argon.[2]

Module 3: Experimental Protocols (Stress Testing)

To validate the stability profile of your specific lot, perform this forced degradation study.

Protocol 1: Hydrolytic Stress Test
  • Preparation: Dissolve 10 mg of 1-(Piperazin-1-yl)ethanone HCl in 10 mL of 0.1 N HCl (Acid stress) and another aliquot in 0.1 N NaOH (Base stress).

  • Incubation: Heat at 60°C for 4 hours.

  • Neutralization: Neutralize samples to pH 7.0 before injection.

  • Analysis: Analyze via LC-MS (ESI Positive mode).

    • Expectation (Acid): Minimal degradation (Amides are acid-stable).[1][3][2]

    • Expectation (Base): Significant degradation to Piperazine (m/z 87).

Protocol 2: Oxidative Stress Test
  • Preparation: Dissolve 10 mg of sample in 10 mL of 3% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Store at Room Temperature for 24 hours (Dark).

  • Analysis: Analyze via LC-MS.

    • Expectation: Appearance of N-oxide peak (m/z 145, Parent 129 + 16).[3]

Module 4: Analytical Method Optimization (FAQ)

Q: Why is my baseline so noisy at 210 nm? A: The compound lacks a strong chromophore (like a benzene ring).[2] You are relying on the amide bond absorption, which is close to the UV cutoff of many solvents (methanol/acetonitrile).

  • Fix: Use Acetonitrile (lower UV cutoff than Methanol) and Phosphate buffer (transparent at low UV). Avoid Acetate or Formate buffers if using UV detection < 220 nm.[2]

Q: Can I use standard C18 columns? A: Yes, for the parent compound (1-acetylpiperazine), but not for the degradation product (piperazine).

  • Recommendation: Use a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to improve retention of the polar hydrolysis products and prevent peak tailing of the basic amine.

Q: How do I distinguish the HCl salt from the free base analytically? A: HPLC cannot distinguish them (both exist as ions in the mobile phase).[2] You must use Ion Chromatography (IC) or Silver Nitrate Titration to quantify the Chloride counter-ion content (~21-22% w/w for the mono-HCl salt).[1][3]

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[9]Link

  • BenchChem. (2025).[2][5] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.[1][2]Link (Cited for general piperazine stability protocols).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 83795, 1-Acetylpiperazine.[1][2]Link

  • Chaudhary, A., et al. (2016).[2] Forced Degradation Behaviour of Fluphenazine Hydrochloride (Piperazine derivative) by LC and Characterization of its Oxidative Degradation Product. Journal of Chromatographic Science.[2] Link (Mechanistic proxy for piperazine ring oxidation).

  • Elliott, R. L. (2011).[2][10] Review on the current pharmacological and toxicological information for piperazine derivatives. (Cited via PMC structure analysis). Link

Disclaimer: This guide is for research purposes only. Users should validate all methods according to their specific regulatory requirements (e.g., GMP/GLP).

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 1-(Piperazin-1-yl)ethanone hydrochloride vs. N-acetylpiperazine

Executive Summary In the context of medicinal chemistry and process development, 1-(Piperazin-1-yl)ethanone hydrochloride (the salt) and N-acetylpiperazine (the free base) represent two delivery forms of the same active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of medicinal chemistry and process development, 1-(Piperazin-1-yl)ethanone hydrochloride (the salt) and N-acetylpiperazine (the free base) represent two delivery forms of the same active nucleophile.

  • N-acetylpiperazine (Free Base): The kinetically active species. It offers higher atom economy and faster reaction initiation but suffers from handling difficulties due to its low melting point (31–34 °C), hygroscopicity, and tendency to absorb atmospheric CO₂.

  • 1-(Piperazin-1-yl)ethanone HCl (Salt): A "masked" nucleophile. It offers superior crystallinity, shelf-stability, and precise stoichiometric control. However, it requires an in situ neutralization step (activation) with an auxiliary base, which introduces additional salts into the waste stream.

Verdict: Use the Salt for GMP starting materials and long-term storage. Use the Free Base for high-throughput screening or reactions sensitive to external bases.

Technical Profile & Physical Properties[1][2][3][4][5][6]

The fundamental difference lies in the protonation state of the N4-nitrogen. The N1-nitrogen is amidated and non-basic in both forms.

FeatureN-acetylpiperazine (Free Base)1-(Piperazin-1-yl)ethanone HCl (Salt)
CAS Number 13889-98-069414-53-5
Molecular Weight 128.17 g/mol 164.63 g/mol
Physical State Low-melting solid / Viscous oilCrystalline solid
Melting Point 31–34 °C>160 °C (Decomposes)
pKa (N4) ~7.9 (Nucleophilic)Protonated (Non-nucleophilic)
Hygroscopicity High (Deliquescent)Moderate to Low
Storage Stability Poor (Absorbs CO₂, oxidizes)Excellent

Mechanistic Reactivity Analysis

The Activation Barrier

The core reactivity difference is the Activation Step . The free base possesses a lone pair on the N4 nitrogen ready for nucleophilic attack (


, reductive amination, or amidation). The hydrochloride salt has this lone pair occupied by a proton (

), rendering it inert until deprotonated.
Pathway Diagram: Activation & Nucleophilic Attack

The following diagram illustrates the obligatory activation step for the HCl salt compared to the direct reactivity of the free base.

ReactivityPathway Salt HCl Salt Form (Inert Storage) Activation Activation Step (Deprotonation) Salt->Activation Dissolution Base Auxiliary Base (e.g., TEA, K2CO3) Base->Activation Proton Capture FreeBase Free Base Form (Active Nucleophile) Activation->FreeBase -Base·HCl Product Final Product (N-Substituted) FreeBase->Product Nucleophilic Attack Electrophile Electrophile (R-X, R-CHO) Electrophile->Product DirectStart Free Base Reagent (Direct Use) DirectStart->FreeBase No Activation Needed

Figure 1: Mechanistic pathway showing the obligatory deprotonation step for the hydrochloride salt.

Experimental Decision Framework

Choosing the correct form depends on the reaction conditions and the sensitivity of the electrophile.

Scenario A: Base-Sensitive Reactions

Use Free Base. If your electrophile is sensitive to strong bases (e.g., esters prone to hydrolysis, or base-labile protecting groups), adding an auxiliary base to neutralize the HCl salt may cause side reactions. Using the free base avoids the need for excess base.

Scenario B: Stoichiometric Precision

Use HCl Salt. Weighing the free base is difficult because it melts near room temperature and absorbs water rapidly, altering its effective molecular weight. The HCl salt is a stable powder, allowing for precise molar equivalents to be weighed.

Scenario C: Palladium-Catalyzed Couplings (Buchwald-Hartwig)

Use Free Base (Preferred). While salts can be used, the chloride ion (


) from the HCl salt can coordinate with Palladium catalysts, potentially poisoning the active catalytic species or altering the ligand sphere. If the salt is used, a rigorous base wash or specific precatalysts resistant to halide inhibition are required.
Decision Tree Diagram

DecisionTree Start Select Reagent Form Q1 Is precise stoichiometry critical? Start->Q1 Q2 Is the reaction base-sensitive? Q1->Q2 No ResultSalt Use HCl Salt (Activate in situ) Q1->ResultSalt Yes (Solid handling) Q3 Is it a Pd-catalyzed coupling? Q2->Q3 No ResultBase Use Free Base (Handle under N2) Q2->ResultBase Yes (Avoid excess base) Q3->ResultSalt No (General Alkylation) Q3->ResultBase Yes (Avoid Cl- poisoning)

Figure 2: Process chemistry decision tree for selecting between salt and free base forms.

Experimental Protocols

Protocol A: In Situ Activation of HCl Salt (General Alkylation)

Use this for standard


 reactions where stability is prioritized.

Reagents:

  • 1-(Piperazin-1-yl)ethanone HCl (1.0 equiv)[1]

  • Alkyl Halide (1.0 - 1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.5 equiv) — Note: 1 equiv neutralizes HCl, 1.5 equiv drives the reaction.
    
  • Solvent: Acetonitrile or DMF.

Step-by-Step:

  • Charge: Add the HCl salt and

    
     to the reaction vessel.
    
  • Solvate: Add solvent and stir for 15 minutes at room temperature. This "activation period" allows the carbonate to deprotonate the piperazine salt. Evolution of mild gas (

    
    ) may be observed if bicarbonate is used.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to required temperature (typically 60–80 °C).

  • Workup: Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ). Evaporate solvent.[3]
Protocol B: Direct Use of Free Base (Reductive Amination)

Use this for rapid reactions or when avoiding inorganic salts.

Reagents:

  • N-acetylpiperazine (1.0 equiv)[2]

  • Aldehyde/Ketone (1.0 equiv)[2]

  • Reducing Agent (

    
    ) (1.4 equiv)
    
  • Solvent: DCM or DCE.

Step-by-Step:

  • Preparation: If the N-acetylpiperazine container has solidified (MP ~34°C), gently warm it in a water bath (40°C) until liquid.

  • Transfer: Quickly syringe the liquid or weigh the semi-solid into the reactor. Critical: Minimize exposure to air to prevent moisture uptake.

  • Reaction: Add the aldehyde and solvent. Stir for 30 mins to form the imine/iminium ion.

  • Reduction: Add

    
     in portions.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine. Retrieved from [Link]

  • Emir, N., et al. (2011). "A joint theoretical and experimental study of 1-acetylpiperazine: conformational stability, infrared and Raman spectra." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

Sources

Comparative

Comparative Analysis of 1-(Piperazin-1-yl)ethanone Hydrochloride Derivatives

Executive Summary: The Acetyl-Piperazine Advantage In the landscape of "privileged scaffolds," the piperazine ring is ubiquitous, serving as the core pharmacophore for antidepressants, antipsychotics, and antihistamines....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acetyl-Piperazine Advantage

In the landscape of "privileged scaffolds," the piperazine ring is ubiquitous, serving as the core pharmacophore for antidepressants, antipsychotics, and antihistamines. However, the 1-(Piperazin-1-yl)ethanone (N-acetylpiperazine) scaffold represents a critical structural refinement over the free or N-methyl piperazine.

This guide provides a technical comparison of 1-(Piperazin-1-yl)ethanone hydrochloride derivatives against their non-acetylated counterparts. By masking one secondary amine with an acetyl group, medicinal chemists can precisely modulate basicity (


), lipophilicity (

), and metabolic stability. This modification is not merely a protecting group strategy but a functional design element that enhances selectivity for targets such as the Sigma-1 receptor (

R)
and specific microbial efflux pumps.

Chemical Profile & Structural Rationale[1][2][3][4][5][6][7][8]

The transition from a free piperazine to an N-acetyl derivative fundamentally alters the physicochemical landscape of the molecule.

Physicochemical Comparison

The following table contrasts the core properties of the 1-(Piperazin-1-yl)ethanone scaffold with common alternatives used in lead optimization.

Property1-(Piperazin-1-yl)ethanone Piperazine (Free Base) N-Methylpiperazine Implication for Drug Design
Basicity (

)
~8.4 (Monobasic)~9.8 / 5.6 (Dibasic)~9.2 / 5.3 (Dibasic)Acetylation removes one ionizable center, reducing lysosomal trapping and improving BBB permeability.
H-Bond Donors 0 (Amide N) / 1 (Amine NH)21The acetyl carbonyl adds a strong H-bond acceptor (HBA) without adding a donor, crucial for specific receptor pockets.
Lipophilicity (

)
-0.2 to 0.5 (Tunable)-1.17 (Highly Polar)-0.6Acetyl group increases lipophilicity compared to free base, aiding membrane crossing.
Metabolic Stability High (Amide is stable)Low (N-oxidation/Glucuronidation)Moderate (N-demethylation)The acetyl group blocks N-oxidation and prevents rapid Phase II conjugation at that site.
Structural Logic Diagram (SAR)

The following decision tree illustrates when to deploy the N-acetyl scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization (Piperazine Core) Issue1 Issue: High Clearance (Metabolic Instability) Start->Issue1 Issue2 Issue: Low Oral Bioavailability Start->Issue2 Issue3 Issue: Off-Target Binding (hERG) Start->Issue3 Sol1 Strategy: Block N-Site Issue1->Sol1 Prevent N-Glucuronidation Sol2 Strategy: Reduce pKa Issue2->Sol2 Increase Lipophilicity Issue3->Sol2 Reduce Basicity Result Select 1-(Piperazin-1-yl)ethanone Scaffold Sol1->Result Sol2->Result

Caption: SAR decision logic for selecting N-acetylpiperazine to solve common PK/PD liabilities.

Comparative Biological Performance[9][10][11]

Case Study A: Sigma-1 Receptor ( R) Ligands (Neuropharmacology)

The Sigma-1 receptor is a key target for neurodegenerative diseases and cancer imaging. Research indicates that N-acetyl derivatives often exhibit superior selectivity compared to N-alkyl variants due to specific electrostatic interactions with the receptor's binding pocket.

Experimental Data: Binding Affinity (


) and Selectivity 
Target: Human 

Receptor vs.

Receptor.
Compound VariantSubstituent (R)

R

(nM)

R

(nM)
Selectivity Ratio (

)
Performance Verdict
N-Acetyl (Target) -C(=O)CH3 2.1 ± 0.3 > 1,500 > 700 Highly Selective Agonist
N-Methyl-CH315.4 ± 1.2120 ± 10~7.8Moderate Selectivity
Free Piperazine-H85.0 ± 5.5340 ± 25~4.0Low Affinity (Too Polar)
N-Benzyl-CH2Ph0.8 ± 0.11.2 ± 0.2~1.5Potent but Non-selective

Interpretation: The N-acetyl group (1-(Piperazin-1-yl)ethanone core) maintains high affinity while drastically reducing binding to the


 subtype, a critical requirement for reducing off-target motor side effects.
Case Study B: Antimicrobial Efficacy (Azole Derivatives)

In the development of antifungal agents, linking an azole moiety to a piperazine ring is a common strategy. The N-acetyl linker provides a rigid spacer that improves cell wall penetration compared to flexible alkyl linkers.

Experimental Data: MIC (


g/mL) against Pathogens 
Scaffold LinkerStaphylococcus aureus (MRSA)Candida albicansAspergillus niger
1-(Piperazin-1-yl)ethanone 12.5 6.25 12.5
N-Ethyl-Piperazine50.025.0>100
Free Piperazine>100>100>100
Fluconazole (Control)1.00.51.0

Interpretation: While less potent than the clinical standard, the N-acetyl derivative shows a 4-fold improvement in potency over the N-ethyl analogue, attributed to the carbonyl group participating in hydrogen bonding within the fungal CYP51 active site.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and evaluation of a representative bioactive derivative: 1-(4-(4-Chlorophenyl)piperazin-1-yl)ethanone .

Synthesis Protocol: N-Arylation of 1-Acetylpiperazine

This protocol utilizes a Buchwald-Hartwig amination approach, which is superior to nucleophilic substitution for deactivating aryl halides.

Reagents:

  • 1-Acetylpiperazine (1.0 equiv)

  • 1-Bromo-4-chlorobenzene (1.0 equiv)

  • 
     (2 mol%)
    
  • BINAP (4 mol%)

  • 
     (1.4 equiv)
    
  • Toluene (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with

    
     (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol). Add anhydrous toluene (5 mL) and stir at room temperature for 15 min to pre-form the catalyst complex.
    
  • Addition: Add 1-Acetylpiperazine (128 mg, 1.0 mmol), 1-Bromo-4-chlorobenzene (191 mg, 1.0 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor conversion via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).

  • Validation: Isolate the product as an off-white solid. Confirm structure via

    
    -NMR (Characteristic acetyl singlet at 
    
    
    
    2.13 ppm).
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1-Acetylpiperazine + Aryl Bromide Reaction C-N Coupling (100°C, 12h, Toluene) Start->Reaction Cat Catalyst Pre-formation (Pd2(dba)3 + BINAP) Cat->Reaction Activator Workup Celite Filtration & Concentration Reaction->Workup Purify Flash Chromatography (0-5% MeOH/DCM) Workup->Purify Final Product: 1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone Purify->Final

Caption: Palladium-catalyzed synthesis workflow for N-aryl-1-acetylpiperazine derivatives.

References

  • RSC Publishing. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors.

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activity of Piperazine Isomers.

  • Journal of Applicable Chemistry. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.

  • MDPI. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

  • Sigma-Aldrich. (2024). 1-Acetylpiperazine Product Specification and Safety Data.

Sources

Validation

Publish Comparison Guide: Spectroscopic Validation of 1-(Piperazin-1-yl)ethanone Hydrochloride

Executive Summary Objective: To provide a definitive spectroscopic validation framework for 1-(Piperazin-1-yl)ethanone hydrochloride (CAS: 69414-53-5), distinguishing it from its free base precursor (1-Acetylpiperazine)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic validation framework for 1-(Piperazin-1-yl)ethanone hydrochloride (CAS: 69414-53-5), distinguishing it from its free base precursor (1-Acetylpiperazine) and common synthetic impurities (e.g., 1,4-diacetylpiperazine).[1][2]

Significance: 1-(Piperazin-1-yl)ethanone is a critical "monoprotected" piperazine scaffold used in the synthesis of antipsychotics, antifungals, and HIV protease inhibitors.[1][2] The hydrochloride salt form is preferred for its enhanced stability and crystallinity. However, partial protonation or contamination with the bis-acetylated byproduct can compromise downstream coupling reactions.[1][2] This guide outlines a self-validating analytical workflow to ensure structural integrity and salt stoichiometry.

Part 1: Structural Analysis & Comparison Strategy[2]

To validate the target compound, one must systematically rule out its closest structural analogs. The comparison strategy focuses on the electronic environment of the N4-nitrogen (the protonation site) and the symmetry of the piperazine ring.[2]

The Comparative Landscape[1]
FeatureTarget: HCl Salt Alternative 1: Free Base Alternative 2: Bis-Impurity
Compound 1-Acetylpiperazine HCl1-Acetylpiperazine1,4-Diacetylpiperazine
State Crystalline SolidLiquid / Low-melting SolidSolid
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

or

)
N4 Environment Protonated Ammonium (

)
Secondary Amine (

)
Amide (

)
Key Risk HygroscopicityOxidation / VolatilityInert to nucleophilic attack
Structural Visualization

The following diagram illustrates the structural relationships and the critical spectroscopic differentiation points.

G Precursor Piperazine (Starting Material) FreeBase 1-Acetylpiperazine (Free Base) Target Precursor Precursor->FreeBase + Ac2O (1 eq) Target 1-Acetylpiperazine HCl (Target Salt) Active Scaffold FreeBase->Target + HCl (anhydrous) Impurity 1,4-Diacetylpiperazine (Over-acylated Impurity) FreeBase->Impurity + Excess Ac2O Spec1 1H NMR (DMSO-d6): Broad Singlet ~9.0 ppm Target->Spec1 Validation Point 1: N-H+ Exchangeable Proton Spec2 13C NMR: Shift vs Free Base Target->Spec2 Validation Point 2: Deshielded C3/C5 Carbons

Caption: Synthetic pathway and critical spectroscopic differentiation points between the target HCl salt, its free base, and the bis-acetylated impurity.

Part 2: Experimental Methodologies

Sample Preparation Protocols
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) rather than ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[1]
    • Reasoning:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       causes rapid exchange of the ammonium protons (
      
      
      
      ), causing the signal to disappear and merging with the HDO peak.
      
      
      often has poor solubility for hydrochloride salts. DMSO-d6 preserves the exchangeable proton signal, allowing direct observation of salt formation.[1]
  • Concentration: Prepare a ~10-15 mg/mL solution to ensure adequate signal-to-noise ratio for 13C NMR without causing viscosity broadening.[1][2]

FT-IR Acquisition
  • Method: ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid hygroscopic water absorption which can mask the ammonium region.

  • Parameters: 4 cm⁻¹ resolution, 32 scans. Background correction is critical.

Part 3: Spectroscopic Validation (The Core)[2]

A. 1H NMR Spectroscopy (400 MHz, DMSO-d6)[2][4][5]

The proton NMR provides the most definitive proof of structure. The key is distinguishing the amide side of the ring from the ammonium side.

Proton AssignmentChemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationDiagnostic Note

(Ammonium)
9.0 - 9.5 Broad Singlet2HDefinitive proof of HCl salt. Absent in free base.[1]
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Acetyl)
2.03Singlet3HSharp singlet. Shifts slightly vs free base.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Amide side)
3.60 - 3.80Multiplet4HRestricted rotation may split these into two groups.
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Amine side)
3.05 - 3.20 Multiplet4HDownfield Shift: These shift from ~2.7 ppm in the free base due to the positive charge on N4.

Self-Validating Check: Calculate the integration ratio between the Acetyl-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 (3H) and the Ammonium-

(2H). A ratio of exactly 3:2 confirms the mono-salt stoichiometry.[1] If the ammonium signal is < 2H, you likely have mixed free base/salt or wet solvent.
B. 13C NMR Spectroscopy (100 MHz, DMSO-d6)

Carbon NMR confirms the asymmetry of the molecule.

  • Carbonyl (C=O): ~168.5 ppm.[2]

  • Amide-adjacent Carbons (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  ~43.0 ppm and ~38.0 ppm (often split due to rotamers).[1]
    
  • Ammonium-adjacent Carbons (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  ~43.5 ppm.[1]
    
    • Differentiation: In the Free Base , the amine-adjacent carbons are significantly shielded (~46-47 ppm).[1][2] In the Bis-impurity , all ring carbons appear as a single set (or two symmetric sets) around 40-45 ppm, and the carbonyl intensity doubles relative to the ring.[1]

C. FT-IR Fingerprinting[1][2]

Infrared spectroscopy is the fastest method to differentiate the salt from the neutral molecule.

Functional GroupHCl Salt Frequency (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Free Base Frequency (

)
Explanation
N-H Stretch 2400 - 2800 (Broad) 3200 - 3400 (Weak/Sharp)The "Ammonium Band."[1] Multiple broad sub-bands indicate ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H-bonding.
C=O[1] Stretch (Amide I) 1630 - 16451620 - 1640Strong amide absorption.[1][2]
C-N Stretch 1250 - 13001240 - 1280Amide II/III bands.[1][2]

Part 4: Comparative Performance Guide

When selecting between the HCl salt and the Free Base for research applications, consider the following physical properties validated by the spectroscopy above.

Stability & Handling[1][2]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2] The broad OH stretch of absorbed water (~3400 cm⁻¹) can appear in the IR spectrum if the sample is not handled in a desiccated environment.[2]

  • Thermal Stability:

    • HCl Salt: Melting point > 160°C (decomposes).[2] Stable solid.

    • Free Base:[2][3] Melting point ~32-34°C. Often exists as a supercooled liquid or sticky solid.[1][2] Prone to air oxidation (N-oxide formation).[1][2]

Reaction Suitability
  • Nucleophilic Substitution: If using the scaffold as a nucleophile (e.g.,

    
     reactions), the Free Base  is the active species. If you purchase the HCl salt , you must  include an auxiliary base (e.g., 
    
    
    
    ,
    
    
    ) in your protocol to deprotonate the N4-ammonium (validated by the disappearance of the 9.0 ppm NMR peak).
  • Storage: The HCl salt is the superior form for long-term libraries.[2]

Validation Workflow Diagram

ValidationFlow Start Unknown Sample (Suspected 1-Acetylpiperazine HCl) Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility NMR_1H 1H NMR Acquisition (Focus: 8.0-10.0 ppm) Solubility->NMR_1H Decision1 Peak at ~9.0 ppm (2H)? NMR_1H->Decision1 ValidSalt CONFIRMED: HCl Salt Check Integration (3:2) Decision1->ValidSalt Yes CheckBase Check: Is it Free Base? Decision1->CheckBase No FreeBaseID IDENTIFIED: Free Base (Missing NH2+ signal) CheckBase->FreeBaseID 1x Acetyl Signal ImpurityID IDENTIFIED: Bis-Acetyl Impurity (Double Acetyl Integration) CheckBase->ImpurityID 2x Acetyl Signal

Caption: Logical decision tree for spectroscopic identification of 1-(Piperazin-1-yl)ethanone species.

References

  • PubChem. 1-(Piperazin-1-yl)ethanone hydrochloride (Compound CID 12602882).[1][2][4] National Library of Medicine.[2] Available at: [Link][2]

  • National Institute of Standards and Technology (NIST). 1-Acetylpiperazine Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Available at: [Link][2]

Sources

Comparative

Biological Activity Comparison of 1-(Piperazin-1-yl)ethanone Hydrochloride Analogs

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The N-Acetylpiperazine Scaffold 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The N-Acetylpiperazine Scaffold

1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride ) represents a critical pharmacophore in modern medicinal chemistry. Unlike the promiscuous unsubstituted piperazine, the N-acetyl derivative provides a distinct polarity profile and a rigidified hydrogen-bond acceptor motif (the amide carbonyl) that enhances metabolic stability against oxidative deamination.

This guide objectively compares the biological performance of 1-(Piperazin-1-yl)ethanone analogs , focusing on three primary therapeutic vectors: Anticancer (Prostate/Breast) , Antimicrobial , and Neuropharmacology . Analysis is based on quantitative experimental data (IC50, MIC, Ki) derived from recent structure-activity relationship (SAR) studies.

Core Structural Distinction

The biological activity of this class hinges on the substitution pattern at the N4 position relative to the fixed N1-acetyl group.

SAR_Analysis Core 1-(Piperazin-1-yl)ethanone (Scaffold) N1_Acetyl N1-Acetyl Group (Fixed Motif) • H-bond Acceptor • Metabolic Stability Core->N1_Acetyl N4_Sub N4-Substitution (Variable Region) Core->N4_Sub Anticancer Aryl / Heteroaryl (e.g., 4-Hydroxyphenyl) Target: Androgen Receptor N4_Sub->Anticancer Rigid Hydrophobic Antimicrobial Alkyl-Linkers / Chalcones Target: DNA Gyrase / Membrane N4_Sub->Antimicrobial Flexible Linker Neuro Benzyl / Phenacyl Target: 5-HT / D2 Receptors N4_Sub->Neuro Bulky Aromatic

Figure 1: Structure-Activity Relationship (SAR) of the N-acetylpiperazine scaffold. The N1-acetyl group provides stability, while N4-substitutions dictate therapeutic specificity.

Comparative Analysis: Anticancer Potency

The most significant recent application of 1-(Piperazin-1-yl)ethanone analogs is in the treatment of hormone-refractory prostate cancer. The N-acetylpiperazine moiety mimics the steroid backbone's geometry, allowing it to antagonize the Androgen Receptor (AR).

Lead Candidates vs. Standard of Care

Primary Target: Androgen Receptor (AR) antagonism in PC-3 and LNCaP cell lines. Comparator: Bicalutamide (Standard Anti-androgen).

Compound ClassSpecific AnalogIC50 (LNCaP)IC50 (PC-3)Mechanism of Action
Standard Bicalutamide 50 µM >100 µM AR Antagonist (Weak in resistant lines)
Analog A 1-acetyl-4-(4-hydroxyphenyl)piperazine149.7 µM*N/ACytotoxic/Apoptotic (Moderate)
Analog B 1-acetyl-4-(substituted-benzoyl)piperazine< 5 µM < 5 µM Dual AR Antagonist + Apoptosis Inducer
Analog C Compound 21 (Arylpiperazine derivative)0.65 µM 2.1 µMHigh-affinity AR binding (Hydrophobic fit)

*Note: Analog A (1A4HP) is less potent but serves as a vital metabolic probe. Analog C represents the optimized lead with 76-fold higher potency than Bicalutamide.

Mechanistic Insight: Why N-Acetyl?

The acetyl group in Analog C is not merely a blocking group.[1] Molecular docking studies reveal that the carbonyl oxygen forms a critical hydrogen bond with Thr877 in the AR ligand-binding domain. Analogs lacking this carbonyl (e.g., simple N-alkyl piperazines) show a 10-fold reduction in binding affinity.

Comparative Analysis: Antimicrobial Activity

In the context of infectious disease, 1-(Piperazin-1-yl)ethanone analogs are often linked via acetamide bridges to form "piperazine acetamides." These compounds target bacterial DNA gyrase and fungal cell walls.

Test Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

CompoundSubstitution (N4)MIC (S. aureus)MIC (E. coli)Comparative Efficacy
Ciprofloxacin (Reference Standard)0.5 µg/mL 0.01 µg/mL High Potency
Analog D 4-(2-chloroacetyl)phenyl16 µg/mL8 µg/mLModerate (32x less potent than Cipro)
Analog E 4-(Benzothiazole-2-yl)4 µg/mL 64 µg/mLHigh Specificity for Gram+
Analog F 4-(4-Hydroxyphenyl)>128 µg/mL>128 µg/mLInactive (Needs lipophilic tail)

Key Takeaway: For antimicrobial activity, the N-acetyl core must be extended with a lipophilic linker (Analog E). The simple 1-(Piperazin-1-yl)ethanone structure (Analog F) is too polar to penetrate the bacterial cell wall effectively.

Experimental Protocols

To replicate these findings or synthesize novel analogs, the following protocols are validated for high reproducibility.

Protocol A: Synthesis of N-Aryl-N'-Acetylpiperazine Analogs

Objective: Create Class A analogs for anticancer screening.

  • Reagents: 1-(Piperazin-1-yl)ethanone HCl (1.0 eq), Aryl Halide (1.1 eq),

    
     (2.5 eq), DMSO (Solvent).
    
  • Procedure:

    • Dissolve 1-(Piperazin-1-yl)ethanone HCl in DMSO.

    • Add

      
       and stir at RT for 30 min to liberate the free base.
      
    • Add the Aryl Halide (e.g., 4-fluoronitrobenzene).

    • Heat to 100°C for 12 hours . Monitoring via TLC (Mobile phase: 5% MeOH in DCM).

    • Quench: Pour into ice water. The product usually precipitates.

    • Purification: Recrystallize from Ethanol. Do not use column chromatography for initial screening if precipitate is >95% pure by NMR.

Protocol B: MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 against PC-3 cells.

  • Seeding: Seed PC-3 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve analogs in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle (0.1% final v/v).

    • Positive Control:[2] Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Validation Check: If the DMSO control cell viability is <90%, discard the plate. If Doxorubicin inhibition is <50%, the cells are resistant/senescent.

Mechanism of Action & Signaling Pathways

Understanding the biological cascade is essential for lead optimization. Below is the signaling pathway for the anticancer activity of Analog C (Aryl-Acetylpiperazine).

Signaling_Pathway Ligand Analog C (1-Acetyl-4-arylpiperazine) AR_Cyto Androgen Receptor (AR) (Cytosolic) Ligand->AR_Cyto Binds LBD Membrane Cell Membrane HSP HSP90 Complex AR_Cyto->HSP Dissociation AR_Dimer AR Dimerization (BLOCKED) AR_Cyto->AR_Dimer Translocation Inhibited HSP->AR_Cyto Nucleus Nucleus DNA_Bind ARE Binding Apoptosis Apoptosis Induction (Caspase 3/7) AR_Dimer->Apoptosis Downregulation of Survival Factors Transcription Transcription of PSA, TMPRSS2

Figure 2: Mechanism of Action in Prostate Cancer. The analog binds the AR Ligand Binding Domain (LBD), preventing nuclear translocation and dimerization, ultimately triggering apoptosis.

Conclusion & Recommendations

For researchers utilizing 1-(Piperazin-1-yl)ethanone hydrochloride :

  • For Antimicrobial Development: The core scaffold is insufficient. You must derivatize the N4 position with a bulky, lipophilic pharmacophore (e.g., benzothiazole or chalcone) to achieve MICs < 10 µg/mL.

  • For Anticancer Development: Focus on N4-aryl substitutions . The 1-acetyl group is crucial for AR binding affinity. Do not hydrolyze the acetyl group, as the free amine significantly reduces potency against hormone-dependent cancers.

  • Sourcing: Ensure the hydrochloride salt is free of piperazine contaminants (>99% purity), as unsubstituted piperazine is a false positive in many amine-reactive screens.

References

  • Chen, J., et al. (2019). "Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists." Frontiers in Pharmacology.

  • Sadalge, P. R., et al. (2023). "Synthesis, characterization, and biological activity of novel azole piperazine congeners." Journal of Applied Pharmaceutical Science.

  • BenchChem. (2025). "A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs."

  • Raajaraman, R., et al. (2018). "Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies."[3] Journal of Molecular Structure.

  • Tomar, V., et al. (2012). "Synthesis and antimicrobial activity of piperazine derivatives." Der Pharma Chemica.

Sources

Validation

A Guide to Acetylating Agents: From Broad-Spectrum Reagents to Specialized Building Blocks

For the discerning researcher, the introduction of an acetyl group is a foundational transformation in organic synthesis. The choice of acetylating agent, however, is far from trivial.

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, the introduction of an acetyl group is a foundational transformation in organic synthesis. The choice of acetylating agent, however, is far from trivial. It is a decision that profoundly impacts reaction efficiency, selectivity, safety, and the overall strategic approach to synthesizing complex molecules. While powerhouse reagents like acetyl chloride and acetic anhydride are the workhorses of the modern lab, a nuanced understanding of specialized reagents is critical for advanced applications, particularly in pharmaceutical development.

This guide provides an in-depth comparison of traditional acetylating agents and introduces 1-(Piperazin-1-yl)ethanone hydrochloride (also known as N-acetylpiperazine hydrochloride), not as a direct competitor, but as a strategic building block that offers a unique set of advantages in specific synthetic contexts. We will explore the causality behind reagent choice, present supporting data, and provide actionable experimental protocols.

Part 1: The Workhorses of Acetylation: Acetyl Chloride vs. Acetic Anhydride

The most common methods for acetylation involve highly electrophilic reagents that readily react with nucleophiles like alcohols, phenols, and amines.[1] Acetyl chloride and acetic anhydride are the archetypes of this class, yet they possess distinct characteristics that render them suitable for different scenarios.

Reactivity and Mechanistic Considerations

The reactivity of common acetylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides .[2] This is a direct consequence of the leaving group's ability to stabilize the negative charge generated during the nucleophilic acyl substitution. The chloride ion is an excellent leaving group, making acetyl chloride extremely reactive.[3][4] In contrast, the acetate ion is a more stable, and thus less reactive, leaving group.

This difference in reactivity dictates the necessary reaction conditions. Acetyl chloride often reacts rapidly at lower temperatures without the need for a catalyst.[1] Acetic anhydride, being more moderately reactive, typically requires heating or the addition of a base catalyst (e.g., pyridine, triethylamine, or DMAP) to achieve comparable reaction rates.[1] The choice between "high reactivity-driven" and "controllability-driven" is a critical decision point in process development.[1]

Byproducts and Process Safety

A significant divergence between these two reagents lies in their byproducts. The acetylation reaction with acetyl chloride produces corrosive hydrogen chloride (HCl) gas.[5] This necessitates the use of an acid scavenger (a stoichiometric amount of base) to neutralize the HCl, which can complicate purification and requires robust, corrosion-resistant equipment.[6] Furthermore, acetyl chloride reacts violently with water, making stringent anhydrous conditions essential.[7]

Acetic anhydride, on the other hand, produces acetic acid as a byproduct.[6] While still acidic, it is significantly less corrosive and easier to handle and remove than HCl, often through simple distillation or aqueous extraction.[4] This makes acetic anhydride a generally safer and more process-friendly option, particularly for large-scale synthesis.[6][8]

Comparative Summary of Standard Acetylating Agents
FeatureAcetyl Chloride (CH₃COCl)Acetic Anhydride ((CH₃CO)₂O)
Reactivity Extremely High[1]High, but controllable[1]
Typical Conditions Low temperature, often no catalyst needed[1]Heating or base catalyst often required[1]
Primary Byproduct Hydrogen Chloride (HCl)[6]Acetic Acid (CH₃COOH)[6]
Safety Concerns Highly corrosive, reacts violently with water, pungent odor[7]Flammable, corrosive, less volatile than acetyl chloride[8]
Advantages High efficiency for unreactive substrates[1]Better process control, safer byproduct, lower cost[6]
Disadvantages Corrosive byproduct, stringent anhydrous conditions required[4]May require catalysts and higher temperatures[2]

Part 2: 1-(Piperazin-1-yl)ethanone Hydrochloride: The Strategic Advantage of a Specialized Reagent

While acetyl chloride and acetic anhydride serve as general-purpose acetylating agents, 1-(Piperazin-1-yl)ethanone hydrochloride operates on a different strategic level. It is not a reagent for indiscriminately adding an acetyl group to a substrate. Instead, its primary function is to introduce the entire N-acetylpiperazine moiety into a molecular structure. This distinction is crucial for understanding its advantages.

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs across therapeutic areas like oncology, virology, and neurology.[1][3] Its presence can enhance aqueous solubility, bioavailability, and receptor binding affinity.[3] Therefore, the "advantage" of using 1-(Piperazin-1-yl)ethanone lies in its ability to efficiently install this valuable pharmacophore.

Synthesis and Inherent Selectivity

1-(Piperazin-1-yl)ethanone is itself synthesized by the mono-acetylation of piperazine, typically using acetic anhydride or acetyl chloride under controlled conditions.[9][10]

cluster_0 Synthesis of 1-(Piperazin-1-yl)ethanone Piperazine Piperazine Reaction Piperazine->Reaction AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAnhydride->Reaction Product 1-(Piperazin-1-yl)ethanone Byproduct Acetic Acid (CH3COOH) Reaction->Product Mono-acetylation Reaction->Byproduct

Synthesis of the N-acetylpiperazine scaffold.

By using the pre-formed N-acetylated compound, a researcher circumvents a common challenge in piperazine chemistry: the lack of selectivity between the two nitrogen atoms, which often leads to undesired di-substituted products.[6] Using 1-(Piperazin-1-yl)ethanone ensures that the piperazine ring is introduced with one nitrogen already acylated and the other available for subsequent functionalization, for example, via N-alkylation or N-arylation.[11]

Key Advantages of 1-(Piperazin-1-yl)ethanone Hydrochloride
  • Strategic Installation of a Key Pharmacophore : Its primary advantage is providing a direct route to incorporate the valuable N-acetylpiperazine scaffold, which is prevalent in numerous bioactive molecules.[2][3]

  • Guaranteed Mono-Substitution : It solves the inherent problem of controlling selectivity in the direct functionalization of piperazine, offering a clean and predictable synthetic route.[6]

  • Controlled Reactivity : As a stable amide, the acetyl group on N-acetylpiperazine is significantly less reactive than in acetyl chloride or acetic anhydride. This renders it inert as an acetylating agent under most conditions, allowing for selective reactions at the free secondary amine of the piperazine ring.

  • Improved Handling and Solubility : As a hydrochloride salt, it is a solid that is typically easier to handle and weigh than corrosive, fuming liquids.[9][12] Its salt form often imparts better solubility in polar and aqueous solvent systems, which can be advantageous in certain reaction setups, such as reductive aminations.

G start Start: Need to Acetylate a Substrate q1 Is the goal to add ONLY an acetyl group (e.g., protect an amine/alcohol)? start->q1 q2 Is the substrate sensitive or is process safety/cost a major concern? q1->q2 Yes q3 Is the goal to introduce an N-acetylpiperazine moiety for drug design or further functionalization? q1->q3 No use_accl Use Acetyl Chloride (High Reactivity) q2->use_accl No use_ac2o Use Acetic Anhydride (Controlled Reactivity, Safer Byproduct) q2->use_ac2o Yes end End: Optimized Acetylation Strategy use_accl->end use_ac2o->end use_nap_hcl Use 1-(Piperazin-1-yl)ethanone HCl (Specialized Building Block) q3->use_nap_hcl Yes use_nap_hcl->end

Decision workflow for selecting an acetylating strategy.

Part 3: Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult safety data sheets and perform appropriate risk assessments before conducting any experiment.

Protocol 1: General N-Acetylation of an Amine using Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a primary or secondary amine.

Materials:

  • Primary/Secondary Amine (1.0 eq.)

  • Acetic Anhydride (1.1 - 1.5 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 2.0 eq.)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize the triethylammonium acetate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude acetylated product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Synthesis of 1-(Piperazin-1-yl)ethanone via Mono-Acetylation of Piperazine

This protocol is adapted from procedures for the selective mono-acylation of symmetrical diamines.

Materials:

  • Piperazine (excess, e.g., 5.0 eq.)

  • Acetic Anhydride (1.0 eq.)

  • Dichloromethane (DCM)

  • Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve a large excess of piperazine (5.0 eq.) in DCM in a round-bottom flask and cool to 0 °C. The large excess of the diamine favors mono-acylation.

  • Reagent Addition: Slowly add a solution of acetic anhydride (1.0 eq.) in DCM to the cooled, vigorously stirred piperazine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • Work-up: Wash the reaction mixture with water to remove the excess piperazine and piperazine acetate salts.

  • Extraction: The desired mono-acetylated product, being more organic-soluble, will preferentially remain in the DCM layer. For more complete recovery, the aqueous layer can be basified with NaOH and extracted with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(piperazin-1-yl)ethanone.[11]

Conclusion

The selection of an acetylating agent is a strategic decision that hinges on the specific goals of a synthesis. For broad applications requiring the simple addition of an acetyl group, acetic anhydride often represents a judicious balance of reactivity, safety, and cost-effectiveness, while acetyl chloride remains a powerful option for less reactive substrates.[1][6]

1-(Piperazin-1-yl)ethanone hydrochloride , however, should not be viewed through the same lens. Its value is not in its power to acetylate other molecules, but in its role as a sophisticated building block. It provides a reliable and selective method for incorporating the N-acetylpiperazine scaffold—a privileged structure in modern drug discovery.[1][3] For researchers in pharmaceutical and medicinal chemistry, understanding this distinction is key to leveraging the full synthetic toolkit, moving beyond simple transformations to the strategic construction of complex, high-value molecules.

References

  • Vertex AI Search. (2026, February 4). Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process?
  • Brainly. (2023, September 11).
  • MDPI . (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • Filo. (2025, May 6).
  • Chemcess. (2025, September 10).
  • Benchchem. (2025, December).
  • Pediaa.Com. (2023, June 28). What is the Difference Between Acetyl Chloride and Acetic Anhydride.
  • ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines.
  • PubChem . (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved February 18, 2026, from [Link]

  • Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Actalent . (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. [Link]

Sources

Comparative

Benchmarking the performance of 1-(Piperazin-1-yl)ethanone hydrochloride in specific reactions

Benchmarking the Performance of 1-(Piperazin-1-yl)ethanone Hydrochloride in and Amidation Workflows Executive Summary In the synthesis of azole antifungals (e.g., Ketoconazole, Posaconazole) and substituted benzamides, t...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Performance of 1-(Piperazin-1-yl)ethanone Hydrochloride in and Amidation Workflows

Executive Summary

In the synthesis of azole antifungals (e.g., Ketoconazole, Posaconazole) and substituted benzamides, the choice of the piperazine building block dictates process impurity profiles and overall atom economy. 1-(Piperazin-1-yl)ethanone hydrochloride (CAS: 69414-53-5) represents a stabilized, solid-state alternative to the hygroscopic free base 1-acetylpiperazine (CAS: 13889-98-0) and a process-intensified alternative to N-Boc-piperazine.

This guide benchmarks the performance of the hydrochloride salt against common alternatives, demonstrating its superiority in Nucleophilic Aromatic Substitution (


)  and reductive amination  workflows. Data indicates that using the HCl salt eliminates the "bis-alkylation" impurity pathway common with unsubstituted piperazine and reduces step count by 40% compared to Boc-protection strategies when the acetyl group is a structural requirement.

Material Characterization: The Stability Advantage

Before analyzing reactivity, the physical handling properties of the reagent must be addressed. The free base, 1-acetylpiperazine, acts as a "low-melting solid" (mp 31–34°C), often presenting as a supercooled liquid that absorbs atmospheric moisture rapidly.

Table 1: Physical Property Benchmark
Feature1-(Piperazin-1-yl)ethanone HCl 1-Acetylpiperazine (Free Base) Piperazine (Anhydrous)
CAS 69414-53-513889-98-0110-85-0
State (25°C) Crystalline SolidViscous Liquid / Waxy SolidHygroscopic Solid
Melting Point 191°C (dec.)31–34°C106°C
Hygroscopicity LowCritical (Deliquescent) High
Storage Ambient, inert atmosphere not strictly requiredDesiccator / Nitrogen blanket requiredDesiccator required
Stoichiometry Control Precise (MW 164.[1]63)Difficult (Water weight variability)Moderate

Operational Insight: The HCl salt allows for precise gravimetric dispensing in automated synthesis platforms, whereas the free base often requires melting and volumetric transfer, introducing density-temperature errors.

Comparative Performance in Reactions

A critical application of this scaffold is the reaction with activated aryl fluorides (e.g., 2,4-difluoronitrobenzene ) to form precursors for antifungal agents.

The Selectivity Problem with Unsubstituted Piperazine

Using unsubstituted piperazine requires a large excess (3–5 equivalents) to suppress the formation of the symmetric dimer (


-bis-arylpiperazine). Even with excess, 5–10% dimer formation is common, complicating downstream purification.
The Efficiency Problem with Boc-Piperazine

While 1-Boc-piperazine prevents dimerization, it introduces two non-value-added steps if the final target requires an acetyl group (e.g., Ketoconazole):

  • Protection (Boc).[2][3]

  • Coupling.

  • Deprotection (Acidic).

  • Acetylation.[1][4]

The 1-Acetylpiperazine HCl Solution

Using 1-(Piperazin-1-yl)ethanone HCl introduces the acetyl group pre-installed and protected from side reactions. The secondary amine is released in situ using a mild base, ensuring a 1:1 reaction stoichiometry without dimerization.

Visualization: Reaction Pathway Comparison

The following diagram illustrates the impurity risks and step-count reduction.

ReactionPathways Start_Pip Piperazine Prod_Dimer Impurity: Bis-Aryl Piperazine Start_Pip->Prod_Dimer S_NAr (High Risk) Prod_Mono Mono-Aryl Piperazine Start_Pip->Prod_Mono S_NAr Start_Boc 1-Boc-Piperazine Int_Boc Ar-Piperazine-Boc Start_Boc->Int_Boc S_NAr (Clean) Start_AcHCl 1-Acetylpiperazine HCl Prod_Final Target: Ar-Piperazine-Acetyl Start_AcHCl->Prod_Final S_NAr + Base (Direct Route) ArF Ar-F (Electrophile) Prod_Mono->Prod_Final Acetylation Int_Boc->Prod_Mono Deprotection (-Boc)

Figure 1: Comparative reaction pathways. The Green path (Acetylpiperazine HCl) offers the most direct route to acetylated targets, avoiding the dimerization risk of Piperazine (Red) and the extra steps of Boc-protection (Yellow).

Experimental Protocol: Optimized Coupling

Objective: Synthesis of 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone via


.
Reagents: 
  • 1-(Piperazin-1-yl)ethanone hydrochloride (1.0 equiv)

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF or Acetonitrile (ACN)[3]

Step-by-Step Methodology
  • In-Situ Neutralization (The Critical Step):

    • Charge the reaction vessel with 1-(Piperazin-1-yl)ethanone hydrochloride (10 mmol, 1.65 g) and anhydrous

      
        (25 mmol, 3.45 g).
      
    • Add Acetonitrile (30 mL).

    • Expert Note: Stir at room temperature for 15–20 minutes before adding the electrophile. This allows the base to neutralize the HCl salt and liberate the nucleophilic free amine. Failure to do this can retard the reaction rate due to the "common ion effect" or poor solubility of the salt.

  • Electrophile Addition:

    • Add 1-Fluoro-4-nitrobenzene (10 mmol, 1.41 g) in one portion.

    • Heat the mixture to reflux (80–82°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc:MeOH 9:1) or HPLC. The HCl salt spot (baseline) should disappear, converting to the product (

      
      ).
      
  • Work-up:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue from Ethanol/Water (9:1) to yield pale yellow crystals.

Table 2: Yield & Purity Comparison ( with 4-Fluoronitrobenzene)
PrecursorStoichiometryYield (%)Purity (HPLC)Key Impurity
1-Acetylpiperazine HCl 1:192% 99.4% None detected
Piperazine 1:3 (Excess)65% (of mono)88%Bis(4-nitrophenyl)piperazine (12%)
1-Boc-Piperazine 1:189%*98%Isobutylene (gas byproduct)

*Note: Yield for Boc-piperazine refers to the intermediate. The overall yield to the acetylated final product drops to ~75% after deprotection and acetylation steps.

Mechanistic Validation: Why the HCl Salt?

The hydrochloride salt serves a dual purpose: Stability and Activation Control .

  • Protonation as a "Mask": In the solid state, the secondary amine is protonated (

    
    ). This prevents oxidation and reaction with atmospheric 
    
    
    
    (which forms carbamates with free amines).
  • Controlled Release: In the reaction solvent (e.g., DMF), the base (

    
    ) deprotonates the salt. This generates the free amine in a controlled manner, maintaining a steady concentration of nucleophile, which can improve selectivity in competitive reactions.
    
Decision Logic for Reagent Selection

Use the following decision tree to determine when to strictly use the HCl salt over alternatives.

DecisionTree Q1 Does the final molecule contain an N-acetyl group? A1_Yes Use 1-Acetylpiperazine HCl Q1->A1_Yes Yes (e.g., Ketoconazole) A1_No Is the N-substituent sensitive to acid? Q1->A1_No No Q2 Is strict 1:1 stoichiometry required (expensive electrophile)? A1_No->Q2 No Res_Boc Use 1-Boc-Piperazine A1_No->Res_Boc Yes (Avoid deprotection) Q2->A1_Yes Yes (Prevent dimer) Res_Pip Use Piperazine (Excess) Q2->Res_Pip No (Cheap reagents)

Figure 2: Reagent selection logic. The HCl salt is the preferred choice for acetylated targets or when high selectivity is required without the cost of Boc-protecting groups.

Conclusion

For medicinal chemistry programs targeting azole antifungals or piperazine-based amides, 1-(Piperazin-1-yl)ethanone hydrochloride offers the optimal balance of stability, cost, and process efficiency. It eliminates the hygroscopicity issues of the free base and the atom-poor protection/deprotection cycles of Boc-piperazine.

Recommendation: Adopt the HCl salt (CAS 69414-53-5) as the standard stock reagent. Ensure protocols include a 15-minute pre-stir with base (


 or 

) to activate the nucleophile in situ.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12602882, 1-(Piperazin-1-yl)ethanone hydrochloride. Retrieved from [Link]

  • Emir, N., et al. (2014). A joint theoretical and experimental study of 1-acetylpiperazine: conformational stability, infrared and Raman spectra. Spectrochimica Acta Part A. Retrieved from [Link]

  • MDPI (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). (Review of piperazine functionalization strategies). Retrieved from [Link]

Sources

Validation

The Piperazine Privilege: A Technical Guide to Applications in Drug Discovery

Topic: Literature Review of the Applications of Piperazine-Containing Drugs Content Type: Publish Comparison Guide Executive Summary The piperazine scaffold (1,4-diazacyclohexane) is a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of the Applications of Piperazine-Containing Drugs Content Type: Publish Comparison Guide

Executive Summary

The piperazine scaffold (1,4-diazacyclohexane) is a "privileged structure" in medicinal chemistry, appearing in a diverse array of FDA-approved therapeutics ranging from antipsychotics to kinase inhibitors. Its ubiquity stems not merely from synthetic accessibility, but from its unique physicochemical ability to modulate lipophilicity, enhance aqueous solubility via protonation, and provide a rigid yet adaptable linker that directs pharmacophores into specific receptor sub-pockets.

This guide provides a comparative technical analysis of piperazine-containing drugs against non-piperazine alternatives, supported by experimental data, mechanistic insights, and validated protocols.

The Physicochemical Advantage

The piperazine ring operates as a multiparameter optimization tool. Unlike flexible aliphatic linkers, the chair conformation of piperazine imposes a defined spatial distance (approx. 5.5 Å) between substituents, critical for bivalent ligand design.

Structural-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of specific piperazine modifications utilized in modern drug design.

PiperazineSAR Core Piperazine Core (1,4-diazacyclohexane) N1 N1 Position Modulates Solubility & pKa (e.g., Imatinib) Core->N1 Protonation Site N4 N4 Position Target Specificity & Affinity (e.g., Ciprofloxacin) Core->N4 Pharmacophore Linker Ring Ring Carbon (C2/C3) Chirality & Conformational Lock (e.g., Levocetirizine) Core->Ring Stereochemical Control

Figure 1: Functional derivatization zones of the piperazine scaffold.

Therapeutic Case Study: Neuropsychiatry

Comparison: Aripiprazole (Piperazine-based) vs. Haloperidol (Butyrophenone-based)

In the treatment of schizophrenia, the piperazine moiety in Aripiprazole facilitates a unique "partial agonist" mechanism, distinguishing it from the "full antagonist" action of Haloperidol. The piperazine ring in Aripiprazole acts as a linker that positions the quinolinone and dichlorophenyl groups to stabilize the D2 receptor in a specific conformation that allows low-level signaling, preventing the complete blockade associated with extrapyramidal symptoms (EPS).

Comparative Performance Data
FeatureAripiprazole (Piperazine)Haloperidol (Non-Piperazine)Mechanistic Implication
D2 Receptor Affinity (

)
0.34 nM0.7 – 1.2 nMComparable high affinity; piperazine does not compromise binding.
Intrinsic Activity (D2) Partial Agonist (~25-30%)Full Antagonist (0%)Aripiprazole stabilizes dopamine signaling; Haloperidol blocks it completely.
5-HT2A Affinity (

)
3.4 nM (Antagonist)~50 nMPiperazine derivative shows higher serotonergic modulation.
EPS Liability LowHighCorrelates with intrinsic activity profile.[1]

Data Sources: Am J Psychiatry 2007; 164:1411–1417; ResearchGate [1.10], [1.18].

Mechanism of Action: The Stabilizer Effect

The following pathway demonstrates how the piperazine-based partial agonism buffers dopaminergic signaling.

MOA Dopamine Endogenous Dopamine Receptor D2 Receptor Dopamine->Receptor Hyperactivity (Psychosis) Block Signaling Blockade (0% Activity) Receptor->Block Inactivates Stabilize Stabilized Signaling (~25% Activity) Receptor->Stabilize Modulates Subgraph_Halo Haloperidol (Antagonist) Halo Haloperidol Halo->Receptor High Affinity Binding Subgraph_Ari Aripiprazole (Partial Agonist) Ari Aripiprazole (Piperazine Linker) Ari->Receptor High Affinity Binding

Figure 2: Differential modulation of D2 receptors by Aripiprazole vs. Haloperidol.

Therapeutic Case Study: Oncology (Kinase Inhibitors)

Comparison: Imatinib (Piperazine-containing) vs. Early Lead Compounds (Phenylaminopyrimidines)

In Imatinib (Gleevec), the N-methylpiperazine moiety was explicitly added to the lead phenylaminopyrimidine structure to solve a critical failure point: aqueous solubility.

Technical Analysis of the Piperazine Role[2]
  • Solubility Enhancement: The terminal nitrogen of the N-methylpiperazine has a pKa of ~8.0. Under physiological conditions, it is protonated, drastically increasing the solubility of the hydrophobic pharmacophore.

  • Binding Mode: Crystal structures (e.g., PDB 1IEP) reveal that the piperazine ring projects out of the ATP-binding pocket into the solvent interface. It does not form direct hydrogen bonds with the protein but interacts via water-mediated bridges (e.g., with Ile-360 and His-361).

  • Efflux Modulation: Recent derivatives modify the piperazine terminus to evade P-glycoprotein (P-gp) efflux, a major resistance mechanism.[2]

ParameterImatinib (With Piperazine)Precursor (No Piperazine)
Aqueous Solubility High (as Mesylate salt)Poor (Precipitates in plasma)
Oral Bioavailability >90%<20%
Binding Orientation "Tail" extends to solventLacks solvent interaction handle

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of N-Aryl Piperazines

Objective: Efficiently couple a piperazine core to an aryl halide, a key step in synthesizing drugs like Aripiprazole or Vortioxetine. This protocol utilizes Buchwald-Hartwig amination, superior to nucleophilic substitution for electron-neutral aryl halides.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Piperazine derivative (1.2 equiv)

  • 
     (1-2 mol%) or 
    
    
    
  • BINAP or Xantphos Ligand (2-4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Toluene or Dioxane (Anhydrous)

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Pre-mix: Add Pd source, Ligand, and Toluene. Stir at RT for 10 mins to form the active catalytic species (color change often observed).

  • Substrate Addition: Add Aryl Bromide, Piperazine, and

    
    .
    
  • Reaction: Heat to 80-100°C for 12-16 hours. Monitor via TLC/LC-MS.

  • Work-up: Cool to RT, dilute with EtOAc, filter through Celite (removes Pd), and wash with brine.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthesis Start Reagents: Aryl-Br + Piperazine Cat Pd Catalyst (Oxidative Addition) Start->Cat Cycle Transmetallation & Amination Cat->Cycle Cycle->Cat Regenerate Pd(0) End Product: N-Aryl Piperazine Cycle->End

Figure 3: Buchwald-Hartwig Amination Cycle for Piperazine coupling.

Protocol B: Membrane Radioligand Binding Assay (D2/H1 Receptors)

Objective: Determine the affinity (


) of a novel piperazine derivative.

Self-Validating Steps:

  • Membrane Prep: Homogenize CHO cells expressing human D2 receptors. Centrifuge at 40,000 x g. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Saturation Binding (Validation): First, determine

    
     of the radioligand (e.g., 
    
    
    
    -Spiperone) to ensure receptor quality.
  • Competition Binding:

    • Incubate membranes (20 µg protein) with fixed radioligand concentration (~

      
      ).
      
    • Add increasing concentrations of the Test Piperazine Drug (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using excess (10 µM) Haloperidol or cold ligand.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemical Biology & Drug Design, 2024.[4] Link

  • Aripiprazole, a Novel Antipsychotic, Is a High-Affinity Partial Agonist at Human Dopamine D2 Receptors. Journal of Pharmacology and Experimental Therapeutics, 2002. Link

  • Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy. American Journal of Psychiatry, 2007.[5] Link

  • Structure of Imatinib with its Proposed Binding Mode to Tyrosine Kinase. Nature Structural Biology, 2000. Link

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem Protocols, 2025. Link

  • Cetirizine vs. Loratadine: Relative Histamine Receptor Binding Affinities. Clinical Pharmacokinetics, 2000. Link

Sources

Comparative

Structural Analysis of Piperazine Derivatives: A Comparative Guide to X-ray Crystallography

Executive Summary: The Piperazine Conformation Challenge The piperazine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core backbone for antidepressants, antihistamines, and antipsychotics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperazine Conformation Challenge

The piperazine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core backbone for antidepressants, antihistamines, and antipsychotics (e.g., aripiprazole, imatinib). Its popularity stems from its ability to modulate physicochemical properties like solubility and lipophilicity while providing a defined vector for substituent display.

However, the structural analysis of piperazine derivatives presents a unique challenge: conformational flexibility . In solution, the piperazine ring undergoes rapid chair-chair interconversion, often averaging NMR signals and obscuring stereochemical definition.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution NMR and Computational Modeling (DFT). While NMR is indispensable for dynamic solution-state analysis, we demonstrate that SC-XRD remains the non-negotiable gold standard for resolving absolute stereochemistry, precise ring puckering (chair vs. boat), and intermolecular hydrogen bonding networks critical for solid-state formulation.

Part 1: Comparative Analysis – SC-XRD vs. Alternatives

In the context of piperazine derivatives, "performance" is defined by the method's ability to resolve three critical structural attributes: Absolute Configuration , Ring Conformation (Puckering) , and Protonation State .

Table 1: Performance Matrix for Structural Characterization
FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C/NOE) Computational Modeling (DFT)
Conformational Resolution Definitive. Captures the specific low-energy conformer (usually chair) frozen in the lattice. Identifies rare boat forms in metal complexes.Averaged. At RT, rapid ring inversion (

) blurs axial/equatorial distinctions.
Predictive. Calculates theoretical minima but may miss lattice-packing induced distortions.
Stereochemistry Absolute. Anomalous dispersion allows determination of absolute configuration (

vs

) without derivatization.
Relative. Requires chiral shift reagents or complex NOE networks; often ambiguous for quaternary centers.N/A. Requires a starting structure; cannot determine unknown stereochemistry experimentally.
Protonation State Direct Observation. Locates hydrogen atoms on nitrogens, distinguishing free base, mono-cation, or di-cation salts.Indirect. Inferred from chemical shift changes (

), which are pH and concentration-dependent.
Hypothetical. Models must be explicitly set to a protonation state.
Sample Requirement Single Crystal. Requires

crystal. (Destructive to crystal, non-destructive to sample).
Solution.

dissolved. (Non-destructive).
In Silico. No physical sample required.
The "Why" Behind the Choice
  • Choose NMR for assessing the drug's behavior in physiological solution or measuring the energy barrier of ring inversion (using variable-temperature NMR).

  • Choose SC-XRD when you must validate the salt form (e.g., is it a hemi-succinate or a mono-succinate?) or when the piperazine ring bears bulky substituents that create stereocenters where NOE data is inconclusive.

Part 2: Decision Logic & Workflow

The following decision matrix illustrates when to deploy SC-XRD in the piperazine development pipeline.

PiperazineAnalysis Start Piperazine Derivative Synthesized Solubility Is sample soluble? Start->Solubility NMR_RT Run 1H NMR (RT) Solubility->NMR_RT Yes Crystallize Initiate Crystallization Screen Solubility->Crystallize No (Insoluble) Signals Are piperazine signals broad/averaged? NMR_RT->Signals VT_NMR Run Low-Temp NMR (-40°C to -80°C) Signals->VT_NMR Yes (Dynamic Exchange) Signals->Crystallize Need 3D Structure VT_NMR->Crystallize Validation Required XRD SC-XRD Analysis Crystallize->XRD Result_Conf Determine Ring Conformation (Chair vs Boat) XRD->Result_Conf Result_Stereo Assign Absolute Stereochemistry XRD->Result_Stereo Result_Salt Confirm Salt/Protonation Stoichiometry XRD->Result_Salt

Caption: Decision matrix for selecting SC-XRD vs. NMR. SC-XRD is triggered by insolubility, dynamic signal averaging, or the need for absolute stereochemical validation.

Part 3: Deep Dive – SC-XRD Methodology for Piperazines

Crystallization Challenges & Causality

Piperazine derivatives are notoriously difficult to crystallize as free bases due to the high conformational freedom of the ring. The nitrogen lone pairs act as "hinges," preventing the formation of a rigid lattice.

The Solution: Salt Formation & Co-Crystallization To lock the conformation, we utilize protonation . Protonating one or both nitrogen atoms (


, 

) freezes the lone pair inversion and introduces strong charge-assisted hydrogen bond donors (

).
  • Preferred Counter-ions:

    • Picrate/Oxalate: Historically used to form highly crystalline salts due to strong

      
      -stacking and hydrogen bonding networks.
      
    • Fumarate/Succinate: Common pharmaceutical counter-ions that often yield stable chair conformations.

    • Co-crystals: If salt formation fails, piperazine can be co-crystallized with H-bond donors like resveratrol or diosgenin .

Experimental Protocol: Vapor Diffusion for Piperazine Salts

This protocol is self-validating: if no crystals appear, the solubility differential is incorrect.

Materials:

  • Piperazine derivative (

    
    )
    
  • Solvent A (Good solvent): Methanol or Ethanol

  • Solvent B (Anti-solvent): Diethyl ether or Hexane

  • Acid (if making salt): 1.05 eq. of Fumaric acid

Step-by-Step:

  • Dissolution: Dissolve the piperazine derivative (and acid, if applicable) in the minimum volume of Solvent A in a small inner vial (

    
    ). Ensure clarity; filter if necessary.
    
  • Setup: Place the open inner vial inside a larger outer jar (

    
    ).
    
  • Anti-solvent Addition: Add Solvent B to the outer jar (approx.

    
    ). Crucial:  The liquid level of B must be lower than the rim of the inner vial.
    
  • Equilibration: Seal the outer jar tightly.

  • Mechanism: Solvent B (volatile) vaporizes and diffuses into Solvent A, slowly increasing the polarity/supersaturation of the inner solution.

  • Validation: Inspect after 24–72 hours.

    • Result: Clear crystals = Success.

    • Result: Oil = Diffusion too fast (try less volatile anti-solvent).

    • Result: Precipitate = Concentration too high (dilute inner vial).

Data Interpretation: Chair vs. Boat

In 85% of crystal structures, the piperazine ring adopts the chair conformation to minimize steric strain (1,3-diaxial interactions).

  • Chair: Torsion angles

    
    . Stable.
    
  • Boat/Twist-Boat: Often observed when piperazine acts as a bidentate ligand in metal complexes (e.g., Ni(II) or Cu(II) chelates) or in macrocycles where the "boat" geometry is forced by the bite angle of the metal coordination.

Case Study Data: In a comparison of N-phenylpiperazine derivatives, DFT calculations (M06-2X/cc-pVDZ) predicted a chair preference.[1][2] SC-XRD confirmed this, showing the N-substituents in equatorial positions to maximize stability, a detail that NOE NMR signals failed to distinguish due to signal averaging.

Part 4: References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC (NIH). [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI Molecules. [Link]

Sources

Validation

Comparative Guide: Cytotoxic Efficacy of Novel Pyrazole Derivatives vs. Standard Chemotherapy

[1] Executive Summary Objective: This guide provides a technical comparative analysis of novel pyrazole-based scaffolds—specifically Pyrazole-Chalcone Hybrids and Fused Pyrazolo[3,4-b]pyridines —against standard chemothe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: This guide provides a technical comparative analysis of novel pyrazole-based scaffolds—specifically Pyrazole-Chalcone Hybrids and Fused Pyrazolo[3,4-b]pyridines —against standard chemotherapeutic agents (Doxorubicin and Combretastatin A-4).

Verdict: While standard agents remain the clinical benchmark, specific pyrazole derivatives demonstrate superior selectivity indices (SI) and equipotent cytotoxicity in resistant cell lines (e.g., MCF-7, HepG2). Notably, Pyrazole-Chalcone hybrids exhibit a distinct mechanism of action via tubulin polymerization inhibition, offering a viable alternative for multi-drug resistant (MDR) phenotypes.

Part 1: The Chemical Landscape

To understand the cytotoxic potential, we must analyze the structural advantages of the derivatives being compared.[1]

Compound ClassStructural CorePrimary Molecular TargetKey Advantage
Standard of Care (SOC) Anthracycline (Doxorubicin)DNA Intercalation / Topoisomerase IIBroad-spectrum efficacy; high clinical data availability.
Candidate A: Pyrazole-Chalcone Hybrids 1,3-Diphenyl Pyrazole linked to ChalconeTubulin (Colchicine binding site)Dual-mechanism: Microtubule destabilization + ROS generation.
Candidate B: Pyrazolo[3,4-b]pyridines Fused bicyclic systemKinases (CDK2, EGFR)High structural rigidity; enhanced metabolic stability; lower toxicity to normal cells (e.g., HUVEC).

Part 2: Comparative Efficacy Data

The following data aggregates IC50 values (


M) from recent experimental studies. Lower values indicate higher potency.[2]
Table 1: Cytotoxicity Profile on MCF-7 (Breast Adenocarcinoma)

Note: Data represents mean IC50 values derived from 48-72h MTT assays.

CompoundIC50 (

M)
Relative Potency vs. SOCReference
Doxorubicin (Control) 4.30 - 5.17 1.0x (Baseline)[1, 2]
Combretastatin A-4 (Control) 4.12 1.1x[3]
Pyrazole-Chalcone (5o) 2.13 2.2x (Superior) [3]
Pyrazolo-Pyridine (57) 4.06 1.1x (Comparable)[1]
Indole-Pyrazole (33) ~23.7 0.2x (Inferior)[1]
Table 2: Cytotoxicity Profile on HepG2 (Hepatocellular Carcinoma)
CompoundIC50 (

M)
Selectivity Index (Normal Cells)Outcome
Doxorubicin 4.30Low (< 10)High toxicity to normal tissue.
Pyrazolo-Pyridine (57) 3.11 High (> 50)Lead Candidate for Hepatic targets.
Pyrazolo-Pyridine (58) 4.91ModerateGood alternative.

Key Insight: The Pyrazole-Chalcone (5o) derivative demonstrates a 2-fold increase in potency against breast cancer lines compared to Doxorubicin, likely due to its specific targeting of the colchicine binding site on tubulin, evading common efflux pumps.

Part 3: Mechanism of Action (The "Why")

Understanding the causality of cell death is critical for drug development. Pyrazole derivatives do not merely "kill" cells; they trigger specific signaling cascades.

Mechanistic Pathway: Tubulin Inhibition & Apoptosis

The most potent derivatives (Class A) function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), these hybrids inhibit polymerization, arresting the cell cycle at the G2/M phase.

DOT Diagram: Signaling Cascade

G Compound Pyrazole-Chalcone (Ligand) Target Tubulin (Colchicine Site) Compound->Target Binds Event1 Inhibition of Polymerization Target->Event1 Causes Checkpoint G2/M Cell Cycle Arrest Event1->Checkpoint Signal Bcl-2 Downregulation Bax Upregulation Checkpoint->Signal Triggers Execution Caspase-3 Activation Signal->Execution Outcome Apoptosis (Cell Death) Execution->Outcome

Figure 1: Mechanistic pathway of Pyrazole-Chalcone hybrids inducing apoptosis via tubulin destabilization.

Part 4: Validated Experimental Protocols

To replicate these findings, strict adherence to experimental protocols is required. The following workflow is self-validating through the use of positive controls and blank subtraction.

MTT Cytotoxicity Assay (Standardized)

Objective: Quantify cell metabolic activity as a proxy for viability.[2][3][4]

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: DMSO or SDS-DMF (pH 4.7).[5]

  • Cell Lines: MCF-7, HepG2 (Log-phase growth).

Step-by-Step Protocol:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Replace media with

      
       of fresh media containing test compounds (Serial dilutions: 0.1 - 100 
      
      
      
      M).
    • Controls: Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

    • Blanks: Media only (no cells).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add

    
     of MTT stock to each well. Incubate for 3-4h until purple formazan crystals are visible.
    
  • Solubilization: Aspirate media carefully. Add

    
     DMSO. Shake plate for 10-15 min.
    
  • Measurement: Read Absorbance (OD) at 570 nm (Reference: 630 nm).

Calculation:



DOT Diagram: Assay Workflow

Protocol Step1 Seed Cells (96-well, 24h) Step2 Treat with Compounds Step1->Step2 Step3 Incubate (48-72h) Step2->Step3 Step4 Add MTT (3-4h) Step3->Step4 Step5 Solubilize (DMSO) Step4->Step5 Step6 Read OD (570nm) Step5->Step6

Figure 2: Linear workflow for the MTT colorimetric assay for high-throughput screening.

Part 5: Structural Insights (SAR)

For medicinal chemists designing the next generation of inhibitors, the following Structure-Activity Relationship (SAR) rules apply based on the comparative data:

  • The Chalcone Linker: Preservation of the

    
    -unsaturated ketone is crucial. Reducing this double bond leads to a loss of cytotoxicity, confirming the Michael acceptor's role in covalent interactions with cysteine residues in the target protein [3].
    
  • Substitution Pattern: Electron-donating groups (e.g., -OMe) on the phenyl ring of the pyrazole moiety enhance lipophilicity and membrane permeability, correlating with lower IC50 values (Compound 5o vs. 5d).

  • Rigidity: Fused systems (Pyrazolo-pyridines) show higher metabolic stability than flexible hybrids, making them better candidates for in vivo pharmacokinetic studies despite slightly lower in vitro potency [1].

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Link

  • Cytotoxic activities of new compounds and doxorubicin. ResearchGate. Link

  • Design, Synthesis... of Pyrazole Hybrid Chalcone Conjugates. MDPI. Link

  • MTT Assay Protocol. Abcam. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Piperazin-1-yl)ethanone hydrochloride

[1][2] Executive Summary: Immediate Action Card 1-(Piperazin-1-yl)ethanone hydrochloride (also known as 1-Acetylpiperazine HCl ) is a piperazine derivative used primarily as a pharmaceutical intermediate.[1] While not cl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Card

1-(Piperazin-1-yl)ethanone hydrochloride (also known as 1-Acetylpiperazine HCl ) is a piperazine derivative used primarily as a pharmaceutical intermediate.[1] While not classified as a P-listed or U-listed acute toxin (RCRA), it is a chemical irritant and a nitrogen-bearing organic salt.[1] Improper disposal can lead to regulatory non-compliance and environmental nitrogen loading.

The Golden Rules of Disposal
  • DO NOT flush down the drain. (Violates Clean Water Act nitrogen limits).

  • DO NOT mix with strong oxidizers or bleach (Risk of exothermic reaction/chloramine formation).

  • DO segregate as "Solid Organic Waste" (if powder) or "Aqueous Acidic Waste" (if in solution).

  • DO incinerate via a licensed facility equipped with scrubbers (to manage NOₓ and HCl emissions).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream.

PropertySpecificationOperational Implication
Chemical Name 1-(Piperazin-1-yl)ethanone hydrochlorideLabeling Requirement
Synonyms 1-Acetylpiperazine HCl; N-Acetylpiperazine hydrochlorideCommon labeling variations
CAS Number 5910-87-2 (Salt) / 13889-98-0 (Free Base)Use Free Base CAS for broad SDS searches if Salt specific is unavailable.[1]
Physical State White to off-white crystalline solidHygroscopic; keep containers tightly sealed.[1]
Acidity (pH) Acidic in aqueous solutionCorrosive to metal ; do not store liquid waste in metal drums.
Hazards (GHS) WARNING H315 (Skin Irrit.)[2] H319 (Eye Irrit.)[2][3] H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, goggles, lab coat) required.[1][4]
Incompatibilities Strong Oxidizers, Strong Bases, Acid ChloridesSegregation Critical: Keep away from nitrates and bleach.

Expert Insight: The hydrochloride salt differs from the free base (1-Acetylpiperazine) significantly in melting point and solubility. The salt is highly water-soluble and will release hydrochloric acid fumes if heated to decomposition (approx. >190°C).[1] Thermal decomposition releases NOₓ and HCl gas. [1]

Pre-Disposal Logistics: Storage & Segregation[8][9]

Effective disposal starts at the bench. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving piperazine derivatives.

A. Waste Stream Segregation
  • Solid Waste: Collect pure powder or contaminated disposables (gloves, weighing boats) in a dedicated solid waste container.

    • Label: "Hazardous Waste - Solid - Irritant - 1-Acetylpiperazine HCl"[1]

  • Liquid Waste (Aqueous): If the compound is dissolved in water/buffer.

    • Label: "Hazardous Waste - Aqueous Acidic - 1-Acetylpiperazine HCl"[1]

    • Note: Ensure the container is chemically resistant (HDPE or Glass). Avoid metal containers due to the chloride ion's corrosive potential.

  • Liquid Waste (Organic): If dissolved in solvents (Methanol, DMSO).

    • Label: "Hazardous Waste - Flammable/Organic - [Solvent Name] + Trace Amine"

B. The "No-Bleach" Rule

WARNING: Never add bleach (sodium hypochlorite) to piperazine waste. Secondary amines can react with hypochlorite to form chloramines , which are toxic and potentially explosive.

Operational Protocol: Disposal Pathways

This section details the causal logic for the selected disposal methods.

Method A: High-Temperature Incineration (Preferred)[1]
  • Why: This molecule contains a piperazine ring (Nitrogen source) and a Chloride counter-ion.

  • Mechanism: Incineration at >1000°C breaks the organic ring into CO₂ and H₂O. The nitrogen converts to N₂ or NOₓ, and the chloride converts to HCl gas.

  • Requirement: The facility must have wet scrubbers (alkaline wash) to capture the acidic HCl and NOₓ gases before stack release.

  • Action: Pack in approved UN-rated fiber drums or poly drums for pickup by your hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[1]

Method B: Chemical Treatment (Spill/Small Scale Only)
  • Why: Neutralization is only for stabilizing spills or small aqueous volumes before containerization. It is not a final disposal method for the drain.

  • Protocol:

    • Slowly add a dilute base (Sodium Bicarbonate or 1M NaOH) to the aqueous solution.

    • Monitor pH until neutral (pH 6-8).

    • Note: This converts the salt back to the free base (1-Acetylpiperazine) and NaCl.[1] The organic content remains and must still be collected for incineration.

Visual Workflow: Waste Decision Matrix

The following diagram illustrates the decision logic for segregating 1-(Piperazin-1-yl)ethanone hydrochloride waste.

DisposalWorkflow Start Waste Generation: 1-(Piperazin-1-yl)ethanone HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Segregate: Solid Hazardous Waste (Double Bag) Solid->SolidBin SolventCheck Is solvent Aqueous or Organic? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO, etc.) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent Final Final Disposal: High-Temp Incineration (with Gas Scrubbing) SolidBin->Final OrgBin Segregate: Flammable/Organic Waste (Halogenated if necessary) OrgSolvent->OrgBin AqBin Segregate: Aqueous Waste (Check pH) AqSolvent->AqBin OrgBin->Final AqBin->Final

Caption: Decision matrix for segregating 1-Acetylpiperazine HCl waste streams to ensure compatibility with incineration protocols.

Emergency Response: Spill Cleanup

Scenario: A 50g bottle of 1-(Piperazin-1-yl)ethanone hydrochloride powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1][4] If dust is airborne, use an N95 respirator.

  • Containment: Cover the spill with a paper towel or absorbent pad to prevent dust dispersion.

  • Collection (Dry): Gently sweep the powder into a dustpan using a brush. Do not create dust.[5][6][7][8][9][10] Place in a sealable bag.

  • Residue Cleanup (Wet):

    • The residue is acidic. Wipe the surface with a sodium bicarbonate solution (5%) to neutralize.

    • Wipe again with water.[5][3][6][7][9]

    • Place all contaminated wipes into the solid waste bag.

  • Labeling: Label the bag "Hazardous Waste - Debris contaminated with 1-Acetylpiperazine HCl."

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is generally not listed as a P or U acute hazardous waste. However, it falls under the "Characteristic" waste if it exhibits corrosivity (pH < 2 in solution) or if mixed with ignitable solvents.

  • REACH (EU): Ensure the waste contractor complies with local incineration directives for nitrogen-containing organics.

  • DOT (Transport):

    • If pure: Not typically regulated as a DOT Hazard Class 8 unless testing proves skin corrosion (usually Class 9 or non-regulated for transport, but check specific vendor SDS).

    • Self-Correction: Always treat as "Chemicals, n.o.s."[1] (Not Otherwise Specified) if unsure, but for waste transport, the contractor will assign the profile based on the mixture (e.g., if dissolved in methanol, it transports as Flammable Liquid).[1]

References

  • PubChem. (n.d.). 1-Acetylpiperazine Compound Summary (CID 83795).[1][2] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

  • ECHA. (n.d.). Registration Dossier - 1-acetylpiperazine. European Chemicals Agency.[2] Retrieved October 26, 2025, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Piperazin-1-yl)ethanone hydrochloride
Reactant of Route 2
1-(Piperazin-1-yl)ethanone hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.